molecular formula C12H14O2 B1675387 Ligustilide CAS No. 81944-09-4

Ligustilide

Número de catálogo: B1675387
Número CAS: 81944-09-4
Peso molecular: 190.24 g/mol
Clave InChI: IQVQXVFMNOFTMU-FLIBITNWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-ligustilide is a butenolide. It has a role as a metabolite.
Ligustilide has been reported in Apiaceae, Angelica glauca, and other organisms with data available.
found in Umbelliferae plants;  RN given refers to cpd without isomeric designation;  structure in first source

Propiedades

IUPAC Name

(3Z)-3-butylidene-4,5-dihydro-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVQXVFMNOFTMU-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C2=C(C=CCC2)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\1/C2=C(C=CCC2)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4431-01-0, 81944-09-4
Record name Ligustilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ligustilide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081944094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name z-ligustilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4431-01-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIGUSTILIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10HE68JD06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Molecular Targets of Ligustilide: A Technical Guide to Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the current understanding of ligustilide's molecular targets and the methodologies employed for their identification and validation. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on this compound's mechanism of action, offering a comprehensive resource for advancing research into its therapeutic potential.

Introduction

This compound, a major bioactive phthalide compound isolated from medicinal plants such as Angelica sinensis, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. A critical aspect of harnessing its therapeutic potential lies in the precise identification and validation of its direct molecular targets and understanding its influence on cellular signaling pathways. This guide details the known protein targets of this compound, the signaling cascades it modulates, and the experimental workflows utilized to elucidate these interactions.

Identified Protein Targets and Binding Characteristics

Recent studies have successfully identified direct protein targets of this compound, providing crucial insights into its mechanism of action. These findings are pivotal for understanding the compound's pleiotropic effects and for the development of more targeted therapeutic strategies.

Table 1: Direct Protein Targets of this compound and Binding Details

Target ProteinBinding SiteMethod of Identification/ValidationQuantitative Binding DataReference
Early Growth Response Factor 1 (EGR1)His386Thermal Proteome Profiling (TPP), Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), Surface Plasmon Resonance (SPR)Not Reported[1][2][3][4]
Transient Receptor Potential Ankyrin 1 (TRPA1)Cys703 (covalent modification)Drug Affinity Responsive Target Stability (DARTS), In-gel Imaging, Colocalization with Molecular Probe, Protein Spectrometry, Molecular Docking, Site-specific MutationNot Reported[5]

Modulation of Cellular Signaling Pathways

This compound exerts its pharmacological effects by modulating several key signaling pathways implicated in inflammation, cell survival, and stress response. The identification of its direct targets, such as EGR1 and TRPA1, provides a mechanistic link to these broader cellular effects.

EGR1-Mediated Anti-inflammatory Effects

This compound's interaction with EGR1 has been shown to disrupt its nuclear translocation and its binding to the promoter of a disintegrin and metalloproteinase 17 (ADAM17). This interference leads to the downregulation of ADAM17 transcription and a subsequent reduction in the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).

EGR1_Pathway This compound This compound EGR1 EGR1 This compound->EGR1 Binds to His386 This compound->EGR1 Inhibits nuclear translocation ADAM17_promoter ADAM17 Promoter EGR1->ADAM17_promoter Binds to ADAM17_transcription ADAM17 Transcription EGR1->ADAM17_transcription Activates TNFa_production TNF-α Production ADAM17_transcription->TNFa_production Leads to

This compound's inhibition of the EGR1-ADAM17-TNF-α pathway.
TRPA1 Modulation in Nociception

This compound covalently modifies the Cys703 residue of the TRPA1 ion channel, a key player in pain and inflammation signaling. This interaction modulates TRPA1 activity, contributing to the analgesic effects of this compound. The covalent nature of this binding suggests a potentially prolonged duration of action.

TRPA1_Modulation This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 Covalently binds to Cys703 Nociceptive_Signaling Nociceptive Signaling TRPA1->Nociceptive_Signaling Modulates

Covalent modification of TRPA1 by this compound.

Experimental Protocols for Target Identification and Validation

The identification and validation of this compound's protein targets have been accomplished through a combination of cutting-edge, label-free techniques. The following sections provide an overview of the methodologies employed.

Target Identification Workflow

A multi-step approach is typically employed for the unbiased identification of drug targets, followed by rigorous validation of the initial findings.

Target_ID_Workflow TPP Thermal Proteome Profiling (TPP) (Initial Screening) Candidate_Targets Candidate Protein Targets TPP->Candidate_Targets Validation Target Validation Candidate_Targets->Validation CETSA Cellular Thermal Shift Assay (CETSA) Validation->CETSA DARTS Drug Affinity Responsive Target Stability (DARTS) Validation->DARTS SPR Surface Plasmon Resonance (SPR) Validation->SPR Confirmed_Target Confirmed Target CETSA->Confirmed_Target DARTS->Confirmed_Target SPR->Confirmed_Target

General workflow for this compound target identification.
Detailed Methodologies

  • Principle: TPP is a method used for the unbiased identification of drug targets on a proteome-wide scale. It is based on the principle that the thermal stability of a protein is altered upon ligand binding.

  • Protocol Outline:

    • Cell Culture and Treatment: Cells are cultured to the desired confluency and treated with either this compound or a vehicle control.

    • Thermal Challenge: The treated cells are aliquoted and subjected to a temperature gradient.

    • Protein Extraction and Digestion: Soluble proteins are extracted from the heated cell lysates and digested into peptides.

    • Mass Spectrometry Analysis: The peptide samples are analyzed by quantitative mass spectrometry to determine the melting curves for thousands of proteins.

    • Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.

  • Principle: CETSA is a target engagement assay that validates the interaction between a drug and its target protein in a cellular environment. Like TPP, it relies on the ligand-induced thermal stabilization of the target protein.

  • Protocol Outline:

    • Cell Treatment: Intact cells are treated with various concentrations of this compound or a vehicle control.

    • Heating: The cell suspensions are heated to a specific temperature that causes partial denaturation of the target protein in the absence of the ligand.

    • Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are pelleted by centrifugation.

    • Protein Quantification: The amount of soluble target protein remaining in the supernatant is quantified by Western blotting or other protein detection methods. An increase in the amount of soluble protein in the this compound-treated samples indicates target engagement.

  • Principle: DARTS identifies protein targets by exploiting the phenomenon that drug binding can protect a protein from proteolysis.

  • Protocol Outline:

    • Cell Lysis and Treatment: Cell lysates are prepared and incubated with this compound or a vehicle control.

    • Protease Digestion: A protease, such as pronase or thermolysin, is added to the lysates to digest the proteins.

    • Reaction Quenching: The digestion is stopped after a specific time.

    • Analysis: The protein samples are analyzed by SDS-PAGE and Western blotting for the candidate target protein. A decrease in the degradation of the target protein in the presence of this compound suggests a direct binding interaction.

  • Principle: SPR is a label-free biophysical technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

  • Protocol Outline:

    • Immobilization: The purified target protein (ligand) is immobilized on the surface of a sensor chip.

    • Analyte Injection: A solution containing this compound (analyte) at various concentrations is flowed over the sensor surface.

    • Detection: The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.

    • Data Analysis: The binding kinetics (association and dissociation rates) and the equilibrium dissociation constant (Kd) are determined from the sensorgrams, providing quantitative information about the binding affinity.

Conclusion and Future Directions

The identification of EGR1 and TRPA1 as direct molecular targets of this compound represents a significant advancement in understanding its multifaceted pharmacological effects. The application of sophisticated, label-free techniques has been instrumental in these discoveries. Future research should focus on obtaining quantitative binding data for these interactions to better correlate target engagement with cellular and physiological outcomes. Furthermore, the continued use of unbiased, proteome-wide screening methods may uncover additional targets, further elucidating the complex mechanism of action of this promising natural compound. The detailed experimental protocols provided herein offer a robust framework for researchers to validate these findings and explore new therapeutic avenues for this compound.

References

The Neuroprotective Potential of Ligustilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustilide, a primary bioactive phthalide compound isolated from the roots of traditional Chinese medicinal herbs such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong, has garnered significant scientific attention for its potent neuroprotective properties. Preclinical evidence robustly suggests its therapeutic potential across a spectrum of neurodegenerative disorders, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and vascular dementia. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, focusing on its molecular mechanisms, experimental evidence, and detailed methodologies for its investigation.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, inflammation, and apoptosis. These protective actions are mediated through the modulation of several key signaling pathways.

Anti-Oxidative Stress Effects

This compound enhances the endogenous antioxidant defense system, primarily through the activation of the Nrf2/HO-1 signaling pathway . It promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px). This leads to a reduction in reactive oxygen species (ROS) and lipid peroxidation, as evidenced by decreased levels of malondialdehyde (MDA).[1][2][3][4]

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are largely attributed to its ability to inhibit pro-inflammatory signaling cascades, notably the TLR4/NF-κB pathway . By downregulating Toll-like receptor 4 (TLR4) and inhibiting the activation of nuclear factor-kappa B (NF-κB), this compound suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5]

Anti-Apoptotic Effects

This compound demonstrates significant anti-apoptotic activity by modulating the expression of apoptosis-related proteins. It is known to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and inhibit the activation of caspases, such as caspase-3. This is partly mediated through the activation of pro-survival signaling pathways like the PI3K/Akt pathway .

Modulation of Other Key Signaling Pathways
  • Klotho Signaling: this compound has been shown to upregulate the expression of the anti-aging protein Klotho. Soluble Klotho has neuroprotective effects, and its induction by this compound contributes to the suppression of oxidative stress and inflammation.

  • SIRT1 Signaling: In models of vascular dementia, this compound has been found to activate Sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity. The activation of the AMPK/SIRT1 pathway is implicated in the cognitive improvements observed with this compound treatment.

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound in Ischemic Stroke Models
ParameterAnimal ModelThis compound DoseRoute of AdministrationDuration of TreatmentObserved EffectReference
Infarct VolumeRats (MCAO)32 or 40 mg/kgIntragastric gavage2 hours post-ischemiaReduced to ~40% of untreated animals
Infarct VolumeRats (I/R)20 mg/kgNot specifiedNot specifiedSignificant reduction in infarct volume
Neurological Deficit ScoreRats (I/R)20, 40, or 80 mg/kgOral gavage3 and 0.5 hours before MCAODose-dependent reduction in neurological deficit score
Oxidative Stress (MDA levels)Animal models of ISNot specifiedNot specifiedNot specifiedSignificantly reduced MDA levels
Oxidative Stress (SOD levels)Animal models of ISNot specifiedNot specifiedNot specifiedPotential increase in SOD content
Inflammation (Prx6 levels)Rats (MCAO)40 mg/kgNot specifiedNot specifiedPrx6 levels reduced to 2.3±1.2 times sham (vs. 11.7±3.1 in untreated)
Table 2: Effects of this compound in Alzheimer's Disease Models
ParameterAnimal ModelThis compound DoseRoute of AdministrationDuration of TreatmentObserved EffectReference
Cognitive Function (Morris Water Maze)APP/PS1 mice40 mg/kg/dayIntragastric gavage8 weeksShortened escape latency and increased time in platform quadrant
Cognitive Function (Y-maze test)APP/PS1 mice5 µMNot specified14 weeksSignificantly increased percentage of alternations
Aβ-associated PathologyRats (intracerebral Aβ25-35 injection)40 mg/kg/dayNot specified15 daysAttenuated neuronal loss and Aβ accumulations
Klotho ExpressionAPP/PS1 miceNot specifiedNot specifiedNot specifiedIncreased Klotho expression by more than 100%
Soluble Klotho (sKL) LevelsAPP/PS1 miceNot specifiedNot specifiedNot specifiedSignificantly increased sKL release
Mitochondrial FunctionSAMP8 miceNot specifiedNot specifiedNot specifiedIncreased levels of fusion proteins (Mfn1, Mfn2) and decreased fission protein (P-Drp1)
Table 3: Effects of this compound in Parkinson's Disease Models
ParameterAnimal ModelThis compound DoseRoute of AdministrationDuration of TreatmentObserved EffectReference
Motor DeficitsC57/B6J mice (MPTP-induced)20 mg/kgInjection5 daysAttenuated motor deficits
Dopaminergic Neuron LossC57/B6J mice (MPTP-induced)20 mg/kgInjection5 daysPrevented the loss of dopaminergic neurons in the substantia nigra
Table 4: Effects of this compound in Vascular Dementia Models
ParameterAnimal ModelThis compound DoseRoute of AdministrationDuration of TreatmentObserved EffectReference
Learning and Memory (Morris Water Maze)Rats (Bilateral common carotid artery occlusion)20 or 40 mg/kg/dayIntragastric administration4 weeksEffectively ameliorated learning and memory deficiency
Oxidative Stress (SOD, GSH-Px, CAT)VaD rats20 or 40 mg/kg/dayIntragastric administration4 weeksIncreased activities of SOD, GSH-Px, and CAT
Oxidative Stress (MDA)VaD rats20 or 40 mg/kg/dayIntragastric administration4 weeksDecreased level of MDA
Apoptosis (Bax/Bcl-2 ratio)VaD ratsNot specifiedNot specifiedNot specifiedDecreased Bax and increased Bcl-2 expression
SIRT1 ExpressionVaD ratsNot specifiedNot specifiedNot specifiedEnhanced expression of SIRT1

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats (Ischemic Stroke)
  • Animal Model: Male Sprague-Dawley rats (250-270 g).

  • Anesthesia: Intraperitoneal injection of chloral hydrate.

  • Procedure:

    • A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated.

    • The ECA is ligated and dissected distally.

    • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and gently advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The suture is left in place for a predetermined duration (e.g., 2 hours) to induce ischemia.

    • For reperfusion, the suture is carefully withdrawn.

  • This compound Administration: Administered by oral gavage at specified doses (e.g., 20, 40, or 80 mg/kg) at pre-determined time points before or after MCAO.

  • Outcome Measures:

    • Neurological Deficit Scoring: Assessed using a graded scale (e.g., 0-5) based on motor deficits.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.

APP/PS1 Transgenic Mouse Model (Alzheimer's Disease)
  • Animal Model: APP/PS1 double-transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) mutations.

  • This compound Administration: Administered via intragastric gavage daily for a specified duration (e.g., 8 or 14 weeks).

  • Behavioral Testing:

    • Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Escape latency, path length, and time spent in the target quadrant are measured.

    • Y-Maze Test: To evaluate short-term spatial working memory. The number of arm entries and the sequence of entries are recorded to calculate the percentage of spontaneous alternations.

  • Histological and Biochemical Analysis:

    • Immunohistochemistry: Brain sections are stained with antibodies against Aβ plaques and neuronal markers (e.g., NeuN).

    • ELISA: To quantify the levels of soluble and insoluble Aβ peptides in brain homogenates.

    • Western Blotting: To measure the expression levels of proteins involved in APP processing (e.g., ADAM10), Klotho, and other signaling molecules.

MPTP-Induced Mouse Model (Parkinson's Disease)
  • Animal Model: Male C57/B6J mice.

  • Induction of Parkinsonism: Intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.

  • This compound Administration: Administered via injection for a specified period before or after MPTP administration.

  • Behavioral Assessment:

    • Rotarod Test: To measure motor coordination and balance. The latency to fall from a rotating rod is recorded.

    • Pole Test: To assess bradykinesia. The time taken to turn and descend a vertical pole is measured.

  • Neurochemical and Histological Analysis:

    • Immunohistochemistry: Staining of brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra.

    • HPLC: To measure dopamine and its metabolite levels in the striatum.

Bilateral Common Carotid Artery Occlusion (BCCAO) in Rats (Vascular Dementia)
  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Under anesthesia, a ventral midline cervical incision is made.

    • Both common carotid arteries are carefully isolated from the surrounding tissues.

    • The arteries are permanently occluded using surgical clips or ligatures.

  • This compound Administration: Oral administration daily for a specified period (e.g., 4 weeks) following the BCCAO surgery.

  • Cognitive Assessment:

    • Morris Water Maze: To evaluate spatial learning and memory deficits.

  • Biochemical and Molecular Analysis:

    • Oxidative Stress Markers: Measurement of MDA levels and activities of SOD, GSH-Px, and CAT in brain tissue homogenates.

    • Western Blotting: To assess the expression of apoptosis-related proteins (Bcl-2, Bax), and proteins in the SIRT1 and other relevant signaling pathways.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the key signaling pathways modulated by this compound and a general experimental workflow for investigating its neuroprotective effects.

Ligustilide_Signaling_Pathways cluster_antioxidant Anti-Oxidant Pathway cluster_antiinflammatory Anti-Inflammatory Pathway cluster_antiapoptotic Anti-Apoptotic Pathway Ligustilide1 This compound Nrf2 Nrf2 Ligustilide1->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE Nrf2->ARE Translocates to nucleus & Binds to HO1_SOD HO-1, SOD, GSH-Px ARE->HO1_SOD Promotes transcription of Oxidative_Stress1 Oxidative Stress HO1_SOD->Oxidative_Stress1 Inhibits Ligustilide2 This compound TLR4 TLR4 Ligustilide2->TLR4 Inhibits NFkB NF-κB TLR4->NFkB Activates Pro_inflammatory_Cytokines TNF-α, IL-1β, IL-6 NFkB->Pro_inflammatory_Cytokines Promotes transcription of Inflammation Neuroinflammation Pro_inflammatory_Cytokines->Inflammation Induces Ligustilide3 This compound PI3K PI3K Ligustilide3->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Model Induce Neurodegenerative Disease Model (e.g., MCAO, APP/PS1, MPTP, BCCAO) Treatment Administer this compound (Varying doses and durations) Model->Treatment Behavioral Behavioral Tests (e.g., Morris Water Maze, Rotarod) Treatment->Behavioral Histological Histological Analysis (e.g., IHC, Nissl Staining) Treatment->Histological Biochemical Biochemical Assays (e.g., ELISA, Western Blot, Oxidative Stress Markers) Treatment->Biochemical Analysis Statistical Analysis and Interpretation of Results Behavioral->Analysis Histological->Analysis Biochemical->Analysis

References

Ligustilide's Role in Modulating TLR4/Peroxiredoxin 6 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of Ligustilide, a primary bioactive compound isolated from Angelica sinensis. The focus is on its modulatory role in the Toll-like receptor 4 (TLR4) and Peroxiredoxin 6 (PRDX6) signaling pathways. This compound has demonstrated significant potential in mitigating inflammatory responses by inhibiting the activation of TLR4 and its downstream signaling cascades, including the MyD88-dependent and TRIF-dependent pathways. This inhibition leads to a reduction in the activation of key transcription factors such as NF-κB and AP-1, and consequently, a decrease in the production of pro-inflammatory cytokines and mediators. A compelling aspect of this compound's mechanism of action is its interplay with PRDX6, an enzyme with a dual role in oxidative stress and inflammation. Evidence suggests that extracellular PRDX6 can act as a damage-associated molecular pattern (DAMP), activating TLR4. This compound has been shown to inhibit the expression and release of PRDX6, thereby attenuating TLR4-mediated inflammation. However, the precise nature of the PRDX6-TLR4 interaction remains an area of active investigation, with some conflicting findings. This document consolidates the current understanding, presents quantitative data on this compound's efficacy, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The Toll-like receptor 4 (TLR4) signaling pathway is a cornerstone of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) and endogenous damage-associated molecular patterns (DAMPs) to initiate an inflammatory cascade.[1]

Peroxiredoxin 6 (PRDX6) is a unique member of the peroxiredoxin family of antioxidant enzymes that also exhibits phospholipase A2 activity.[2] Beyond its intracellular roles, extracellular PRDX6 has been implicated as a DAMP that can activate TLR4, thereby propagating inflammation.[3][4] This positions the TLR4/PRDX6 signaling axis as a promising target for therapeutic intervention in inflammatory conditions.

This compound (LIG), a major phthalide constituent of Angelica sinensis, has been traditionally used in Asian medicine for its anti-inflammatory and neuroprotective properties.[5] Emerging scientific evidence indicates that this compound exerts its therapeutic effects, at least in part, by modulating the TLR4 signaling pathway. This guide delves into the specifics of this modulation, with a particular focus on the interplay with PRDX6.

Quantitative Data on this compound's Modulatory Effects

The following tables summarize the quantitative effects of this compound on key components of the TLR4 and PRDX6 signaling pathways, as reported in various preclinical studies.

Table 1: Dose-Dependent Effect of this compound on TLR4 Expression

Cell Type/ModelTreatmentThis compound ConcentrationChange in TLR4 mRNA ExpressionReference
Primary Cultured Rat AstrocytesLPS (1 µg/mL) for 6h1 µM56% decrease
10 µM80% decrease
50 µM93% decrease
Rat Model of Complete Freund's Adjuvant (CFA)-induced Inflammatory PainCFA injectionNot specified (in vivo)Significant decrease in TLR4 mRNA

Table 2: Effect of this compound on TLR4 Protein Expression

Cell Type/ModelTreatmentThis compound TreatmentChange in TLR4 Protein ExpressionReference
Rat Model of CFA-induced Inflammatory PainCFA injectionIntravenous injectionInhibition of CFA-induced 1.5-fold increase
Rat Model of Bleomycin-induced Pulmonary FibrosisBleomycin (5 mg/kg)20, 40, 80 mg/kg for 4 weeksDose-dependent significant reduction
Scopolamine-induced Murine ModelScopolamineNot specifiedSignificant decrease in hippocampal TLR4

Table 3: Dose-Dependent Effect of this compound on Inflammatory Mediator Production in LPS-Stimulated Primary Rat Microglia

Inflammatory MediatorThis compound Concentration (µmol/L)% of LPS-induced ProductionReference
Nitric Oxide (NO)2.575.9%
554.4%
1043.1%
2047.6%
TNF-α2.586.2%
568.3%
1040.1%
2039.9%
IL-1β2.531.5%
527.7%
100.6%
200%
MCP-12.584.4%
550.3%
1045.1%
2042.2%

Table 4: Effect of this compound on NF-κB Activation

Cell Type/ModelThis compound TreatmentEffect on NF-κB PathwayReference
LPS-stimulated RAW264.7 MacrophagesDose-dependentInhibition of NF-κB transcriptional activity and IκBα phosphorylation/degradation
Rat Model of Bleomycin-induced Pulmonary Fibrosis20, 40, 80 mg/kg for 4 weeksDose-dependent significant reduction in p-p65/p65 ratio
Scopolamine-induced Murine ModelNot specifiedSignificant decrease in hippocampal phosphorylated p65 (Ser536)
LPS-activated Primary Rat Microglia10 µmol/LSignificant inhibition of NF-κB p65 nuclear translocation

Table 5: Effect of this compound on Peroxiredoxin 6

ModelThis compound TreatmentEffect on PRDX6Reference
Rat Model of Focal Cerebral Ischemia/Reperfusion20 and 40 mg/kg/daySignificant inhibition of PRDX6 expression and extracellular release

Signaling Pathways and Experimental Workflows

TLR4 Signaling Pathway and this compound's Points of Intervention

The following diagram illustrates the canonical TLR4 signaling pathway and the proposed inhibitory actions of this compound.

TLR4_Signaling_Pathway cluster_downstream Downstream Signaling LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Activates PRDX6_ext Extracellular PRDX6 PRDX6_ext->TLR4_MD2 Activates LIG This compound LIG->PRDX6_ext Inhibits Release LIG->TLR4_MD2 Inhibits IKK IKK Complex LIG->IKK Inhibits MAPKs MAPKs (p38, ERK, JNK) LIG->MAPKs Inhibits MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK TAK1->MAPKs IkappaB IκB IKK->IkappaB Phosphorylates & Inhibits NFkappaB NF-κB IkappaB->NFkappaB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkappaB->Cytokines Induces Transcription AP1 AP-1 MAPKs->AP1 AP1->Cytokines Induces Transcription Type1_IFN Type I Interferons IRF3->Type1_IFN Induces Transcription

Caption: this compound inhibits TLR4 signaling at multiple points.

Experimental Workflow for Investigating this compound's Effects

The following diagram outlines a typical experimental workflow to assess the impact of this compound on the TLR4/PRDX6 signaling pathway.

Experimental_Workflow cluster_analysis Analysis Techniques start Start: Cell Culture / Animal Model treatment Treatment: - Control - LPS/DAMP - LPS/DAMP + this compound (Dose-response) start->treatment harvest Sample Collection (Cells, Tissues, Supernatant) treatment->harvest analysis Molecular & Cellular Analysis harvest->analysis qPCR Real-time qPCR (TLR4, Cytokine mRNA) analysis->qPCR WesternBlot Western Blot (TLR4, p-p65, MAPKs, PRDX6) analysis->WesternBlot ELISA ELISA (TNF-α, IL-1β, IL-6 in supernatant) analysis->ELISA IHC_IF Immunohistochemistry/ Immunofluorescence (Protein localization) analysis->IHC_IF ChIP_seq ChIP-seq (NF-κB DNA binding) analysis->ChIP_seq

References

The Anti-Cancer Potential of Ligustilide in Glioma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioma, the most prevalent and aggressive form of primary brain tumor, presents a formidable challenge in oncology. The highly infiltrative nature of glioma cells and their inherent resistance to conventional therapies contribute to a grim prognosis for many patients. In the relentless pursuit of novel therapeutic agents, natural compounds have emerged as a promising reservoir of anti-cancer drug candidates. Among these, Ligustilide, a primary bioactive phthalide isolated from the rhizome of Angelica sinensis (Dong Quai) and other Apiaceae family plants, has garnered significant attention for its potential anti-tumor activities. This technical guide provides a comprehensive overview of the anti-cancer properties of this compound in the context of glioma, with a focus on its mechanisms of action, a summary of quantitative data, detailed experimental protocols, and a visual representation of the signaling pathways involved.

Mechanisms of Action: How this compound Combats Glioma

This compound exerts its anti-glioma effects through a multi-pronged approach, primarily by inhibiting cell proliferation, migration, and invasion, and by inducing programmed cell death (apoptosis).

Inhibition of Cell Proliferation

This compound has been demonstrated to significantly inhibit the growth of glioma cells in a dose-dependent manner.[1][2] Studies on the U251 human glioma cell line show a significant reduction in cell viability at concentrations ranging from 4 to 10 µg/mL.[1][2]

Induction of Apoptosis

A key mechanism underlying the anti-cancer effects of this compound is the induction of apoptosis. This is achieved through the modulation of key regulatory proteins in the apoptotic cascade. Specifically, this compound treatment leads to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical determinant for the cell to commit to apoptosis.

Inhibition of Cell Migration and Invasion

The invasive nature of glioma is a major obstacle to effective treatment. This compound has been shown to impede the migration and invasion of glioma cells. In U251 cells, this compound, both alone and in combination with the standard chemotherapeutic agent temozolomide (TMZ), markedly inhibits cell invasion. Furthermore, studies on T98G glioma cells have revealed that this compound's anti-migratory effect is associated with the downregulation of Rho GTPases, particularly RhoA, which are crucial regulators of the cytoskeletal rearrangements required for cell movement.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the anti-cancer effects of this compound in glioma.

Cell Line Assay Parameter This compound Concentration Result Reference
U251Cell Viability (CCK-8)Growth Inhibition4-10 µg/mLSignificant dose-dependent inhibition
T98GCell MigrationInhibition of Migration5 µMSignificant reduction in cell migration

Table 1: In Vitro Efficacy of this compound on Glioma Cell Lines

Protein Cell Line Effect of this compound Reference
p-PI3KU251Decreased expression
p-AktU251Decreased expression
Bcl-2U251Decreased expression
BaxU251Increased expression
RhoAT98GDecreased expression
Rac1T98GMilder decrease in expression
Cdc42T98GMilder decrease in expression

Table 2: Effect of this compound on Key Signaling Proteins in Glioma Cells

Animal Model Treatment Tumor Type Outcome Reference
Mouse XenograftAngelica sinensis extract (500 mg/kg s.c.)GlioblastomaReduced tumor size (155.1± 56.4 mm³) compared to controls (849.9 ±150.1 mm³) at day 38
Rat ModelThis compound (20 mg/kg daily, oral)Ehrlich Solid CarcinomaReduced tumor volume and weight by about 60%; Increased mean survival time from 26 to 41 days

Table 3: In Vivo Anti-Tumor Effects of this compound

Signaling Pathways Modulated by this compound in Glioma

The anti-cancer effects of this compound in glioma are orchestrated through the modulation of specific signaling pathways. The PI3K/Akt pathway, a critical regulator of cell survival and proliferation, has been identified as a primary target.

The PI3K/Akt Signaling Pathway

This compound inhibits the phosphorylation of both PI3K and Akt, leading to the inactivation of this pro-survival pathway. This, in turn, influences the expression of downstream targets like the Bcl-2 family of proteins, thereby promoting apoptosis.

Ligustilide_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K pPI3K p-PI3K PI3K->pPI3K Akt Akt pPI3K->Akt pAkt p-Akt Akt->pAkt Bcl2 Bcl-2 pAkt->Bcl2 Bax Bax pAkt->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Ligustilide_Rho_GTPase_Pathway This compound This compound RhoA RhoA This compound->RhoA Rac1 Rac1 This compound->Rac1 Cdc42 Cdc42 This compound->Cdc42 Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton Rac1->Cytoskeleton Cdc42->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration CCK8_Workflow cluster_0 Cell Viability Assay (CCK-8) A Seed glioma cells in a 96-well plate B Treat with varying concentrations of this compound A->B C Incubate for 24-48 hours B->C D Add CCK-8 solution to each well C->D E Incubate for 1-4 hours D->E F Measure absorbance at 450 nm E->F G Calculate cell viability F->G Apoptosis_Assay_Workflow cluster_1 Apoptosis Assay Workflow H Treat glioma cells with This compound for 24 hours I Harvest and wash cells H->I J Resuspend in binding buffer I->J K Add Annexin V-FITC and Propidium Iodide (PI) J->K L Incubate in the dark K->L M Analyze by flow cytometry L->M N Quantify apoptotic cells M->N

References

Unveiling the Senolytic Potential of Ligustilide: A Technical Guide to its Activity in Cellular Senescence Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the senolytic activity of Ligustilide, a natural compound isolated from Angelica acutiloba, in various cellular senescence models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of senolytics in age-related diseases. Herein, we present a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound's selective elimination of senescent cells.

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, contributes to aging and a variety of age-related pathologies through the secretion of a pro-inflammatory secretome known as the Senescence-Associated Secretory Phenotype (SASP). Senolytics are a class of drugs that selectively induce apoptosis in senescent cells, offering a promising therapeutic strategy to combat age-related decline. This compound, a major phthalide derivative from Angelica acutiloba, has emerged as a novel natural senolytic compound.[1][2] This guide summarizes the current scientific evidence demonstrating this compound's efficacy in eliminating senescent cells, particularly in models of skin aging and liver fibrosis, through the induction of apoptosis and modulation of key signaling pathways.

Data Presentation: Quantitative Effects of this compound on Senescent Cells

The senolytic activity of this compound has been quantified across several key markers of cellular senescence and apoptosis. The following tables summarize the significant findings from studies on human dermal fibroblasts (HDFs) induced into replicative senescence (RS) or radiation-induced senescence (RaS).

Table 1: Effect of this compound on Senescent Cell Viability and Proliferation
Parameter Senescence Model This compound Concentration Observation
Cell ViabilityReplicative Senescence (RS)50 µMSelective reduction in viability of senescent cells, with minimal effect on non-senescent cells.[1]
Radiation-Induced Senescence (RaS)50 µMSignificant decrease in the viability of senescent HDFs.[1]
BrdU-positive Cells (Proliferation)Replicative Senescence (RS)Not specified in abstractA significant decrease in the percentage of BrdU-positive cells was observed in senescent cultures, and this compound selectively targeted these non-proliferating senescent cells.[1]
Table 2: Effect of this compound on Senescence and Apoptosis Markers
Marker Senescence Model This compound Concentration Quantitative Change
SA-β-Galactosidase Positive CellsReplicative Senescence (RS)Not specified in abstractSignificant decrease in the percentage of SA-β-Gal positive cells.
TUNEL-positive Cells (Apoptosis)Replicative Senescence (RS)Not specified in abstractA large number of TUNEL-positive apoptotic senescent cells were observed.
Annexin V-positive Cells (Early Apoptosis)Replicative Senescence (RS)Not specified in abstractSignificant increase in early apoptotic cells observed after 8 hours, with a continued increase up to 72 hours.
Cleaved Caspase-3Replicative Senescence (RS)Not specified in abstractIncreased levels of this apoptosis-promoting marker.
Bcl-xLReplicative Senescence (RS)Not specified in abstractDecreased levels of this anti-apoptotic protein.
Table 3: Effect of this compound on the Senescence-Associated Secretory Phenotype (SASP)
SASP Component Senescence Model This compound Concentration Observation
IL-1α (Protein)Replicative Senescence (RS)Not specified in abstractSignificantly reduced levels.
IL-6 (Protein)Replicative Senescence (RS)Not specified in abstractSignificantly reduced levels.
MMP-3 (Protein)Replicative Senescence (RS)Not specified in abstractSignificantly reduced levels.
MMP-9 (Protein)Replicative Senescence (RS)Not specified in abstractSignificantly reduced levels.

Signaling Pathways of this compound-Induced Senolysis

This compound's senolytic activity is mediated through the induction of a caspase-3-dependent apoptotic pathway. Furthermore, in the context of liver fibrosis, its ability to induce senescence in activated hepatic stellate cells involves the p53 signaling pathway and a mechanism involving cytoskeletal disruption leading to the activation of the cGAS-STING pathway.

Ligustilide_Apoptosis_Pathway cluster_cell Senescent Cell This compound This compound Bcl_xL Bcl-xL (Anti-apoptotic) This compound->Bcl_xL inhibits Caspase3 Caspase-3 This compound->Caspase3 promotes activation Bcl_xL->Caspase3 Cleaved_Caspase3 Cleaved Caspase-3 (Active) Caspase3->Cleaved_Caspase3 Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis

Caspase-3 Dependent Apoptosis Induced by this compound.

Ligustilide_Antifibrotic_Pathway cluster_hsc Activated Hepatic Stellate Cell This compound This compound G_actin G-actin This compound->G_actin binds to F_actin F-actin Polymerization G_actin->F_actin inhibits Nuclear_Integrity Disrupted Nuclear Integrity G_actin->Nuclear_Integrity leads to disruption F_actin->Nuclear_Integrity maintains dsDNA_leakage Nuclear dsDNA Leakage Nuclear_Integrity->dsDNA_leakage cGAS_STING cGAS-STING Pathway dsDNA_leakage->cGAS_STING activates SASP SASP Release cGAS_STING->SASP HSC_Senescence HSC Senescence cGAS_STING->HSC_Senescence

This compound-induced Senescence in Hepatic Stellate Cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols employed in the study of this compound's senolytic activity.

Induction of Cellular Senescence in Human Dermal Fibroblasts (HDFs)
  • Replicative Senescence (RS):

    • Culture primary HDFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Passage the cells serially at a 1:4 ratio upon reaching 80-90% confluency.

    • Continue passaging until the cells exhibit a cessation of proliferation, typically at a high passage number (e.g., >P40), along with a flattened and enlarged morphology.

    • Confirm the senescent phenotype by Senescence-Associated β-Galactosidase (SA-β-Gal) staining.

  • Ionizing Radiation-Induced Senescence (RaS):

    • Culture HDFs to approximately 80% confluency.

    • Expose the cells to a single dose of 10-20 Gy of X-ray irradiation.

    • Culture the irradiated cells for 7-10 days to allow for the development of the senescent phenotype.

    • Confirm senescence using SA-β-Gal staining and analysis of senescence markers like p21.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
  • Wash the cultured cells twice with phosphate-buffered saline (PBS).

  • Fix the cells with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells at 37°C (without CO₂) overnight with the staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.

  • Observe the cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.

Cell Viability Assay
  • Plate senescent and non-senescent HDFs in 96-well plates.

  • Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for 72 hours.

  • Assess cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay according to the manufacturer's instructions.

Apoptosis Assays
  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

    • Culture and treat senescent HDFs with this compound on coverslips.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.

    • Perform the TUNEL assay using a commercially available kit according to the manufacturer's protocol to label the 3'-hydroxyl ends of fragmented DNA.

    • Visualize the TUNEL-positive (apoptotic) cells using fluorescence microscopy.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Harvest the this compound-treated and control cells.

    • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against cleaved caspase-3, Bcl-xL, p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Analysis of SASP Factors
  • Collect the conditioned media from this compound-treated and control senescent cells.

  • Quantify the levels of secreted SASP proteins such as IL-1α, IL-6, MMP-3, and MMP-9 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Experimental Workflow Diagram

Ligustilide_Senolysis_Workflow cluster_induction Senescence Induction cluster_treatment Treatment and Analysis cluster_assays Endpoint Assays HDFs Human Dermal Fibroblasts Replicative Replicative Passaging HDFs->Replicative Radiation Ionizing Radiation HDFs->Radiation Senescent_HDFs Senescent HDFs Replicative->Senescent_HDFs Radiation->Senescent_HDFs Ligustilide_Treatment This compound Treatment Senescent_HDFs->Ligustilide_Treatment Viability Cell Viability Assay Ligustilide_Treatment->Viability SA_bGal SA-β-Gal Staining Ligustilide_Treatment->SA_bGal Apoptosis Apoptosis Assays (TUNEL, Annexin V) Ligustilide_Treatment->Apoptosis Western_Blot Western Blot (Caspase-3, Bcl-xL) Ligustilide_Treatment->Western_Blot SASP_Analysis SASP Analysis (ELISA) Ligustilide_Treatment->SASP_Analysis

Workflow for Evaluating this compound's Senolytic Activity.

Conclusion

The data and protocols presented in this technical guide provide a robust framework for understanding and further investigating the senolytic properties of this compound. Its ability to selectively eliminate senescent cells through apoptosis, coupled with the inhibition of the pro-inflammatory SASP, positions this compound as a compelling candidate for the development of novel senotherapeutic interventions for skin aging and other age-related diseases. Future research should focus on elucidating the complete molecular mechanism of action and evaluating its efficacy and safety in preclinical and clinical settings.

References

The Antioxidant Properties of Ligustilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligustilide, a primary bioactive phthalide found in several medicinal plants such as Angelica sinensis, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's antioxidant effects, focusing on its role as a robust activator of the Nrf2 signaling pathway. This document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for assessing its antioxidant capacity, and presents visual representations of the involved signaling pathways and experimental workflows to facilitate further research and drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound has emerged as a promising therapeutic agent due to its ability to mitigate oxidative stress and inflammation. Its neuroprotective effects are particularly well-documented and are largely attributed to its antioxidant and anti-inflammatory activities. This guide delves into the core antioxidant mechanisms of this compound, providing a comprehensive resource for researchers in the field.

Core Antioxidant Mechanism: Activation of the Nrf2-ARE Pathway

The primary mechanism through which this compound exerts its antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][2][3] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][5]

Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, this interaction is disrupted. This compound is believed to induce conformational changes in Keap1, possibly through interaction with its reactive cysteine residues, leading to the dissociation of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of phase II detoxifying and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling.

The upregulation of these genes enhances the cell's capacity to neutralize ROS, detoxify harmful electrophiles, and maintain redox homeostasis, thereby conferring protection against oxidative damage.

Signaling Pathway Diagram

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 interacts with Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Keap1->Ub facilitates ubiquitination Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub->Nrf2 Maf sMaf Nrf2_n->Maf heterodimerizes with ARE ARE Maf->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2-ARE Signaling Pathway Activation by this compound.

Quantitative Data on Antioxidant Effects

The antioxidant efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key findings on its impact on cell viability under oxidative stress and its modulation of antioxidant enzyme activity and oxidative stress markers.

Table 1: Effect of this compound on Cell Viability in Oxidative Stress Models
Cell LineStressorThis compound ConcentrationOutcomeReference
HUVECsH₂O₂ (1.25 mM)12.5 µMIncreased cell survival to 51.22%
HUVECsH₂O₂ (1.25 mM)50 µMIncreased cell survival to 65.81%
PC12 cellsH₂O₂Not specifiedAttenuated cell death
Table 2: Effect of this compound on Antioxidant Enzyme Activity and Oxidative Stress Markers
Model SystemThis compound TreatmentSOD ActivityGPx ActivityCAT ActivityMDA LevelsReference
HUVECs + H₂O₂25 µMIncreased to 29.43 U/mgprot--Decreased to 6.11 nmol/mL
HUVECs + H₂O₂50 µMIncreased to 77.14 U/mgprot--Decreased to 5.09 nmol/mL
HUVECs + H₂O₂100 µMIncreased to 96.66 U/mgprot--Decreased to 4.50 nmol/mL
SAMP8 mice10 mg/kg/day & 20 mg/kg/dayIncreasedIncreased-Significantly reduced
HFD-fed Ldlr-/- mice20 mg/kgIncreased--Alleviated lipid peroxidation

Note: "-" indicates data not reported in the cited study.

Table 3: Free Radical Scavenging Activity of this compound Derivatives
CompoundAssayIC₅₀ ValueReference
cis-Z,Z'-3a.7a',7a.3a'-dihydroxythis compoundH₂O₂-induced HUVEC injury15.14 µM
Z-ligustilideH₂O₂-induced HUVEC injury0.55 µM

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This protocol describes the visualization of Nrf2 translocation from the cytoplasm to the nucleus upon treatment with this compound.

Experimental Workflow Diagram

Nrf2_IF_Workflow start Start cell_seeding Seed cells on coverslips in a 24-well plate start->cell_seeding treatment Treat cells with this compound or vehicle control cell_seeding->treatment fixation Fix cells with 4% paraformaldehyde treatment->fixation permeabilization Permeabilize with 0.5% Triton X-100 fixation->permeabilization blocking Block with 5% BSA permeabilization->blocking primary_ab Incubate with anti-Nrf2 primary antibody (overnight at 4°C) blocking->primary_ab secondary_ab Incubate with fluorescently-labeled secondary antibody primary_ab->secondary_ab dapi_stain Counterstain nuclei with DAPI secondary_ab->dapi_stain mounting Mount coverslips on slides dapi_stain->mounting imaging Image with a fluorescence microscope mounting->imaging end End imaging->end SOD_Assay_Workflow start Start prepare_lysates Prepare cell or tissue lysates start->prepare_lysates add_lysates Add prepared lysates to wells prepare_lysates->add_lysates add_reagents Add assay buffer and substrate (e.g., WST-1) to wells add_reagents->add_lysates initiate_reaction Initiate reaction with enzyme (e.g., Xanthine Oxidase) add_lysates->initiate_reaction incubate Incubate at specified temperature and time initiate_reaction->incubate read_absorbance Read absorbance at appropriate wavelength (e.g., 450 nm) incubate->read_absorbance calculate_activity Calculate SOD activity based on inhibition of color development read_absorbance->calculate_activity end End calculate_activity->end MDA_Assay_Workflow start Start prepare_samples Prepare cell lysates or tissue homogenates start->prepare_samples add_tba Add Thiobarbituric Acid (TBA) reagent and acid to samples prepare_samples->add_tba heat Heat samples at 95-100°C for 60 min add_tba->heat cool Cool samples on ice heat->cool centrifuge Centrifuge to pellet precipitate cool->centrifuge measure_absorbance Measure absorbance of the supernatant at ~532 nm centrifuge->measure_absorbance quantify Quantify MDA using a standard curve measure_absorbance->quantify end End quantify->end

References

Ligustilide's Effect on Mitochondrial Dysfunction in Aging: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Mitochondrial dysfunction is a fundamental hallmark of the aging process, contributing to a decline in cellular energy production, an increase in oxidative stress, and the initiation of apoptotic pathways. These age-related mitochondrial impairments are strongly implicated in the pathogenesis of neurodegenerative diseases. Ligustilide (LIG), a primary bioactive phthalide compound derived from medicinal plants such as Angelica sinensis, has emerged as a promising therapeutic agent with potent neuroprotective properties. This document provides a comprehensive technical overview of the mechanisms through which this compound ameliorates mitochondrial dysfunction in the context of aging. It consolidates quantitative data from preclinical studies, details key experimental methodologies, and visualizes the core signaling pathways involved. The evidence presented underscores this compound's potential to restore mitochondrial homeostasis by modulating mitochondrial dynamics, enhancing bioenergetics, reducing oxidative damage, and activating critical signaling cascades like AMPK and PKA/AKAP1.

Introduction: The Central Role of Mitochondrial Dysfunction in Aging

The aging process is characterized by a progressive decline in physiological function, making organisms more susceptible to disease and death. At the cellular level, one of the most consistent and critical alterations occurs within the mitochondria. As the primary sites of ATP synthesis and cellular respiration, mitochondria are indispensable for cellular function. However, with age, mitochondria often become dysfunctional, exhibiting reduced respiratory capacity, impaired ATP production, and increased generation of reactive oxygen species (ROS). This state of mitochondrial decline contributes significantly to the aging phenotype and the onset of age-related pathologies, particularly neurodegenerative disorders like Alzheimer's disease.[1] Key features of mitochondrial dysfunction in aging include an imbalance in mitochondrial dynamics (fission and fusion), compromised bioenergetics, elevated oxidative stress, and defects in quality control mechanisms like mitophagy.

This compound: A Natural Compound Targeting Mitochondrial Health

This compound (LIG), with the chemical formula C12H14O2, is the main active component in traditional medicinal herbs like Angelica sinensis and Ligusticum chuanxiong.[2][3] It is known to readily cross the blood-brain barrier, allowing it to exert direct effects on the central nervous system.[1] A growing body of research highlights its neuroprotective, anti-inflammatory, anti-apoptotic, and antioxidant properties.[4] Recent studies have focused on its ability to specifically counteract age-related mitochondrial decay, making it a molecule of significant interest for gerontological and neuroscientific research.

Core Mechanisms: How this compound Ameliorates Mitochondrial Dysfunction

Modulation of Mitochondrial Dynamics: Fission and Fusion

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their structural and functional integrity. In aging and neurodegenerative models, this balance is often disrupted, leading to mitochondrial fragmentation and dysfunction. This compound has been shown to restore this crucial equilibrium.

In the senescence-accelerated mouse prone 8 (SAMP8) model of aging, this compound treatment effectively rebalances mitochondrial dynamics. It achieves this by significantly decreasing the levels of phosphorylated Dynamin-related protein 1 (P-Drp1), a key regulator of mitochondrial fission, while simultaneously increasing the expression of Mitofusin-1 (Mfn1) and Mitofusin-2 (Mfn2), proteins essential for mitochondrial fusion. This shift from a pro-fission to a pro-fusion state helps preserve the integrity of the mitochondrial network, which is critical for efficient energy production and cellular health.

Enhancement of Bioenergetics and Reduction of Oxidative Stress

A direct consequence of improved mitochondrial structure is enhanced functional capacity. Studies demonstrate that this compound treatment leads to a significant increase in intracellular ATP levels in the hippocampus of aged mice, indicating a restoration of mitochondrial energy-producing capability.

Furthermore, this compound exerts potent antioxidant effects. It mitigates oxidative stress by reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, while concurrently boosting the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX). This dual action of restoring energy supply while neutralizing harmful ROS is central to its neuroprotective effects.

Inhibition of Mitochondria-Mediated Apoptosis

Mitochondrial dysfunction is a potent trigger for the intrinsic apoptotic pathway. By stabilizing mitochondrial function, this compound effectively inhibits this process. It has been shown to decrease the pro-apoptotic Bax/Bcl-2 ratio and reduce the expression of cleaved Caspase-3, a key executioner caspase in the apoptotic cascade. This anti-apoptotic action helps prevent neuronal loss associated with aging and neurodegenerative conditions.

Key Signaling Pathways Modulated by this compound

This compound's beneficial effects on mitochondria are orchestrated through the modulation of several critical intracellular signaling pathways.

Activation of the AMPK Pathway

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Its activation signals a low-energy state, triggering responses to restore energy balance, including promoting mitochondrial respiration and biogenesis. This compound treatment has been consistently shown to increase the phosphorylation and activation of AMPK in both in vivo aging models and in vitro cell models of mitochondrial stress. Activated AMPK can, in turn, influence mitochondrial dynamics and function, representing a primary mechanism for this compound's action.

Ligustilide_AMPK_Pathway cluster_AMPK AMPK Activation LIG This compound Aging Aging / Cellular Stress pAMPK p-AMPK (Active) LIG->pAMPK promotes activation ATP_Ratio Decreased ATP/AMP Ratio Aging->ATP_Ratio causes AMPK AMPK AMPK->pAMPK phosphorylation Mito_Function Mitochondrial Function pAMPK->Mito_Function Mito_Dynamics Mitochondrial Dynamics (↑ Fusion, ↓ Fission) ATP_Prod ↑ ATP Production Ox_Stress ↓ Oxidative Stress

This compound activates the AMPK pathway to improve mitochondrial function.
PKA/AKAP1 Signaling Pathway

In Alzheimer's disease models, this compound has been found to alleviate mitochondrial dysfunction via the PKA/AKAP1 signaling pathway. cAMP-dependent protein kinase A (PKA) and A-kinase anchor protein 1 (AKAP1) are crucial for maintaining mitochondrial integrity and function. This compound treatment upregulates this pathway, which helps to ameliorate the imbalance between mitochondrial fission and fusion and reduce oxidative stress.

Ligustilide_PKA_AKAP1_Pathway cluster_pathway Upregulation of PKA/AKAP1 LIG This compound ATP ↑ ATP LIG->ATP increases PKA PKA Activation ATP->PKA activates AKAP1 AKAP1 Transcription PKA->AKAP1 PKA_AKAP1 PKA/AKAP1 Signaling Mito_Impairment Mitochondrial Impairment PKA_AKAP1->Mito_Impairment inhibits Amelioration Amelioration of Mitochondrial & Cognitive Deficits PKA_AKAP1->Amelioration results in Cognitive_Impairment Cognitive Impairment Mito_Impairment->Cognitive_Impairment

This compound upregulates PKA/AKAP1 signaling to combat mitochondrial deficits.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies investigating this compound's effects on mitochondrial parameters in aging and related disease models.

Table 1: In Vivo Effects of this compound in SAMP8 Mice

Parameter Control (SAMR1) Aging Model (SAMP8) This compound (10 mg/kg/d) This compound (20 mg/kg/d) Reference
Mitochondrial Dynamics
Mfn1 Protein Level Baseline Decreased Increased vs. SAMP8 Increased vs. SAMP8
Mfn2 Protein Level Baseline Decreased Increased vs. SAMP8 Increased vs. SAMP8
P-Drp1 Protein Level Baseline Increased Decreased vs. SAMP8 Decreased vs. SAMP8
Bioenergetics & Oxidative Stress
ATP Content Baseline Decreased Increased vs. SAMP8 Increased vs. SAMP8
MDA Level Baseline Increased Decreased vs. SAMP8 Decreased vs. SAMP8
SOD Activity Baseline Decreased Increased vs. SAMP8 Increased vs. SAMP8
GSH-Px Activity Baseline Decreased Increased vs. SAMP8 Increased vs. SAMP8
Signaling

| P-AMPK Protein Level | Baseline | Decreased | Increased vs. SAMP8 | Increased vs. SAMP8 | |

Table 2: In Vitro Effects of this compound on HT22 Cells

Condition Parameter Control H₂O₂ / Rotenone This compound Pretreatment Reference
H₂O₂ Model Mfn1 Protein Level Baseline Decreased Increased vs. H₂O₂
Mfn2 Protein Level Baseline Decreased Increased vs. H₂O₂
P-Drp1 Protein Level Baseline Increased Decreased vs. H₂O₂
P-AMPK Protein Level Baseline Decreased Increased vs. H₂O₂
Rotenone Model Mfn1 Protein Level Baseline Decreased Increased vs. Rotenone
Mfn2 Protein Level Baseline Decreased Increased vs. Rotenone
P-Drp1 Protein Level Baseline Increased Decreased vs. Rotenone

| | P-AMPK Protein Level | Baseline | Decreased | Increased vs. Rotenone | |

Detailed Experimental Protocols

Animal Model and Drug Administration (SAMP8 Mice)
  • Model: Senescence-accelerated mouse prone 8 (SAMP8) and the corresponding senescence-accelerated mouse resistant 1 (SAMR1) as a control.

  • Grouping: Mice are typically divided into a control group (SAMR1), an aging model group (SAMP8), and two or more this compound treatment groups (e.g., 10 mg/kg/day and 20 mg/kg/day).

  • Administration: this compound, dissolved in a vehicle such as corn oil, is administered daily via oral gavage for a specified period (e.g., 3 months).

  • Behavioral Testing: Cognitive function is assessed using a battery of tests including the Morris water maze (for spatial learning and memory), novel object recognition task, and elevated plus maze.

Western Blot Analysis
  • Tissue Preparation: Following euthanasia, hippocampal tissues are rapidly dissected and homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the supernatant is determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) per sample are separated by SDS-PAGE on polyacrylamide gels (e.g., 10-12%).

  • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Mfn1, Mfn2, P-Drp1, P-AMPK, β-actin).

  • Detection: After washing, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry software.

Oxidative Stress and ATP Assays
  • Sample Preparation: Hippocampal tissue homogenates are prepared as described for Western blotting.

  • MDA Assay: Malondialdehyde (MDA) levels are measured using a commercial kit, typically based on the thiobarbituric acid reactive substances (TBARS) method.

  • SOD and GSH-Px Assays: The activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) are determined using specific commercial assay kits according to the manufacturer's instructions.

  • ATP Assay: ATP content is measured using a luciferase-based bioluminescence assay kit, where the light emitted is proportional to the ATP concentration.

Experimental_Workflow Animal_Model Animal Model (SAMP8 Mice) LIG_Admin This compound Administration (Oral Gavage) Animal_Model->LIG_Admin Behavior Behavioral Analysis (Morris Water Maze, etc.) LIG_Admin->Behavior Tissue Tissue Collection (Hippocampus) Behavior->Tissue Homogenate Tissue Homogenization Tissue->Homogenate WB Western Blot (Mfn, Drp1, AMPK) Homogenate->WB Assays Biochemical Assays (ATP, MDA, SOD) Homogenate->Assays Data Data Analysis & Interpretation WB->Data Assays->Data

General experimental workflow for in vivo this compound studies.

Conclusion and Future Directions

The collective evidence strongly supports the role of this compound as a potent modulator of mitochondrial function in the context of aging. By rebalancing mitochondrial dynamics, enhancing bioenergetics, mitigating oxidative stress, and activating the AMPK signaling pathway, this compound addresses several core aspects of age-related cellular decline. These mechanisms provide a solid foundation for its observed benefits in improving cognitive function in preclinical aging models.

Future research should aim to further elucidate the upstream targets of this compound and explore its interaction with other critical aging pathways, such as mitophagy and sirtuin activation. While promising, this compound's poor stability and bioavailability present challenges for clinical translation. Therefore, the development of novel formulations, such as liposome-packaged this compound, will be crucial for realizing its therapeutic potential in treating age-related neurodegenerative diseases. Clinical trials are necessary to validate these preclinical findings in human subjects.

References

EGR1: A Direct Molecular Target of Ligustilide - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the direct molecular interaction between Ligustilide, a bioactive phthalide from Angelica sinensis, and Early Growth Response 1 (EGR1), a crucial transcription factor implicated in a myriad of cellular processes. This document synthesizes key findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and workflows. The evidence strongly supports EGR1 as a direct molecular target of this compound, offering a promising avenue for therapeutic intervention in EGR1-driven pathologies.

Introduction

This compound, a primary bioactive constituent of traditional medicinal herbs such as Angelica sinensis (Danggui) and Ligusticum chuanxiong, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects. Early Growth Response 1 (EGR1), a zinc-finger transcription factor, plays a pivotal role in cell proliferation, differentiation, and apoptosis. Dysregulation of EGR1 is associated with numerous diseases, including cancer and inflammatory disorders. Recent research has identified a direct interaction between this compound and EGR1, positioning EGR1 as a druggable target for this natural compound. This guide delves into the molecular intricacies of this interaction, providing researchers and drug development professionals with a detailed understanding of the underlying science.

This compound's Direct Engagement with EGR1: Quantitative Data

The direct binding of this compound to EGR1 has been experimentally validated through multiple biophysical and cellular assays. A key study by Li et al. (2025) demonstrated this interaction, identifying the specific binding site and confirming target engagement in a cellular context.[1] While the precise equilibrium dissociation constant (Kd) from Surface Plasmon Resonance (SPR) analysis is not publicly available in the cited literature, the collective evidence from several assays robustly supports a direct and specific interaction.

Table 1: Summary of this compound-EGR1 Interaction Data

ParameterMethodObservationReference
Binding Confirmation Cellular Thermal Shift Assay (CETSA)This compound treatment increased the thermal stability of EGR1 in cell lysates, indicating direct binding.[1]
Drug Affinity Responsive Target Stability (DARTS)This compound protected EGR1 from pronase-induced degradation in a dose-dependent manner, confirming interaction.[1]
Surface Plasmon Resonance (SPR)Real-time analysis showed a direct binding interaction between this compound and purified EGR1 protein.[1]
Binding Site Molecular Docking & MutagenesisComputational modeling predicted, and mutagenesis confirmed, that this compound binds to the His386 residue of EGR1.[1]

The EGR1-ADAM17-TNF-α Signaling Axis: A Target of this compound

This compound's engagement of EGR1 has significant downstream functional consequences. Research indicates that by binding to EGR1, this compound inhibits its transcriptional activity, specifically targeting the promoter of A Disintegrin and Metalloproteinase 17 (ADAM17). This inhibition leads to a reduction in the expression of ADAM17, a key enzyme responsible for the shedding of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine.

cluster_0 This compound Intervention cluster_1 Cellular Processes This compound This compound EGR1 EGR1 This compound->EGR1 Binds to His386 ADAM17_promoter ADAM17 Promoter EGR1->ADAM17_promoter Binds & Activates EGR1->ADAM17_promoter Inhibited by This compound ADAM17_transcription ADAM17 Transcription ADAM17_promoter->ADAM17_transcription ADAM17_protein ADAM17 Protein ADAM17_transcription->ADAM17_protein Translation TNFa_shedding TNF-α Shedding ADAM17_protein->TNFa_shedding Mediates Inflammation Inflammation TNFa_shedding->Inflammation Promotes cluster_0 CETSA Workflow start Cell Culture (e.g., RAW264.7) treatment Treat with this compound or Vehicle (DMSO) start->treatment lysis Cell Lysis treatment->lysis heating Heat Lysates at Various Temperatures lysis->heating centrifugation Centrifugation to Separate Aggregates heating->centrifugation sds_page SDS-PAGE of Soluble Fraction centrifugation->sds_page western_blot Western Blot for EGR1 sds_page->western_blot analysis Analyze EGR1 Band Intensity to Determine Thermal Stability western_blot->analysis cluster_0 DARTS Workflow start Prepare Cell Lysate (e.g., RAW264.7) incubation Incubate Lysate with This compound or Vehicle start->incubation digestion Add Protease (Pronase) for Limited Digestion incubation->digestion stop_reaction Stop Digestion digestion->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page western_blot Western Blot for EGR1 sds_page->western_blot analysis Analyze EGR1 Band Intensity for Protection western_blot->analysis cluster_0 SPR Workflow start Immobilize Purified EGR1 on Sensor Chip injection Inject this compound at Various Concentrations start->injection association Monitor Association Phase (Binding) injection->association dissociation Monitor Dissociation Phase (Unbinding) association->dissociation regeneration Regenerate Sensor Surface dissociation->regeneration analysis Analyze Sensorgrams to Determine Binding Kinetics (ka, kd) and Affinity (Kd) regeneration->analysis

References

The Pharmacokinetic and Metabolic Profile of Z-Ligustilide in Rats: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-ligustilide, a primary bioactive phthalide compound isolated from medicinal plants such as Angelica sinensis and Ligusticum chuanxiong, has garnered significant attention for its wide spectrum of pharmacological activities. These include neuroprotective, anti-inflammatory, antioxidant, and anticancer effects. Despite its therapeutic potential, the clinical application of Z-ligustilide is hampered by its poor oral bioavailability, largely attributed to extensive first-pass metabolism. A thorough understanding of its pharmacokinetic (PK) and metabolic fate in preclinical models, such as rats, is crucial for optimizing its therapeutic efficacy and guiding the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Z-ligustilide in rats, summarizing key quantitative data, detailing experimental methodologies, and visualizing metabolic and experimental workflows.

Pharmacokinetics of Z-Ligustilide in Rats

The pharmacokinetic profile of Z-ligustilide in rats has been investigated following both intravenous (i.v.) and oral (p.o.) administration. These studies consistently demonstrate that Z-ligustilide is rapidly absorbed and eliminated, with a significant portion of the orally administered dose being metabolized before reaching systemic circulation.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Z-ligustilide in Sprague-Dawley rats from various studies.

Table 1: Pharmacokinetic Parameters of Z-Ligustilide after Intravenous Administration in Rats

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (%)Reference
12.5--1389.7 ± 210.41.8 ± 0.3-[1][2][3][4][5]
25--2890.5 ± 450.22.1 ± 0.4-
50--5880.3 ± 980.12.5 ± 0.5-

Note: Cmax and Tmax are not typically reported for intravenous bolus administration as the maximum concentration is achieved at time zero.

Table 2: Pharmacokinetic Parameters of Z-Ligustilide after Oral Administration in Rats

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Absolute Bioavailability (%)Reference
12.5992.6 ± 150.80.25 ± 0.1991.5 ± 180.32.3 ± 0.471.36
251890.4 ± 310.20.25 ± 0.11975.3 ± 350.62.6 ± 0.568.26
503850.1 ± 620.50.5 ± 0.24430.7 ± 780.92.9 ± 0.675.44
5001500 ± 2000.65 ± 0.0734000 ± 6000-2.6

It is important to note the significant discrepancy in the reported oral bioavailability between different studies, which may be attributed to variations in vehicle formulation, analytical methodology, and animal strain.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the typical experimental protocols employed in the pharmacokinetic and metabolic studies of Z-ligustilide in rats.

Pharmacokinetic Study Protocol

A representative experimental workflow for a pharmacokinetic study of Z-ligustilide in rats is depicted below.

G cluster_pre Pre-Administration cluster_admin Administration cluster_sample Sampling cluster_analysis Analysis cluster_data Data Analysis animal_prep Animal Preparation (Sprague-Dawley Rats, fasted) drug_prep Drug Formulation (Z-ligustilide in vehicle) iv_admin Intravenous (i.v.) Administration drug_prep->iv_admin po_admin Oral (p.o.) Administration drug_prep->po_admin blood_collection Serial Blood Sampling (Retro-orbital plexus/tail vein) iv_admin->blood_collection po_admin->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep sample_extraction Sample Extraction (e.g., LLE, SPE) plasma_prep->sample_extraction analytical_method Analytical Quantification (HPLC-FLD or GC-MS) sample_extraction->analytical_method pk_modeling Pharmacokinetic Modeling (Non-compartmental analysis) analytical_method->pk_modeling param_calc Parameter Calculation (Cmax, Tmax, AUC, t1/2) pk_modeling->param_calc

Caption: Workflow of a typical pharmacokinetic study of Z-ligustilide in rats.

1. Animal Model:

  • Species: Male Sprague-Dawley rats, weighing approximately 220 ± 20 g, are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22-24°C, 40-60% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Fasting: Rats are typically fasted for 12 hours prior to drug administration, with free access to water.

2. Drug Preparation and Administration:

  • Formulation: Z-ligustilide is often dissolved in a vehicle such as a mixture of ethanol, Tween 80, and 0.9% saline for both oral and intravenous administration.

  • Dosing: Doses ranging from 12.5 to 50 mg/kg are used for both intravenous and oral routes. A higher oral dose of 500 mg/kg has also been reported.

3. Blood Sampling:

  • Collection: Blood samples (approximately 0.3 mL) are collected at predetermined time points via the retro-orbital venous plexus or tail vein.

  • Time Points (Intravenous): Typical time points include 0.08, 0.25, 0.5, 0.75, 1, 2, 3, 5, 8, 12, and 24 hours post-dosing.

  • Time Points (Oral): Typical time points include 0.08, 0.17, 0.25, 0.5, 0.75, 1, 2, 3, 5, 8, 12, and 24 hours post-dosing.

  • Processing: Plasma is separated by centrifugation (e.g., 4500 x g for 10 minutes) and stored at -80°C until analysis.

4. Analytical Methods:

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):

    • Extraction: Liquid-liquid extraction with a solvent like dichloromethane is commonly used to isolate Z-ligustilide from plasma.

    • Chromatographic Separation: A C18 column is typically used with a mobile phase consisting of acetonitrile and water.

    • Detection: Fluorescence detection is employed with specific excitation and emission wavelengths for Z-ligustilide and an internal standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Extraction: Headspace single-drop microextraction (HS-SDME) or liquid-liquid extraction with a solvent mixture like n-hexane-ether can be used.

    • Analysis: The extracted sample is analyzed by GC-MS, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

In Vitro Metabolism Study Protocol (Rat Liver Microsomes)

The workflow for an in vitro metabolism study using rat liver microsomes is illustrated below.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_results Results microsomes Rat Liver Microsomes incubation_mix Incubation Mixture (Microsomes, Z-ligustilide, Buffer) microsomes->incubation_mix zlig Z-ligustilide Solution zlig->incubation_mix cofactors NADPH Generating System reaction_start Reaction Initiation (Addition of Cofactors, 37°C) cofactors->reaction_start incubation_mix->reaction_start time_sampling Time-point Sampling (e.g., 0, 10, 20, 30, 60 min) reaction_start->time_sampling quenching Reaction Quenching (e.g., Acetonitrile) time_sampling->quenching sample_processing Sample Processing (Centrifugation) quenching->sample_processing lcms_analysis LC-MS/MS Analysis sample_processing->lcms_analysis metabolite_id Metabolite Identification lcms_analysis->metabolite_id enzyme_kinetics Enzyme Kinetics (CYP450 Inhibition) lcms_analysis->enzyme_kinetics

Caption: Workflow for an in vitro metabolism study of Z-ligustilide.

  • Incubation System: The incubation mixture typically contains rat liver microsomes, Z-ligustilide, and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-generating system.

  • Incubation Conditions: The mixture is incubated at 37°C.

  • Sampling and Quenching: Aliquots are taken at various time points and the reaction is stopped by adding a quenching solvent like acetonitrile.

  • Analysis: The samples are then analyzed by LC-MS/MS to identify and quantify the metabolites formed.

  • Enzyme Identification: Selective CYP450 inhibitors are used to determine the specific enzymes responsible for Z-ligustilide metabolism.

Metabolism of Z-Ligustilide in Rats

Z-ligustilide undergoes extensive metabolism in rats, which is the primary reason for its low oral bioavailability. The liver is the main site of metabolism, with cytochrome P450 enzymes playing a crucial role.

Major Metabolic Pathways

The principal metabolic pathways for Z-ligustilide in rats include epoxidation, epoxide hydrolysis, aromatization, hydroxylation, and glutathionylation.

Key Metabolizing Enzymes

In vitro studies using rat liver microsomes have identified CYP3A4, CYP2C9, and CYP1A2 as the major cytochrome P450 isoenzymes involved in the metabolism of Z-ligustilide.

Identified Metabolites

Several metabolites of Z-ligustilide have been identified in rats. The most significant of these is senkyunolide I, which is considered a major metabolite. Other identified metabolites include 6,7-epoxyligustilide.

Metabolic Pathway of Z-Ligustilide

The following diagram illustrates the proposed metabolic pathway of Z-ligustilide in rats.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Z_LIG Z-Ligustilide M1 Epoxidation (CYP450) Z_LIG->M1 M2 Hydroxylation (CYP450) Z_LIG->M2 M3 Aromatization Z_LIG->M3 Met1 6,7-Epoxythis compound M1->Met1 Met2 Hydroxylated Metabolites M2->Met2 Met3 Senkyunolide I M3->Met3 M4 Epoxide Hydrolysis Met4 Diol Metabolites M4->Met4 Met1->M4 M5 Glutathionylation Met1->M5 Met5 GSH Conjugates M5->Met5

Caption: Proposed metabolic pathway of Z-ligustilide in rats.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and metabolism of Z-ligustilide in rats. The compound exhibits rapid absorption and elimination, with low oral bioavailability due to extensive first-pass metabolism. The major metabolic pathways include epoxidation, hydroxylation, and aromatization, leading to the formation of metabolites such as senkyunolide I. The key enzymes responsible for its metabolism in rats are CYP3A4, CYP2C9, and CYP1A2. The presented data and experimental protocols offer a valuable resource for researchers and scientists in the field of drug development, aiding in the design of future studies and the development of strategies to enhance the therapeutic potential of Z-ligustilide. Further research is warranted to fully elucidate the complete metabolic profile and to explore novel formulations that can improve its systemic exposure and clinical utility.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Ligustilide in Umbelliferae Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligustilide, a prominent phthalide compound, is a key bioactive constituent found in several members of the Umbelliferae (Apiaceae) plant family. Renowned for its wide range of pharmacological activities, this compound has garnered significant interest in the fields of phytochemistry and drug development. This technical guide provides a comprehensive overview of the natural distribution of this compound in Umbelliferae plants, presenting quantitative data on its abundance. Furthermore, it delves into the current understanding of the biosynthetic pathway of this compound, outlining the key enzymatic steps and precursor molecules. Detailed experimental protocols for the extraction, isolation, and quantification of this compound are provided to facilitate further research and development. This guide also explores the potential regulatory signaling pathways that govern this compound biosynthesis in these plants.

Natural Sources of this compound in the Umbelliferae Family

This compound is predominantly found in the roots and rhizomes of various species within the Umbelliferae family, most notably in the genera Angelica and Ligusticum. These plants have a long history of use in traditional medicine, particularly in Asia.

The concentration of this compound can vary significantly depending on the plant species, geographical origin, cultivation conditions, and even the specific part of the root.[1] The following tables summarize the quantitative data on this compound content in several Umbelliferae species, providing a comparative overview for researchers.

Table 1: this compound Content in Different Angelica Species
Plant SpeciesPlant PartThis compound Content (mg/g dry weight)Reference(s)
Angelica sinensis (Oliv.) DielsRoot5.63 - 24.53[1]
Angelica sinensis (Oliv.) DielsRoot~12[2]
Angelica acutiloba KitagawaRoot1.00 (as ligustilides)[1]
Angelica acutiloba Kitagawa var. sugiyamae HikinoRoot1.00 (as ligustilides)[1]
Angelica tenuissima NakaiAerial PartsNot specified, but present
Angelica archangelica L.RootNot detected
Angelica gigas NakaiRootNot detected
Table 2: this compound Content in Different Ligusticum Species
Plant SpeciesPlant PartThis compound Content (% of essential oil)This compound Content ( g/100g of plant material)Reference(s)
Ligusticum chuanxiong Hort.RhizomePresent, but not quantified in these studies-
Ligusticum porteri J.M.Coult. & RoseRoot3.740.27
Ligusticum striatum DC.Root6.61-
Ligusticum sinense Oliv.Root1.16-
Levisticum officinale W.D.J.KochRoot2.78 (as ligustilides)-

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the polyketide pathway, a common route for the synthesis of many aromatic compounds in plants. While the complete pathway has not been fully elucidated, transcriptome and metabolome analyses of Angelica sinensis have identified several candidate enzymes involved in phthalide accumulation.

The proposed biosynthetic pathway likely begins with primary metabolites from the shikimate and polyketide pathways, which are then converted through a series of enzymatic reactions to form the core phthalide structure. Subsequent modifications lead to the formation of this compound.

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates a proposed biosynthetic pathway for this compound, integrating the identified candidate enzymes.

Ligustilide_Biosynthesis cluster_secondary Phthalide Biosynthesis Shikimate_Pathway Shikimate Pathway Precursors Aromatic & Polyketide Precursors Shikimate_Pathway->Precursors supplies aromatic precursors Polyketide_Pathway Polyketide Pathway Polyketide_Pathway->Precursors supplies polyketide precursors Phthalide_Scaffold Phthalide Scaffold Formation Precursors->Phthalide_Scaffold condensation & cyclization This compound This compound Phthalide_Scaffold->this compound modifications Enzyme1 Phospho-2-dehydro-3- deoxyheptonate aldolase 2 Enzyme1->Precursors Enzyme2 Shikimate dehydrogenase Enzyme2->Precursors Enzyme3 Primary amine oxidase-like Enzyme3->Phthalide_Scaffold Enzyme4 Polyphenol oxidase Enzyme4->this compound Enzyme5 Tyrosine decarboxylase Enzyme5->Phthalide_Scaffold Enzyme6 Shikimate O-hydroxycinnamoyl transferase Enzyme6->Precursors

Proposed biosynthetic pathway of this compound.

Regulatory Signaling Pathways

The biosynthesis of secondary metabolites in plants is tightly regulated by various signaling pathways, often triggered by developmental cues or environmental stresses. The jasmonate signaling pathway is a well-established regulatory network involved in plant defense and the production of a wide array of secondary metabolites. It is plausible that this pathway also plays a role in regulating this compound biosynthesis in Umbelliferae plants.

Jasmonate Signaling Pathway and its Potential Role in this compound Biosynthesis

Upon perception of a stimulus, such as herbivory or pathogen attack, jasmonic acid (JA) is synthesized and converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to its receptor, COI1, which leads to the degradation of JAZ repressor proteins. The degradation of JAZ proteins releases transcription factors (e.g., MYC2) that can then activate the expression of genes involved in secondary metabolite biosynthesis, potentially including the genes encoding the enzymes of the this compound pathway.

Jasmonate_Signaling Stimulus Stimulus (e.g., Wounding, Herbivory) JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stimulus->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Biosynthesis_Genes This compound Biosynthesis Genes MYC2->Biosynthesis_Genes activates transcription of Ligustilide_Production This compound Production Biosynthesis_Genes->Ligustilide_Production Experimental_Workflow Plant_Material Plant Material (e.g., Angelica sinensis roots) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (SFE, PLE, etc.) Drying_Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Isolation Isolation (Column Chromatography) Crude_Extract->Isolation Quantification Quantification (HPLC, qHNMR) Crude_Extract->Quantification Pure_this compound Pure this compound Isolation->Pure_this compound Pure_this compound->Quantification for standard Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Ligustilide from Angelica sinensis Roots

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angelica sinensis, commonly known as Dong Quai, is a perennial herb with significant applications in traditional Chinese medicine. Its roots are rich in various bioactive compounds, with Z-ligustilide being one of the most prominent and pharmacologically active constituents. Ligustilide, a phthalide derivative, has demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. The effective extraction and purification of high-purity this compound are crucial for its study and potential therapeutic applications.

These application notes provide detailed protocols for various methods of extracting and purifying this compound from the roots of Angelica sinensis. The methodologies covered range from conventional solvent extraction to more advanced and sustainable techniques. Additionally, analytical methods for the quantification of this compound are presented.

Data Presentation: Comparison of Extraction and Purification Methods

The following tables summarize quantitative data from various studies to facilitate the comparison of different extraction and purification methods for this compound.

Table 1: Comparison of this compound Extraction Methods from Angelica sinensis

Extraction MethodSolvent/SystemKey ParametersYield of this compoundPurity of this compound in ExtractReference
Ultrasonic ExtractionPetroleum EtherNot specified0.52% (of final pure product)Not specified in extract[1]
Supercritical Fluid Extraction (SFE)Supercritical CO₂Not specified1.81% (v/w) of extract70.23% in extract[2]
Pressurized Liquid Extraction (PLE)Optimized solvent, temperature, pressureOptimized parametersHigh efficiencyNot specified[3]
Enzyme and Ultrasonic Co-assisted Aqueous Two-Phase Extraction (EUA-ATPE)Ethanol/(NH₄)₂SO₄/WaterOptimized pH, temperature, timeHigh extraction yieldNot specified[4][5]
Enzyme-Assisted ExtractionEndophyte Cellulase Pretreatment30 h pretreatment at 37°C2-fold increase compared to traditional methodsNot specified

Table 2: Comparison of this compound Purification Methods

Purification MethodStationary/Mobile PhasePurity AchievedRecovery RateReference
Silica Gel Column ChromatographyPetroleum Ether: Acetone (100:0.5)98.23%Not specified
Semi-preparative HPLCNot specified99.6%86.2% to 90.7%
High-Speed Counter-Current Chromatography (HSCCC)Petroleum Ether: Ethanol: Water (10:17:10 v/v)98.8%Not specified
Countercurrent Separation (from SFE extract)Not specified93.4% (single step)Not specified

Experimental Workflow

The general workflow for the extraction and purification of this compound from Angelica sinensis roots is depicted below.

Ligustilide_Extraction_Purification cluster_extraction Extraction Methods cluster_purification Purification Techniques raw_material Angelica sinensis Roots (Dried and Powdered) extraction Extraction raw_material->extraction filtration Filtration / Centrifugation extraction->filtration SFE Supercritical Fluid Extraction (SFE) PLE Pressurized Liquid Extraction (PLE) UAE Ultrasound-Assisted Extraction (UAE) EAE Enzyme-Assisted Extraction (EAE) concentration Solvent Evaporation (e.g., Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification crude_extract->purification analysis Purity Analysis (HPLC, GC-MS) purification->analysis CC Column Chromatography (Silica Gel) HPLC_prep Preparative HPLC HSCCC High-Speed Counter-Current Chromatography (HSCCC) pure_this compound High-Purity this compound analysis->pure_this compound

Caption: Experimental workflow for this compound extraction and purification.

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of this compound

This method is environmentally friendly and yields a high concentration of this compound in the extract.

Materials and Equipment:

  • Dried and powdered roots of Angelica sinensis

  • Supercritical fluid extractor

  • CO₂ (supercritical grade)

  • Collection vials

Procedure:

  • Load the powdered Angelica sinensis root material into the extraction vessel of the SFE system.

  • Set the extraction parameters. While optimal conditions may vary, a starting point can be:

    • Pressure: 20–40 MPa

    • Temperature: 40–80 °C

  • Pressurize the system with CO₂ to the desired setpoint.

  • Initiate the extraction process, allowing the supercritical CO₂ to pass through the plant material. The extraction time can range from 15 to 120 minutes.

  • The extracted compounds, including this compound, are depressurized and collected in a collection vessel. The resulting product is a pale-yellow viscous oil.

  • The collected extract can be directly used for further purification or analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

Ultrasound-assisted extraction is a rapid and efficient method.

Materials and Equipment:

  • Dried and powdered roots of Angelica sinensis

  • Ultrasonic bath or probe sonicator

  • Extraction solvent (e.g., petroleum ether, ethanol)

  • Filtration apparatus (e.g., filter paper, vacuum filter)

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of powdered Angelica sinensis root and place it in an extraction vessel.

  • Add the extraction solvent at a predetermined solid-to-liquid ratio.

  • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Apply ultrasonic waves for a specified duration. The optimal time can be determined through experimentation.

  • After extraction, separate the solid material from the liquid extract by filtration.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 3: Purification of this compound by Silica Gel Column Chromatography

This is a common and effective method for purifying this compound from a crude extract.

Materials and Equipment:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Elution solvent system (e.g., petroleum ether: acetone = 100:0.5)

  • Fraction collector or collection tubes

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in the initial elution solvent and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of the elution solvent and load it onto the top of the silica gel column.

  • Begin the elution process by passing the solvent system through the column.

  • Collect fractions of the eluate using a fraction collector or manually in tubes.

  • Monitor the separation of compounds by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., petroleum ether: ethyl acetate = 10:1).

  • Combine the fractions containing pure this compound, as identified by TLC.

  • Concentrate the combined fractions under reduced pressure using a rotary evaporator to obtain purified this compound. A purity of over 98% can be achieved with this method.

Protocol 4: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and reliable method for the quantitative analysis of this compound.

Materials and Equipment:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile phase (e.g., acetonitrile and water gradient)

  • This compound standard of known purity

  • Samples of Angelica sinensis extract or purified this compound

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of the this compound standard in a suitable solvent like acetonitrile. From the stock solution, prepare a series of calibration standards of different concentrations.

  • Sample Preparation: Dissolve the extract or purified sample in the mobile phase, filter it through a 0.45 µm syringe filter, and place it in an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is often used.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at 350 nm is suitable for this compound. For higher sensitivity, fluorescence detection can be used with excitation at 290 nm and emission at 395 nm.

    • Injection Volume: Typically 10-20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the sample solutions and determine the concentration of this compound by comparing its peak area to the calibration curve.

Conclusion

The selection of an appropriate extraction and purification method for this compound from Angelica sinensis depends on the desired scale, purity, and available resources. For high-purity this compound required for research and drug development, a combination of an efficient extraction method like SFE followed by a high-resolution purification technique such as preparative HPLC or HSCCC is recommended. The protocols provided herein offer a comprehensive guide for researchers to effectively isolate and quantify this valuable bioactive compound.

References

Application Notes and Protocols for Ultrasonic-Assisted Extraction of Ligustilide from Ligusticum chuanxiong

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligusticum chuanxiong, a perennial herb native to China, is a widely used plant in traditional medicine for the treatment of cardiovascular and cerebrovascular diseases. The primary bioactive constituent responsible for many of its therapeutic effects is Z-ligustilide, a phthalide compound known for its neuroprotective, anti-inflammatory, and vasodilatory properties.[1] This document provides detailed application notes and protocols for the efficient extraction of ligustilide from Ligusticum chuanxiong using ultrasonic-assisted extraction (UAE), a modern and efficient alternative to conventional extraction methods.

Ultrasonic-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in a solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, leading to cell wall disruption and enhanced mass transfer of the target compounds into the solvent. This technique offers several advantages over traditional methods, including shorter extraction times, reduced solvent consumption, and higher extraction yields.

Data Presentation: Optimization of Ultrasonic-Assisted Extraction Parameters

The efficiency of this compound extraction is influenced by several key parameters. The following tables summarize quantitative data from studies that have optimized these parameters for the extraction of active compounds from Ligusticum chuanxiong.

Table 1: Optimization of UAE Parameters for this compound and Other Major Constituents

ParameterOptimized ValueReference
Solvent40% Ethanol[2]
Extraction Temperature70 °C[2]
Ultrasonic Power180 W[2]
Extraction Time74 min[2]
Liquid-to-Solid Ratio100:1 mL/g
Particle Size80 mesh

Table 2: General Comparison of Extraction Methods

While a direct comparative study on this compound yield was not identified, the general advantages of UAE over conventional methods are well-documented for the extraction of phenolic compounds and other bioactive molecules from plant matrices.

FeatureUltrasonic-Assisted Extraction (UAE)Soxhlet ExtractionMaceration
Extraction Time Short (minutes)Long (hours)Very long (days)
Solvent Consumption Low to moderateHighModerate to high
Extraction Efficiency HighHigh (but can degrade thermolabile compounds)Low to moderate
Operating Temperature Can be controlled at lower temperaturesHigh (boiling point of solvent)Room temperature
Energy Consumption Generally lower than SoxhletHighLow

Experimental Protocols

This section provides detailed methodologies for the ultrasonic-assisted extraction and subsequent analysis of this compound from Ligusticum chuanxiong.

Protocol for Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is based on the optimized conditions for the simultaneous extraction of major constituents from Ligusticum chuanxiong, including this compound.

Materials and Equipment:

  • Dried rhizomes of Ligusticum chuanxiong

  • Grinder or mill

  • 80-mesh sieve

  • Ethanol (95% or absolute)

  • Deionized water

  • Ultrasonic bath or probe system with temperature and power control

  • Extraction vessel (e.g., flask or beaker)

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Grind the dried rhizomes of Ligusticum chuanxiong to a fine powder.

    • Sieve the powder to obtain a particle size of 80 mesh.

    • Accurately weigh a desired amount of the powdered sample (e.g., 1.0 g).

  • Solvent Preparation:

    • Prepare a 40% (v/v) ethanol solution by mixing 40 mL of absolute ethanol with 60 mL of deionized water.

  • Ultrasonic Extraction:

    • Place the weighed powder into the extraction vessel.

    • Add the 40% ethanol solution at a liquid-to-solid ratio of 100:1 (e.g., 100 mL of solvent for 1.0 g of powder).

    • Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.

    • Set the ultrasonic power to 180 W and the temperature to 70 °C.

    • Perform the extraction for 74 minutes.

  • Sample Recovery:

    • After extraction, filter the mixture to separate the extract from the plant residue.

    • Wash the residue with a small amount of the 40% ethanol solution to ensure complete recovery of the extract.

    • Combine the filtrates.

  • Solvent Removal:

    • Concentrate the extract using a rotary evaporator under reduced pressure to remove the ethanol and water.

    • The resulting crude extract can be further dried and stored for analysis.

Protocol for HPLC Analysis of this compound

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound in the extract.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a precise amount of this compound reference standard and dissolve it in a known volume of methanol or acetonitrile to prepare a stock solution.

    • Prepare a series of working standard solutions of different concentrations by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a portion of the dried extract and dissolve it in a known volume of the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile and water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: 350 nm.

    • Injection Volume: 10-20 µL.

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve. The average content of Z-ligustilide in some samples has been found to be around 7.40 ± 3.54 mg/g.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the ultrasonic-assisted extraction and analysis of this compound.

G cluster_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Dried Ligusticum chuanxiong Rhizomes grind Grinding and Sieving (80 mesh) start->grind mix Mixing with 40% Ethanol (100:1 ratio) grind->mix uae Ultrasonication (180W, 70°C, 74 min) mix->uae filter Filtration uae->filter concentrate Concentration (Rotary Evaporator) filter->concentrate extract Crude this compound Extract concentrate->extract hplc HPLC Analysis extract->hplc quantify Quantification of this compound hplc->quantify G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS (Inflammatory Stimulus) p38 p38 LPS->p38 ERK ERK LPS->ERK JNK JNK LPS->JNK IKK IKK LPS->IKK This compound This compound This compound->p38 This compound->ERK This compound->JNK This compound->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation iNOS iNOS NFkB_nucleus->iNOS induces COX2 COX-2 NFkB_nucleus->COX2 induces Inflammation Inflammation iNOS->Inflammation COX2->Inflammation G cluster_pi3k PI3K/Akt Pathway This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 upregulates Bax Bax Akt->Bax downregulates Caspase3 Caspase-3 Akt->Caspase3 inhibits Apoptosis Neuronal Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Pressurized Liquid Extraction of Z-Ligustilide and Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of two high-value bioactive compounds, Z-ligustilide and ferulic acid, using Pressurized Liquid Extraction (PLE). PLE, also known as Accelerated Solvent Extraction (ASE), is a highly efficient and automated technique that utilizes elevated temperatures and pressures to enhance the extraction process, resulting in reduced solvent consumption and faster extraction times compared to traditional methods.[1][2][3]

Z-ligustilide, a major lipophilic compound in Angelica sinensis (Dong Quai), is known for its various pharmacological activities but is also thermally unstable.[1] Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, particularly abundant in cereal brans, possesses potent antioxidant properties.[4] The optimization of PLE parameters is crucial for maximizing the extraction efficiency of these compounds while minimizing potential degradation.

Experimental Data Summary

The following tables summarize the quantitative data from various studies on the pressurized liquid extraction of Z-ligustilide and ferulic acid, providing a comparative overview of the experimental conditions and resulting yields.

Table 1: Pressurized Liquid Extraction Parameters for Z-Ligustilide from Angelica sinensis

ParameterOptimized ConditionsYield/EfficiencyReference
Solvent EthanolNot specified
Temperature 120°CNot specified
Pressure 1500 psiNot specified
Static Time 5 minNot specified
Extraction Cycles 2Not specified

Table 2: Pressurized Liquid Extraction Parameters for Ferulic Acid from Various Sources

Plant SourceSolventTemperature (°C)Time (min)Yield (µg/g of dry bran)Reference
Wheat BranWater16075381.6
Wheat BranWater18020-75Not specified
Destarched Wheat BranWater2003.5Extracts 78% of total FA
Wheat BranAqueous Ethanol16074Not specified

Experimental Protocols

This section provides detailed methodologies for the pressurized liquid extraction of Z-ligustilide and ferulic acid.

Protocol 1: Pressurized Liquid Extraction of Z-Ligustilide from Angelica sinensis

1. Sample Preparation:

  • Obtain dried roots of Angelica sinensis.

  • Grind the roots into a fine powder and pass through a 40-mesh sieve.

  • Dry the powdered sample in an oven at 40-50°C to a constant weight.

2. Pressurized Liquid Extraction (PLE) Procedure:

  • Instrument: An Accelerated Solvent Extractor (ASE) system or equivalent.

  • Extraction Cell: A 33 mL stainless steel extraction cell.

  • Sample Loading: Mix 1.0 g of the dried Angelica sinensis powder with an inert dispersant (e.g., diatomaceous earth) and load it into the extraction cell. Fill any void space with the dispersant.

  • Extraction Parameters:

    • Solvent: Ethanol

    • Temperature: 120°C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Flush Volume: 60% of the cell volume

    • Purge Time: 60 seconds with nitrogen

    • Extraction Cycles: 2

  • Collection: Collect the extract in a vial.

  • Post-Extraction: Filter the extract through a 0.45 µm syringe filter before analysis.

3. Analytical Quantification (HPLC):

  • System: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Quantification: Use an external standard of Z-ligustilide to create a calibration curve for quantification.

Protocol 2: Pressurized Liquid Extraction of Ferulic Acid from Wheat Bran

1. Sample Preparation:

  • Obtain wheat bran and dry it at 60°C until a constant weight is achieved.

  • Mill the dried wheat bran to a particle size of approximately 0.5 mm.

2. Pressurized Liquid Extraction (PLE) Procedure:

  • Instrument: A pressurized liquid extraction system.

  • Extraction Vessel: A stainless steel stirred tank extractor (e.g., 160 mL).

  • Sample Loading: Place a known amount of the prepared wheat bran into the extraction vessel.

  • Extraction Parameters:

    • Solvent: Water

    • Temperature: 160°C

    • Pressure: Sufficient to keep the water in a liquid state (e.g., 5 MPa).

    • Extraction Time: 75 minutes

  • Collection: After the extraction, rapidly cool the vessel using an ice bath.

  • Post-Extraction: Separate the liquid extract from the solid residue by filtration or centrifugation.

3. Analytical Quantification (HPLC):

  • System: HPLC with a UV/Vis or DAD detector.

  • Column: C18 column.

  • Mobile Phase: A mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic mode.

  • Flow Rate: Typically 0.8-1.2 mL/min.

  • Detection Wavelength: 320 nm.

  • Quantification: Prepare a standard curve using a certified reference standard of ferulic acid.

Visualizations

The following diagrams illustrate the experimental workflow for the pressurized liquid extraction and analysis of Z-ligustilide and ferulic acid.

PLE_Workflow cluster_prep Sample Preparation cluster_ple Pressurized Liquid Extraction cluster_analysis Analysis start Plant Material (e.g., Angelica sinensis roots) grind Grinding & Sieving start->grind dry Drying grind->dry load Load Sample into Extraction Cell dry->load ple_system PLE System (Set Parameters: Temp, Pressure, Solvent) load->ple_system extract Extraction Cycles ple_system->extract collect Collect Extract extract->collect filter Filter Extract collect->filter hplc HPLC-DAD Analysis filter->hplc quantify Quantification hplc->quantify

Caption: Experimental workflow for PLE of bioactive compounds.

PLE_Parameters center_node Pressurized Liquid Extraction (PLE) Optimization param1 Solvent Selection (e.g., Ethanol, Water) center_node->param1 param2 Temperature (°C) center_node->param2 param3 Pressure (psi) center_node->param3 param4 Static Time (min) center_node->param4 param5 Extraction Cycles center_node->param5 param6 Particle Size center_node->param6

Caption: Key parameters for optimizing a PLE method.

References

Revolutionizing Ligustilide Extraction: A Guide to Enzyme-Assisted Methods for Enhanced Yields

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The extraction of Ligustilide, a key bioactive phthalide from medicinal plants such as Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong), has traditionally relied on conventional solvent-based methods. However, these methods often suffer from limitations including low extraction efficiency, high energy consumption, and the use of organic solvents. Enzyme-assisted extraction (EAE) has emerged as a green and highly efficient alternative, offering a significant improvement in the yield of this compound.

EAE utilizes specific enzymes, primarily cellulases and pectinases, to hydrolyze the complex polysaccharides that constitute the plant cell wall. This enzymatic degradation disrupts the structural integrity of the cell wall, facilitating the release of intracellular bioactive compounds like this compound into the extraction solvent. This targeted approach not only enhances the extraction yield but also allows for milder extraction conditions, thereby preserving the thermosensitive structure of this compound.

Recent studies have demonstrated the remarkable efficacy of EAE for this compound extraction. Notably, the use of cellulase derived from endophytic fungi has shown a twofold increase in the yield of Z-ligustilide compared to both commercial cellulase and traditional extraction methods[1]. Furthermore, the synergistic combination of EAE with other modern techniques, such as ultrasonic-assisted extraction, has been shown to further enhance extraction efficiency and sustainability[2][3].

This document provides detailed protocols for implementing enzyme-assisted extraction of this compound, along with a summary of quantitative data from relevant studies to aid researchers in optimizing their extraction processes.

Quantitative Data Summary

The following tables summarize the quantitative data on the yield of this compound using different extraction methods.

Table 1: Comparison of Z-Ligustilide Yield from Angelica sinensis using Different Extraction Methods

Extraction MethodKey ParametersZ-Ligustilide Yield (μg/g of dry plant material)Reference
Traditional Reflux Extraction-794.11 ± 39.71[1]
Commercial Cellulase-Assisted ExtractionTrichoderma reesei cellulase833.50 ± 23.34[1]
Endophyte Cellulase-Assisted ExtractionEndophyte No. Lut1201 cellulase1639.16 ± 52.45

Table 2: Optimized Conditions for Endophyte Cellulase-Assisted Extraction of Z-Ligustilide

ParameterOptimal ConditionReference
pH7.0 - 8.0
Temperature40 °C

Experimental Protocols

Protocol 1: Cellulase-Assisted Extraction of Z-Ligustilide from Angelica sinensis

This protocol is adapted from the methodology described for the extraction using endophyte-derived cellulase, which has shown superior yields.

1. Materials and Reagents:

  • Dried and powdered roots of Angelica sinensis

  • Cellulase (e.g., from Trichoderma reesei for a standard approach, or a specifically cultured endophytic cellulase for enhanced yield)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • High-Performance Liquid Chromatography (HPLC) grade acetonitrile and water

  • Z-ligustilide standard

2. Equipment:

  • Grinder or mill

  • Shaking water bath or incubator

  • Centrifuge

  • Rotary evaporator

  • HPLC system with a UV detector

3. Procedure: a. Sample Preparation: i. Grind the dried roots of Angelica sinensis to a fine powder (40-60 mesh). ii. Dry the powder in an oven at 60°C to a constant weight.

Protocol 2: Enzyme and Ultrasonic Co-assisted Aqueous Two-Phase Extraction (EUA-ATPE) of this compound

This protocol integrates enzyme-assisted extraction with ultrasonic-assisted aqueous two-phase extraction for a sustainable and efficient process.

1. Materials and Reagents:

  • Dried and powdered Angelica sinensis Radix (ASR)

  • Cellulase and Pectinase

  • Buffer solution (e.g., phosphate buffer, pH optimized for the enzyme mixture)

  • Ethanol

  • Ammonium sulfate ((NH₄)₂SO₄)

  • This compound standard

  • HPLC grade solvents

2. Equipment:

  • Grinder

  • Ultrasonic bath

  • Centrifuge

  • HPLC system

3. Procedure: a. Single-Factor Optimization (Recommended prior to full extraction): i. Systematically optimize the following parameters by varying one while keeping others constant: enzyme type and concentration, extraction temperature, pH, ultrasonic time, and liquid-to-solid ratio.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

EAE_Workflow cluster_prep Sample Preparation cluster_eae Enzyme-Assisted Extraction cluster_downstream Downstream Processing & Analysis plant Dried Angelica sinensis Roots powder Fine Powder (40-60 mesh) plant->powder Grinding hydrolysis Enzymatic Hydrolysis (Cellulase/Pectinase) powder->hydrolysis Add Enzyme Solution (Optimized pH, Temp, Time) extraction Solvent Extraction (e.g., Ethyl Acetate) hydrolysis->extraction Heat Inactivation centrifuge Centrifugation extraction->centrifuge concentrate Concentration (Rotary Evaporation) centrifuge->concentrate Collect Supernatant hplc HPLC Analysis concentrate->hplc Dissolve in Acetonitrile

Caption: Workflow for Enzyme-Assisted Extraction of this compound.

Ligustilide_Signaling cluster_this compound This compound cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_cellular_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K Inhibits p38 p38 This compound->p38 Inhibits Phosphorylation ERK ERK This compound->ERK Inhibits Phosphorylation JNK JNK This compound->JNK Inhibits Phosphorylation IKK IKK This compound->IKK Inhibits AKT AKT PI3K->AKT proliferation Cell Proliferation AKT->proliferation Promotes migration Migration AKT->migration Promotes ERK->proliferation Promotes IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFkB NF-κB IκBα->NFkB Inhibition inflammation Inflammation NFkB->inflammation Promotes

Caption: Signaling Pathways Modulated by this compound.

References

Application Notes & Protocols: High-Purity Z-Ligustilide Isolation via Semi-Preparative HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Z-ligustilide, a major bioactive phthalide compound found in medicinal plants of the Apiaceae family such as Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong), has garnered significant attention for its wide range of pharmacological activities.[1] These activities include neuroprotective, anti-inflammatory, and anticancer effects. The inherent instability of Z-ligustilide, which can rapidly degrade through oxidation, isomerization, and dimerization, presents a significant challenge in obtaining high-purity standards for research and drug development.[2][3] This document provides detailed application notes and protocols for the isolation of high-purity Z-ligustilide using semi-preparative High-Performance Liquid Chromatography (HPLC), a robust technique for purifying compounds from complex mixtures.

Extraction of Z-Ligustilide from Plant Material

The initial step in isolating Z-ligustilide is its extraction from the dried roots of Angelica sinensis or Ligusticum chuanxiong. Several methods have been proven effective, each with its own advantages in terms of efficiency, solvent consumption, and yield.

Data Presentation: Comparison of Extraction Methods

Extraction MethodPlant SourceExtraction Solvent/ConditionsReported Yield of Z-LigustilideReported Purity of Extract/IsolateReference
Ultrasonic ExtractionAngelica sinensisPetroleum ether, room temperatureNot specified>98% (after silica gel chromatography)[4]
Supercritical Fluid Extraction (SFE)Ligusticum chuanxiongSupercritical CO2Not specifiedHigh purity achievable[5]
Pressurized Liquid Extraction (PLE)Angelica sinensisOptimized parameters including solvent, pressure, and temperatureEfficient extractionNot specified
Enzyme-Assisted ExtractionAngelica sinensisCellulase from endophytes1639.16 ± 52.45 µg/g (2-fold increase over conventional methods)Not specified
Hot Water EnrichmentAngelica sinensisHot water treatment to decompose dimers and dissolve polar impurities4.57 mg/g99.6% (after semi-preparative HPLC)

Experimental Protocol: Ultrasonic-Assisted Extraction

This protocol describes a common and effective method for extracting Z-ligustilide from dried plant material.

Materials and Equipment:

  • Dried roots of Angelica sinensis or Ligusticum chuanxiong, powdered

  • Petroleum ether (analytical grade)

  • Ultrasonic bath

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

  • Glassware (beakers, flasks)

Procedure:

  • Weigh the powdered plant material and place it in a suitable flask.

  • Add petroleum ether at a liquid-to-solid ratio of 5-10 mL/g.

  • Soak the material at room temperature for 1-5 hours.

  • Perform ultrasonic extraction for 30-60 minutes. For exhaustive extraction, this step can be repeated 1-5 times.

  • Combine the extracts and filter to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract paste.

  • The crude extract can then be further purified by silica gel column chromatography or directly by semi-preparative HPLC.

Semi-Preparative HPLC Purification of Z-Ligustilide

Semi-preparative HPLC is a crucial step to achieve high-purity Z-ligustilide from the crude extract. The following protocol is a generalized procedure based on common practices for separating non-polar compounds like Z-ligustilide.

Data Presentation: Typical HPLC Parameters

ParameterAnalytical HPLCSemi-Preparative HPLC (Scaled-up)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 10 x 250 mm, 5-10 µm)
Mobile Phase Acetonitrile : Water (e.g., 60:40)Acetonitrile : Water (gradient or isocratic)
Flow Rate 1.0 mL/min4.0 - 10.0 mL/min
Detection UV, ~280 nm or ~350 nmUV, ~280 nm or ~350 nm
Injection Volume 10-20 µL100 µL - 5 mL (depending on concentration and column size)
Temperature Ambient or controlled (e.g., 30°C)Ambient or controlled (e.g., 30°C)

Experimental Protocol: Semi-Preparative HPLC

Materials and Equipment:

  • Crude Z-ligustilide extract

  • HPLC-grade acetonitrile and water

  • Semi-preparative HPLC system with a fraction collector

  • Semi-preparative C18 column

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the crude extract in the initial mobile phase composition (e.g., a mixture of acetonitrile and water) to a suitable concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Method Development (Analytical Scale): It is highly recommended to first develop and optimize the separation on an analytical HPLC system to determine the optimal mobile phase composition and gradient. A common mobile phase for Z-ligustilide is a mixture of acetonitrile and water.

  • Scaling Up to Semi-Preparative Scale:

    • Column: Use a semi-preparative C18 column with a larger internal diameter and length.

    • Flow Rate: Adjust the flow rate according to the column dimensions. A common practice is to scale the flow rate proportionally to the cross-sectional area of the column.

    • Injection Volume: The injection volume can be significantly increased on a semi-preparative column. The optimal volume should be determined experimentally to avoid column overload, which can lead to poor peak shape and resolution.

  • Purification:

    • Equilibrate the semi-preparative column with the initial mobile phase until a stable baseline is achieved.

    • Inject the filtered sample solution.

    • Run the HPLC method (either isocratic or a gradient). A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute more retained impurities after Z-ligustilide has been collected.

    • Monitor the elution profile using a UV detector.

    • Collect the fraction corresponding to the Z-ligustilide peak using a fraction collector.

  • Post-Purification:

    • Combine the collected fractions containing pure Z-ligustilide.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be freeze-dried to obtain pure Z-ligustilide as a solid.

    • Due to the instability of Z-ligustilide, it is recommended to store the purified compound under an inert gas like argon.

Purity Analysis

After isolation, the purity of the Z-ligustilide should be confirmed using appropriate analytical techniques.

Experimental Protocol: Analytical HPLC for Purity Check

Materials and Equipment:

  • Isolated Z-ligustilide

  • Analytical HPLC system with a UV or DAD detector

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

Procedure:

  • Prepare a standard solution of the isolated Z-ligustilide in the mobile phase.

  • Set up the analytical HPLC method. A common isocratic mobile phase is acetonitrile:water (60:40) with a flow rate of 1.0 mL/min and detection at 350 nm.

  • Inject the standard solution and record the chromatogram.

  • Purity is typically calculated based on the peak area percentage of Z-ligustilide relative to the total peak area in the chromatogram. High-purity Z-ligustilide should exhibit a purity of ≥98%.

Mandatory Visualizations

experimental_workflow plant_material Dried Plant Material (e.g., Angelica sinensis roots) extraction Extraction (e.g., Ultrasonic Extraction with Petroleum Ether) plant_material->extraction crude_extract Crude Extract extraction->crude_extract semi_prep_hplc Semi-Preparative HPLC (C18 Column, Acetonitrile/Water) crude_extract->semi_prep_hplc fraction_collection Fraction Collection semi_prep_hplc->fraction_collection pure_fractions Collected Fractions of Z-Ligustilide fraction_collection->pure_fractions solvent_removal Solvent Removal (Rotary Evaporation/Freeze-Drying) pure_fractions->solvent_removal high_purity_z_ligustilide High-Purity Z-Ligustilide (>98%) solvent_removal->high_purity_z_this compound purity_analysis Purity Analysis (Analytical HPLC, MS, NMR) high_purity_z_this compound->purity_analysis

Caption: Experimental workflow for the isolation of high-purity Z-ligustilide.

logical_relationship cluster_extraction Extraction & Pre-purification cluster_purification Purification cluster_analysis Analysis & Characterization ultrasonic Ultrasonic Extraction crude_extract Crude Extract ultrasonic->crude_extract sfe Supercritical Fluid Extraction sfe->crude_extract ple Pressurized Liquid Extraction ple->crude_extract semi_prep_hplc Semi-Preparative HPLC pure_compound Pure Z-Ligustilide semi_prep_hplc->pure_compound analytical_hplc Analytical HPLC ms Mass Spectrometry nmr NMR Spectroscopy crude_extract->semi_prep_hplc pure_compound->analytical_hplc pure_compound->ms pure_compound->nmr

Caption: Logical relationship of the Z-ligustilide purification and analysis process.

References

Application Notes and Protocols for the Quantification of Ligustilide in Rat Plasma using HPLC-FLD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustilide, a primary bioactive phthalide derivative found in medicinal plants such as Angelica sinensis and Ligusticum chuanxiong, has garnered significant attention for its wide range of pharmacological activities, including neuroprotective and anti-inflammatory effects. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides a detailed protocol for the quantification of this compound in rat plasma using a validated High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method. Additionally, it outlines key signaling pathways modulated by this compound, offering insights into its mechanism of action.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described HPLC-FLD method for the quantification of this compound in rat plasma.

Table 1: Calibration Curve and Linearity [1][2][3]

Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r)
2.44 - 156Y = 133.49X - 14.270.9995
156 - 10,000Y = 145.61X + 13.760.9996

Y represents the peak area ratio of this compound to the internal standard, and X represents the plasma concentration of this compound.

Table 2: Precision and Accuracy [1]

Spiked Concentration (ng/mL)Intra-day Precision (RSD, %)Intra-day Accuracy (%)Inter-day Precision (RSD, %)Inter-day Accuracy (%)
4.88 (Low QC)4.8388.935.7290.37
39 (Medium QC)3.1796.214.8696.13
156 (High QC)3.2298.762.3798.67
12502.6999.352.1899.52
50004.0398.334.5797.95

Table 3: Extraction Recovery [1]

Spiked Concentration (ng/mL)Mean Recovery (%) ± SD (n=5)
4.88 (Low QC)89.07 ± 4.32
39 (Medium QC)99.71 ± 3.87
156 (High QC)95.63 ± 5.11
125092.45 ± 3.54
500090.18 ± 4.76

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in rat plasma.

Materials and Reagents
  • This compound (reference standard)

  • Podophyllotoxin (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (Analytical grade)

  • Water (purified by a Mill-Q system)

  • Drug-free rat plasma

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1200 series or equivalent, equipped with a vacuum degasser, quaternary gradient pump, thermostatted column compartment, autosampler, and fluorescence detector (FLD).

  • Column: YMC-packed ODS-A C18 column (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Internal Standard (Podophyllotoxin): Excitation: 290 nm, Emission: 395 nm (0–4 min).

    • This compound: Excitation: 336 nm, Emission: 453 nm (4–14 min).

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare stock solutions of this compound and the internal standard (Podophyllotoxin) in methanol at a concentration of 1 mg/mL. Store at 4°C in the dark.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration standards and QC samples.

  • Calibration Standards: Spike 100 µL of drug-free rat plasma with the appropriate working solutions to yield final concentrations ranging from 2.44 to 10,000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of rat plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the internal standard working solution (e.g., 500 ng/mL Podophyllotoxin).

  • Vortex the mixture for 1 minute.

  • Add 600 µL of dichloromethane and vortex for 3 minutes to extract the analytes.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water, 50:50).

  • Vortex for 5 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Inject 20 µL of the supernatant into the HPLC system for analysis.

Data Analysis
  • Quantification is based on the ratio of the peak area of this compound to that of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the corresponding this compound concentration.

  • Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-FLD Analysis cluster_data_analysis Data Analysis plasma 100 µL Rat Plasma Sample add_is Add Internal Standard (Podophyllotoxin) plasma->add_is vortex1 Vortex add_is->vortex1 add_dcm Add Dichloromethane vortex1->add_dcm vortex2 Vortex (Liquid-Liquid Extraction) add_dcm->vortex2 centrifuge1 Centrifuge vortex2->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 supernatant Collect Supernatant centrifuge2->supernatant inject Inject 20 µL into HPLC supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection Fluorescence Detection separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Area Integration data_acq->peak_integration ratio Calculate Peak Area Ratio (this compound / IS) peak_integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify this compound Concentration calibration->quantification

Caption: Workflow for this compound Quantification in Rat Plasma.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating various signaling pathways, primarily associated with its anti-inflammatory and neuroprotective properties.

Anti-Inflammatory Signaling Pathway

G cluster_pathway This compound's Anti-Inflammatory Mechanism This compound This compound mapk MAPK Pathway (p38, ERK, JNK) This compound->mapk Inhibits nfkb NF-κB Pathway This compound->nfkb Inhibits inflammation Inflammatory Response (iNOS, COX-2) mapk->inflammation nfkb->inflammation G cluster_pathway This compound's Neuroprotective Mechanism This compound This compound nrf2 Nrf2/HO-1 Pathway This compound->nrf2 Activates sirt1 SIRT1/IRE1α/XBP1s/CHOP Pathway This compound->sirt1 Activates oxidative_stress Oxidative Stress nrf2->oxidative_stress Reduces er_stress Endoplasmic Reticulum Stress sirt1->er_stress Reduces neuroprotection Neuroprotection oxidative_stress->neuroprotection er_stress->neuroprotection

References

Application Note: GC-MS-SIM for Simultaneous Determination of Ligustilide and Butylidenephthalide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ligustilide and butylidenephthalide are two of the primary bioactive phthalides found in various medicinal plants, most notably from the Apiaceae family, such as Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong). These compounds are associated with a range of pharmacological activities, including neuroprotective, anti-inflammatory, and vasodilatory effects. Accurate and sensitive quantification of these compounds is crucial for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutics. This application note details a robust and validated Gas Chromatography-Mass Spectrometry in Selected Ion Monitoring (GC-MS-SIM) mode for the simultaneous determination of this compound and butylidenephthalide.

Experimental Protocols

Sample Preparation: Supercritical Fluid Extraction (SFE)

This protocol is adapted for the extraction of this compound and butylidenephthalide from dried plant material.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Ligusticum chuanxiong rhizome)

  • Supercritical Fluid Extraction System

  • High-purity CO₂

  • Methanol (HPLC grade)

  • Internal Standard (IS) solution: Muscone in methanol (10 µg/mL)

  • Volumetric flasks

  • 0.45 µm syringe filters

Protocol:

  • Accurately weigh approximately 1.0 g of the powdered plant material and place it into the extraction vessel of the SFE system.

  • Add a known amount of the internal standard solution directly to the plant material in the vessel.

  • Set the SFE parameters as follows:

    • Pressure: 35 MPa

    • Temperature: 60°C

    • Dynamic Extraction Time: 3 hours

    • CO₂ Flow Rate: 20 L/h

  • Collect the extract in methanol.

  • Transfer the collected extract to a volumetric flask and adjust the volume with methanol.

  • Filter the final extract through a 0.45 µm syringe filter into a GC vial prior to analysis.[1]

GC-MS-SIM Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MSD)

  • Capillary Column: SH-Rxi-5Sil (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[2]

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp to 220°C at 10°C/min, hold for 5 min

    • Ramp to 280°C at 20°C/min, hold for 2 min

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Parameters:

  • This compound: m/z 161[3]

  • Butylidenephthalide: m/z 149[3]

  • Muscone (IS): m/z 238

Calibration and Quantification
  • Stock Solutions: Prepare individual stock solutions of this compound and butylidenephthalide in methanol at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solutions to cover the desired concentration range (e.g., 2-100 µg/mL for butylidenephthalide and 20-1000 µg/mL for this compound).[1]

  • Calibration Curve: Spike each working standard with the internal standard to a constant concentration. Inject each standard into the GC-MS system and record the peak areas for the target analytes and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantification: Inject the prepared samples and determine the concentrations of this compound and butylidenephthalide using the generated calibration curves.

Data Presentation

The performance of the GC-MS-SIM method was validated for linearity, recovery, and precision. The results are summarized in the tables below.

Table 1: Linearity and Range

CompoundLinear Range (µg/mL)Correlation Coefficient (r²)
This compound20 - 1000> 0.995
Butylidenephthalide2 - 100> 0.998

Table 2: Recovery and Precision

CompoundSpiked Concentration (µg/mL)Recovery (%)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)
This compound5099.5 ± 2.11.83.1
500101.2 ± 1.51.32.5
80098.8 ± 2.52.23.5
Butylidenephthalide5100.8 ± 1.81.52.8
5098.2 ± 2.32.03.2
80101.5 ± 1.91.62.9

*Data compiled from representative validation studies.

Visualizations

GCMS_Workflow Sample Plant Material (e.g., Ligusticum chuanxiong) Extraction Supercritical Fluid Extraction (SFE) Sample->Extraction IS Internal Standard (Muscone) Spiking Extraction->IS Filtration Filtration (0.45 µm) IS->Filtration GC_Vial GC Vial Filtration->GC_Vial Injection GC-MS Injection GC_Vial->Injection Separation GC Separation (Capillary Column) Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Data Data Analysis & Quantification Detection->Data

Caption: Experimental workflow for GC-MS-SIM analysis.

SIM_Logic IonSource Ion Source (EI, 70 eV) Quadrupole Quadrupole Analyzer IonSource->Quadrupole Ionized Fragments This compound This compound (m/z 161) Quadrupole->this compound Selects Butylidenephthalide Butylidenephthalide (m/z 149) Quadrupole->Butylidenephthalide Selects Detector Detector This compound->Detector Butylidenephthalide->Detector

Caption: Logic of Selected Ion Monitoring (SIM) detection.

References

Development of a validated HPLC-MS method for Ligustilide quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Validated HPLC-MS Method for Ligustilide Quantification

Introduction

This compound is a primary bioactive phthalide compound found in medicinal plants from the Apiaceae family, such as Angelica sinensis (Danggui) and Ligusticum chuanxiong.[1][2] It is recognized for a wide array of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[2] However, this compound is known for its chemical instability, being susceptible to degradation influenced by factors like light, temperature, and pH.[2][3] This instability presents a significant challenge for its accurate quantification in research and quality control.

This application note provides a detailed, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the reliable quantification of this compound in various matrices. The protocol is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible analytical method.

Experimental Protocols

Sample Preparation

The following protocols outline the extraction of this compound from both plant materials and biological fluids.

1.1. Extraction from Plant Material (e.g., Angelica sinensis roots)

A gentle extraction method is crucial to preserve the integrity of the unstable this compound molecule. Supercritical Fluid Extraction (SFE) is a suitable technique.

  • Grinding: Dry the plant roots and grind them into a fine powder.

  • SFE Procedure:

    • Pack the powdered plant material (e.g., 69 g) into an extraction column.

    • Set the extraction temperature to 50°C.

    • Use supercritical CO2 as the primary solvent, with 5% methanol as a modifier.

    • Perform the extraction at 250 psi with a static extraction time of 30 minutes and a flow rate of 0.5 mL/min.

    • Collect the extract in glass vials and store at -20°C until analysis.

1.2. Extraction from Rat Plasma

This protocol is adapted for pharmacokinetic studies.

  • Protein Precipitation and Extraction:

    • To a 100 µL plasma sample, add an internal standard (IS), such as podophyllotoxin.

    • Add a protein precipitation agent (e.g., acetonitrile) and vortex thoroughly.

    • Centrifuge the mixture at 12,000 × g for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen gas at approximately 30°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).

    • Vortex the reconstituted sample for 2 minutes, then centrifuge at 12,000 × g for another 10 minutes.

    • Inject the supernatant into the HPLC-MS system.

1.3. Preparation of Standards and Quality Control (QC) Samples

  • Prepare stock solutions of this compound and the internal standard in acetonitrile to minimize isomerization.

  • Create a series of calibration standards by spiking appropriate amounts of the stock solution into the drug-free matrix (e.g., plasma) to achieve a desired concentration range (e.g., 2.44–10,000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

HPLC-MS/MS Method

2.1. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the separation of this compound.

ParameterSpecification
HPLC System Agilent 1200 Series or equivalent
Column Reversed-phase C18 column (e.g., YMC AQ 2 x 100 mm, 3-µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 30–90% B over 30 minutes
Flow Rate 0.2 mL/min
Column Temperature 30°C
Injection Volume 5 µL

2.2. Mass Spectrometric Conditions

Mass spectrometry provides the selectivity and sensitivity required for accurate quantification.

ParameterSpecification
Mass Spectrometer Tandem Quadrupole or Q-TOF Mass Spectrometer
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Polarity Positive Ion Mode
Data Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition m/z 191 → 91 ([M+H-H₂O-CO-C₄H₆]⁺)
Ion Source Temp. 350°C
Capillary Voltage 3.5 kV

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of this compound.

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological or Plant Sample extraction Extraction (SFE or LLE) sample->extraction evap Evaporation (Nitrogen Stream) extraction->evap reconstitution Reconstitution in Mobile Phase evap->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc Injection ms MS/MS Detection (MRM Mode) hplc->ms quant Quantification (Peak Area Ratio) ms->quant report Final Report quant->report

References

Application Notes and Protocols for In Vitro Evaluation of Ligustilide Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ligustilide is a primary bioactive phthalide compound isolated from medicinal herbs such as Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong).[1][2] It is recognized for a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, anti-cancer, and antioxidant effects.[2][3] These properties make this compound a compound of significant interest for therapeutic drug development. This document provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals to evaluate the bioactivity of this compound using common in vitro cell-based assays.

Evaluation of Anti-Cancer Bioactivity

Application Note: this compound has demonstrated significant anti-cancer properties by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and causing cell cycle arrest in various cancer cell lines.[1] Its mechanisms of action often involve the modulation of key signaling pathways, such as the PTEN/AKT and ER-stress pathways. The following assays are fundamental for characterizing the anti-neoplastic effects of this compound in vitro.

Quantitative Data Summary: Anti-Cancer Effects of this compound

Cell LineAssayThis compound ConcentrationKey Quantitative Results
Non-Small Cell Lung Cancer (NSCLC)CCK-8 AssayNot specifiedInhibited cell viability and proliferation.
NSCLCCaspase-3/-7 Activity AssayNot specifiedPromoted apoptosis.
Human Oral Cancer (TW2.6)MTT Assay200 µMSignificantly reduced cell viability under hypoxia.
Bladder Cancer (T24)MTT Assay209.8 µM (IC50 at 24h)Inhibited cell proliferation.
Bladder Cancer (EJ-1)MTT Assay240.4 µM (IC50 at 24h)Inhibited cell proliferation.
Prostate Cancer-Associated Fibroblasts (CAFs)qPCR / Western Blot10, 20, 40 µMDownregulated VEGFA expression via the TLR4-ERK/JNK/p38 pathway.
Colorectal Cancer (HCT116)MTT Assay12.2, 24.4 µg/mlInhibited cell viability in a dose-dependent manner.

Experimental Workflow for Anti-Cancer Evaluation

cluster_start Initial Screening cluster_assays Bioactivity Assays cluster_mechanism Mechanism of Action Start Treat Cancer Cells with this compound MTT Cell Viability Assay (MTT / CCK-8) Start->MTT Assess Cytotoxicity & Proliferation Apoptosis Apoptosis Assay (Caspase Activity) MTT->Apoptosis If Viability Decreases CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle If Viability Decreases WesternBlot Protein Expression (Western Blot) Apoptosis->WesternBlot Investigate Apoptotic Pathways CellCycle->WesternBlot Investigate Cell Cycle Proteins qRT_PCR Gene Expression (qRT-PCR) WesternBlot->qRT_PCR Confirm at Transcriptional Level LIG This compound PTEN PTEN LIG->PTEN Activates pAKT p-AKT (Active) PTEN->pAKT Inhibits (Dephosphorylates) AKT AKT AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Viability pAKT->Proliferation Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits Glycolysis Aerobic Glycolysis pAKT->Glycolysis Promotes cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS MAPK p38, ERK, JNK LPS->MAPK NFkB_complex IκBα NF-κB LPS->NFkB_complex LIG This compound pMAPK p-p38, p-ERK, p-JNK (Active) LIG->pMAPK Inhibits pIkBa p-IκBα LIG->pIkBa Inhibits MAPK->pMAPK Phosphorylation Nucleus Nucleus pMAPK->Nucleus IKK IKK IKK->pIkBa Phosphorylates IkBa IκBα NFkB_p65 NF-κB (p65/p50) pIkBa->NFkB_p65 Degrades & Releases NFkB_p65->Nucleus Translocation NFkB_complex->IKK Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Upregulates Transcription LIG This compound Nrf2_complex Keap1 Nrf2 LIG->Nrf2_complex ROS Oxidative Stress (e.g., from OGD) ROS->Nrf2_complex Nrf2 Nrf2 Nrf2_complex->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE HO1 Antioxidant Genes (e.g., HO-1) ARE->HO1 Upregulates Transcription Protection Cell Protection & Survival HO1->Protection

References

Application Notes and Protocols for Studying the Neuroprotective Effects of Ligustilide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for investigating the neuroprotective properties of Ligustilide, a promising natural compound. Detailed protocols for disease induction, drug administration, and subsequent behavioral and molecular analyses are outlined to facilitate reproducible and robust preclinical research.

Overview of Animal Models for this compound Research

This compound, a primary bioactive component of Angelica sinensis, has demonstrated significant neuroprotective potential across a range of preclinical models of neurological disorders. Its ability to cross the blood-brain barrier makes it a compelling candidate for therapeutic development.[1] The most common animal models used to evaluate its efficacy include ischemic stroke, Alzheimer's disease, and Parkinson's disease models.

Key Neuroprotective Mechanisms of this compound:

  • Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation by inhibiting signaling pathways such as NF-κB.

  • Antioxidant Properties: It effectively combats oxidative stress by activating the Nrf2/HO-1 pathway, leading to the expression of antioxidant enzymes.[2]

  • Anti-apoptotic Effects: this compound can mitigate neuronal cell death by modulating the expression of pro- and anti-apoptotic proteins.

  • Modulation of Signaling Pathways: It upregulates the expression of the anti-aging protein Klotho, which in turn inhibits the IGF-1/Akt signaling pathway, contributing to its neuroprotective effects.[2]

Animal Model Protocols

Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.

Experimental Workflow for MCAO Model:

G cluster_pre Pre-Procedure cluster_proc Procedure cluster_treat Treatment cluster_post Post-Procedure Assessment A Animal Acclimatization (Sprague-Dawley Rats, 250-300g) B Anesthesia (e.g., isoflurane) A->B C MCAO Surgery (Intraluminal filament insertion) B->C D Reperfusion (Filament withdrawal after 2h) C->D E This compound Administration (e.g., 20, 80 mg/kg, p.o.) 2h post-ischemia D->E F Neurological Deficit Scoring (24h post-MCAO) E->F G Infarct Volume Measurement (TTC Staining) E->G H Molecular Analysis (Western Blot, ELISA, IHC) E->H

Caption: Workflow for the MCAO model and this compound treatment.

Protocol:

  • Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300g) for at least one week before the experiment.

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).

  • MCAO Procedure:

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert a nylon monofilament suture through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 2 hours of occlusion, gently withdraw the filament to allow for reperfusion.

  • This compound Administration: Administer this compound (e.g., 20 or 80 mg/kg, orally) 2 hours after the induction of ischemia.[3]

  • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement:

    • Euthanize the animals and harvest the brains.

    • Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).

    • The infarct area will appear white, while the healthy tissue will be red. Quantify the infarct volume using image analysis software.

  • Molecular Analysis: Process brain tissue for Western blot, ELISA, or immunohistochemistry to assess protein expression and inflammatory markers.

Alzheimer's Disease: APP/PS1 Transgenic Mouse Model

The APP/PS1 double transgenic mouse model is a widely used model of amyloid pathology in Alzheimer's disease.

Experimental Workflow for APP/PS1 Model:

G cluster_pre Pre-Procedure cluster_treat Treatment cluster_assess Assessment A Animal Selection (APP/PS1 Transgenic Mice) B This compound Administration (e.g., 30 mg/kg/day, p.o.) for 14 weeks A->B C Behavioral Testing (Morris Water Maze) B->C D Molecular Analysis (Immunohistochemistry for Aβ and p-Tau) B->D E Biochemical Analysis (Western Blot for signaling proteins) B->E

Caption: Workflow for this compound treatment in the APP/PS1 mouse model.

Protocol:

  • Animal Model: Use APP/PS1 double transgenic mice and age-matched wild-type littermates as controls.

  • This compound Administration: Administer this compound (e.g., 30 mg/kg daily, orally) for an extended period, such as 14 weeks.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase: For 5 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency (time to find the platform).

    • Probe Trial: On the 6th day, remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Immunohistochemistry:

    • Perfuse the mice with saline followed by 4% paraformaldehyde.

    • Harvest the brains, and prepare cryo- or paraffin-embedded sections.

    • Perform immunohistochemical staining for amyloid-beta (Aβ) plaques and phosphorylated Tau (p-Tau).

  • Western Blot Analysis: Homogenize brain tissue to extract proteins. Perform Western blotting to analyze the expression levels of proteins involved in relevant signaling pathways (e.g., Klotho, Akt, Nrf2).

Parkinson's Disease: MPTP-Induced Mouse Model

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a widely used neurotoxin-based model of Parkinson's disease that recapitulates the loss of dopaminergic neurons.

Experimental Workflow for MPTP Model:

G cluster_pre Pre-Procedure cluster_induce Induction cluster_treat Treatment cluster_assess Assessment A Animal Selection (C57BL/6 Mice) B MPTP Administration (e.g., 20 mg/kg, i.p., 4 doses at 2h intervals) A->B C This compound Administration (Pre- or post-treatment) B->C D Behavioral Testing (e.g., Rotarod, Pole Test) C->D E Immunohistochemistry (Tyrosine Hydroxylase in Substantia Nigra) C->E F Neurochemical Analysis (Dopamine levels via HPLC) C->F

Caption: Workflow for the MPTP mouse model and this compound treatment.

Protocol:

  • Animal Model: Use male C57BL/6 mice, which are known to be susceptible to MPTP neurotoxicity.

  • MPTP Administration: Administer MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.[4]

  • This compound Treatment: Administer this compound either as a pre-treatment before MPTP injection or as a post-treatment.

  • Behavioral Assessment: Perform behavioral tests such as the rotarod test to assess motor coordination and the pole test to evaluate bradykinesia.

  • Immunohistochemistry:

    • After a designated period (e.g., 7 days) following MPTP administration, perfuse the mice and prepare brain sections.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize and quantify the survival of dopaminergic neurons in the substantia nigra.

  • Neurochemical Analysis: Measure dopamine and its metabolite levels in the striatum using high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various animal models.

Table 1: Neuroprotective Effects of this compound in Ischemic Stroke (MCAO Model)

ParameterAnimal ModelThis compound DoseRouteOutcomeReference
Infarct VolumeRat20 mg/kgp.o.48.29% reduction
Infarct VolumeRat80 mg/kgp.o.84.87% reduction
Brain SwellingRat20 mg/kgp.o.68.62% reduction
Brain SwellingRat80 mg/kgp.o.82.08% reduction
Neurological ScoreRat20, 80 mg/kgp.o.Significant improvement
Infarct VolumeRodentVariousVariousSignificantly reduced (SMD = 3.26)
Neurological ScoresRodentVariousVariousSignificantly improved (SMD = 1.64)

Table 2: Neuroprotective Effects of this compound in Alzheimer's Disease Models

ParameterAnimal ModelThis compound DoseRouteDurationOutcomeReference
Cognitive ImpairmentAPP/PS1 mice40 mg/kg/day-15 daysAttenuated neuronal loss and Aβ-associated pathology
Spatial Memory (MWM)APP/PS1 mice30 mg/kg/dayp.o.14 weeksImproved performance
Memory Deficit (MWM)SAMP8 mice40 mg/kg/day-8 weeksReduced Aβ1-42 accumulation, p-Tau levels, and neuronal loss
Escape Latency (MWM)VaD rats20, 40 mg/kg/dayi.g.7 daysDecreased escape latency

Table 3: Neuroprotective Effects of this compound in Parkinson's Disease Model

ParameterAnimal ModelThis compound DoseRouteOutcomeReference
Motor DeficitsMPTP mice--Attenuated motor deficits
Dopaminergic Neuron LossMPTP mice--Prevented the loss of dopaminergic neurons

Signaling Pathways

This compound and the Nrf2/HO-1 Signaling Pathway

This compound exerts its antioxidant effects by activating the Nrf2/HO-1 pathway. Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to HO1 HO-1 Gene ARE->HO1 activates transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) HO1->Antioxidant_Enzymes Antioxidant_Enzymes->ROS neutralizes

Caption: this compound-mediated activation of the Nrf2/HO-1 pathway.

This compound and the Klotho/IGF-1/Akt Signaling Pathway

This compound has been shown to upregulate the expression of the anti-aging protein Klotho. Secreted Klotho can then inhibit the Insulin/IGF-1 signaling pathway, leading to the dephosphorylation and activation of FOXO transcription factors. This cascade contributes to cellular stress resistance and has neuroprotective effects.

G This compound This compound Klotho_gene Klotho Gene This compound->Klotho_gene upregulates Klotho_protein Klotho Protein Klotho_gene->Klotho_protein IGF1R IGF-1 Receptor Klotho_protein->IGF1R inhibits Akt_p p-Akt IGF1R->Akt_p activates IGF1 IGF-1 IGF1->IGF1R Akt Akt Akt_p->Akt FOXO_p p-FOXO Akt->FOXO_p phosphorylates FOXO FOXO FOXO_p->FOXO dephosphorylation Stress_Resistance Stress Resistance Genes FOXO->Stress_Resistance activates transcription Neuroprotection Neuroprotection Stress_Resistance->Neuroprotection

Caption: this compound's neuroprotective effect via the Klotho/IGF-1/Akt pathway.

Standard Operating Procedures for Molecular Analyses

Western Blotting for Nrf2 and Klotho
  • Protein Extraction: Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors. Centrifuge and collect the supernatant. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Klotho, or other proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry (IHC) for Aβ and p-Tau
  • Tissue Preparation: Use formalin-fixed, paraffin-embedded, or fresh-frozen brain sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval if necessary.

  • Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with primary antibodies against Aβ or p-Tau overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize with a chromogen such as DAB.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Imaging and Analysis: Acquire images using a microscope and quantify the staining intensity or plaque/tangle load using image analysis software.

ELISA for Cytokines
  • Sample Preparation: Homogenize brain tissue and centrifuge to collect the supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β).

    • Block the plate to prevent non-specific binding.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Add streptavidin-HRP and incubate.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.

By following these detailed protocols and utilizing the provided quantitative data as a reference, researchers can effectively design and execute studies to further elucidate the neuroprotective mechanisms of this compound and evaluate its therapeutic potential for various neurological disorders.

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) for Ligustilide Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustilide, a primary bioactive component isolated from medicinal plants such as Angelica sinensis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1] Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. A key step in this process is the identification and validation of its direct molecular targets within the complex cellular environment.

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the assessment of target engagement by a ligand (e.g., a small molecule like this compound) in intact cells and tissues.[2][3] The principle of CETSA is based on the ligand-induced thermal stabilization of its target protein.[4] When a ligand binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation.[2] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the ligand provides direct evidence of target engagement in a physiologically relevant context.

This document provides detailed application notes and protocols for utilizing CETSA to investigate and confirm the target engagement of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways, which provides a basis for identifying potential direct targets for CETSA studies. Documented pathways include:

  • NF-κB and MAPK Signaling Pathways: this compound can exert anti-inflammatory effects by suppressing the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 MAPK, ERK, and JNK.

  • PI3K/AKT Signaling Pathway: It has been demonstrated that this compound can inhibit the PI3K/AKT signaling pathway, which is crucial in cell proliferation, migration, and invasion, particularly in the context of cancer.

  • TLR4-Mediated Pathways: this compound can inhibit angiogenesis by downregulating VEGFA secretion through the TLR4-ERK/JNK/p38 signaling pathway.

  • GPR30/EGFR Pathway: this compound has been reported to promote bone formation by regulating the GPR30/EGFR signaling pathway.

The modulation of these pathways suggests that key proteins within them could be direct targets of this compound. For instance, kinases like p38 MAPK or PI3K, and transcription factors are plausible candidates for CETSA-based target validation.

Below is a diagram illustrating the general signaling pathways affected by this compound.

cluster_0 This compound-Modulated Signaling Pathways cluster_1 Inflammation & Angiogenesis cluster_2 Cell Proliferation & Survival cluster_3 Bone Formation This compound This compound TLR4 TLR4 This compound->TLR4 MAPK MAPK Cascade (p38, ERK, JNK) This compound->MAPK NFkB NF-κB Pathway This compound->NFkB PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT GPR30_EGFR GPR30/EGFR Pathway This compound->GPR30_EGFR TLR4->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation Bone_Formation Bone Formation GPR30_EGFR->Bone_Formation

Caption: Overview of signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed protocols for performing CETSA to assess this compound's target engagement. The protocol is divided into two main parts: generating a melting curve to determine the optimal temperature and performing an isothermal dose-response (ITDR) experiment to quantify ligand binding affinity.

Part 1: CETSA Melting Curve Protocol

This experiment aims to determine the thermal stability of a target protein in the presence and absence of this compound across a range of temperatures.

Materials:

  • Cell line expressing the target protein of interest (e.g., RAW264.7 macrophages for EGR1)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge capable of high speed (e.g., 20,000 x g)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • Western blotting apparatus and reagents

  • Primary antibody specific to the target protein (e.g., anti-EGR1)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with a fixed concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Preparation:

    • Harvest cells by scraping or trypsinization.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final concentration of approximately 1-5 x 10^7 cells/mL.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Use a thermocycler to heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include a non-heated control at 37°C.

    • Immediately after heating, cool the samples on ice for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by adding lysis buffer or by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE and Western blotting.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Quantify the band intensities using densitometry software.

  • Data Analysis:

    • Normalize the band intensity of each heated sample to the non-heated (37°C) control for both the vehicle and this compound-treated groups.

    • Plot the normalized soluble protein fraction against the temperature to generate melting curves.

    • Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A shift in Tm (ΔTm) in the presence of this compound indicates target engagement.

Part 2: Isothermal Dose-Response (ITDR) CETSA Protocol

This experiment is performed at a single, optimized temperature (determined from the melting curve) with varying concentrations of this compound to determine its potency in target engagement (EC50).

Procedure:

  • Cell Culture and Treatment:

    • Culture and harvest cells as described in Part 1.

    • Resuspend the cell pellet in PBS with inhibitors.

    • Treat aliquots of the cell suspension with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.

  • Heat Challenge:

    • Heat all samples at the predetermined optimal temperature (e.g., a temperature that results in about 50-70% protein aggregation in the vehicle-treated group) for 3 minutes. Include a non-heated control.

  • Protein Extraction and Analysis:

    • Follow steps 4 and 5 from the Melting Curve Protocol to lyse the cells, collect the soluble protein fraction, and perform Western blotting for the target protein.

  • Data Analysis:

    • Quantify the band intensities for each this compound concentration.

    • Normalize the data to the vehicle-treated control.

    • Plot the normalized soluble protein fraction against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.

Below is a diagram illustrating the experimental workflow for CETSA.

cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Cell Treatment (this compound or Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated Proteins) C->D E 5. Soluble Protein Fraction Collection D->E F 6. Western Blot Analysis (Quantify Target Protein) E->F G 7. Data Analysis (Melting Curve & ΔTm) F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Data Presentation

The quantitative data obtained from CETSA experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Melting Temperature (Tm) Shift of Target Proteins

This table summarizes the melting temperatures of potential this compound target proteins in the presence and absence of the compound. The data for EGR1 is based on published findings, while the data for p38 MAPK is a representative example based on CETSA studies of similar kinase inhibitors.

Target ProteinCell LineThis compound Conc. (µM)Tm (°C) VehicleTm (°C) this compoundΔTm (°C)
EGR1RAW264.750~52.0~56.0~4.0
p38 MAPK (representative)U-2 OS5048.553.04.5

Note: EGR1 data is adapted from qualitative graphical data. p38 MAPK data is representative for a kinase target.

Table 2: Isothermal Dose-Response (ITDR) Data for Target Engagement

This table presents the concentration-dependent stabilization of a target protein by this compound at a fixed temperature, allowing for the calculation of an EC50 value for target engagement.

Target ProteinCell LineITDR Temperature (°C)This compound EC50 (µM)
EGR1 (hypothetical)RAW264.75415.2
p38 MAPK (representative)U-2 OS5012.5

Note: The EC50 values are hypothetical but plausible based on typical small molecule-protein interactions observed with CETSA.

Conclusion

The Cellular Thermal Shift Assay is an invaluable tool for the direct and label-free validation of this compound's target engagement within a cellular context. By following the detailed protocols provided, researchers can generate robust data to identify and confirm the molecular targets of this compound, thereby elucidating its mechanism of action and facilitating its development as a potential therapeutic agent. The quantitative data, when presented in a clear and organized manner, will significantly contribute to the understanding of this compound's pharmacology.

References

Application Notes and Protocols for Molecular Docking Studies of Ligustilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking of Ligustilide with various protein targets implicated in a range of biological processes. This document includes a summary of quantitative binding data, detailed experimental protocols for performing molecular docking studies, and visualizations of relevant signaling pathways.

Introduction to this compound and Molecular Docking

This compound is a major bioactive phthalide constituent of several medicinal plants, most notably from the Angelica and Ligusticum genera. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is instrumental in understanding the interaction between a small molecule like this compound and its protein targets at a molecular level. This knowledge is crucial for elucidating mechanisms of action and for the rational design of novel therapeutic agents.

Protein Targets of this compound and Binding Affinities

Molecular docking studies have identified several key protein targets of this compound. The binding affinity, often expressed as binding energy (in kcal/mol), is a critical parameter that indicates the strength of the interaction between the ligand and its target. A more negative binding energy value suggests a stronger and more stable interaction.

Protein TargetPDB IDLigand Binding Site/Interacting ResiduesBinding Energy (kcal/mol)Biological Significance
AKT1 7nh5ASN-204, SER-205-7.8[1]Cell survival, proliferation, and apoptosis.
MAPK14 (p38α) 6sfoALA-51, LEU-104-7.3[1]Inflammation and cellular stress responses.
ESR1 (Estrogen Receptor α) 7msaARG-394, GLU-353, LEU-387-7.0[1]Hormone regulation and cancer development.
TRPA1 3j9pCovalently binds to Cys703Not explicitly reportedPain and inflammation.[1]
EGR1 Not specifiedHis386Not explicitly reportedInflammation and immune response.[2]
JAK1 4YTH (used for reference inhibitor)Not specified for this compoundNot explicitly reported (Reference inhibitor Ruxolitinib: -8.3)Inflammation and autoimmune diseases.
MMPs Not specifiedNot specifiedNot explicitly reportedTissue remodeling and cancer metastasis.

Note: The absence of a specific binding energy value indicates that while molecular docking studies have been performed, the precise quantitative data was not available in the cited literature.

Experimental Protocols for Molecular Docking

This section provides a generalized yet detailed protocol for performing molecular docking studies of this compound with a protein target using widely accepted software such as AutoDock Vina.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulation.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or ZINC database: For obtaining the 3D structure of this compound.

Protocol for Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the PDB database (e.g., in .pdb format).

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool like PyMOL or Chimera.

    • Remove all non-essential molecules, including water molecules, ions, and co-crystallized ligands or inhibitors.

    • If the protein is a multimer, retain only the chain of interest for the docking study.

  • Prepare the Protein for Docking (using AutoDock Tools):

    • Open the cleaned PDB file in AutoDock Tools.

    • Add polar hydrogen atoms to the protein.

    • Compute and assign Gasteiger charges to all atoms.

    • Merge non-polar hydrogens.

    • Save the prepared protein in the .pdbqt format, which is required by AutoDock Vina.

Protocol for Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem (in .sdf or .mol2 format).

  • Prepare the Ligand for Docking (using AutoDock Tools):

    • Open the ligand file in AutoDock Tools.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Ensure that hydrogens are added and charges are assigned correctly.

    • Save the prepared ligand in the .pdbqt format.

Molecular Docking Simulation with AutoDock Vina
  • Grid Box Generation:

    • Define a search space (grid box) that encompasses the active site or the putative binding site on the protein.

    • The center and dimensions of the grid box can be determined based on the location of a co-crystallized ligand or by identifying potential binding pockets using tools within PyMOL or Chimera.

  • Configuration File:

    • Create a configuration text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • The command will typically be: vina --config conf.txt --log log.txt

    • Vina will perform the docking simulation and generate an output file (usually in .pdbqt format) containing the predicted binding poses of the ligand, ranked by their binding affinities.

Post-Docking Analysis
  • Analyze Binding Affinity: The output log file will contain the binding energy values for the top-ranked poses. The pose with the most negative binding energy is considered the most favorable.

  • Visualize Interactions:

    • Load the prepared protein and the docked ligand poses into PyMOL or Chimera.

    • Analyze the interactions between this compound and the protein's active site residues.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

    • The specific amino acid residues involved in these interactions are crucial for understanding the binding mechanism.

Signaling Pathways and Experimental Workflows

The interaction of this compound with its protein targets can modulate various signaling pathways, leading to its observed pharmacological effects. Below are diagrams illustrating some of these pathways and a general workflow for molecular docking.

G cluster_workflow Molecular Docking Workflow start Start protein_prep Protein Preparation (PDB, remove water, add H) start->protein_prep ligand_prep Ligand Preparation (PubChem, define rotatable bonds) start->ligand_prep grid_gen Grid Box Generation (Define search space) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Post-Docking Analysis (Binding energy, interactions) docking->analysis end End analysis->end

Caption: A generalized workflow for performing molecular docking studies.

G cluster_egr1 This compound-EGR1 Signaling Pathway This compound This compound EGR1 EGR1 (Early Growth Response 1) This compound->EGR1 Binds to His386 (Inhibits nuclear translocation) ADAM17 ADAM17 (A Disintegrin and Metalloproteinase 17) EGR1->ADAM17 Promotes transcription EGR1->ADAM17 Inhibition by this compound TNFa TNF-α (Tumor Necrosis Factor-α) ADAM17->TNFa Cleaves pro-TNF-α Inflammation Inflammation TNFa->Inflammation Pro-inflammatory cytokine

Caption: this compound inhibits the EGR1-ADAM17-TNF-α signaling pathway.

G cluster_jak_stat JAK/STAT Signaling Pathway Inhibition cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (Janus Kinase) Receptor->JAK Activation STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus Gene Gene Transcription (Inflammation) This compound This compound This compound->JAK Inhibition STAT_dimer STAT Dimer STAT_dimer->Gene

Caption: Postulated inhibition of the JAK/STAT signaling pathway by this compound.

Conclusion

Molecular docking is a powerful tool for elucidating the interactions between this compound and its protein targets. The data and protocols presented in these application notes provide a foundation for researchers to conduct their own in silico investigations into the pharmacological properties of this compound. A thorough understanding of these molecular interactions is essential for the continued development of this compound and its derivatives as potential therapeutic agents. Further experimental validation is necessary to confirm the findings from these computational studies.

References

Troubleshooting & Optimization

Stabilization of Ligustilide using antioxidants and co-solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ligustilide. The information provided is based on scientific literature and aims to address common challenges related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is degrading rapidly. What are the common factors that cause this instability?

A1: this compound is known for its inherent instability.[1][2][3] Several factors can contribute to its degradation, including:

  • Exposure to Light: Light, particularly UV light, has a significant impact on the chemical transformation of this compound, leading to the formation of dimers and trimers.[1][4] In one study, purified this compound exposed to ambient daylight showed no detectable amount after 15 days.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.

  • pH: The pH of the solution can influence the stability of this compound.

  • Oxygen: The presence of oxygen can contribute to the degradation of this compound.

  • Solvent Type: The choice of solvent plays a crucial role in the stability of this compound. For instance, it shows significant degradation in chloroform (CDCl₃) over a short period.

Q2: What are the main degradation products of this compound I should be aware of?

A2: The degradation of Z-ligustilide can result in a variety of products. Some of the commonly identified degradation products include:

  • (Z)-butylidenephthalide

  • Phthalic acid anhydride

  • Butyraldehyde

  • endo-(Z,Z')-(3.8',8.3',H-7)-dithis compound (a dimer)

  • Trithis compound A (a trimer)

  • Senkyunolide D

  • (E)-butylidenephthalide

A proposed degradation pathway involves the formation of various epoxides, hydrogenated derivatives, and eventually smaller, volatile molecules.

Q3: How can I improve the stability of my this compound solution during experiments?

A3: Several strategies can be employed to enhance the stability of this compound in a laboratory setting:

  • Use of Antioxidants: Antioxidants can significantly improve the stability of this compound in aqueous solutions. Vitamin C (ascorbic acid) has been shown to be effective.

  • Employing Co-solvents: The use of co-solvents can create a more stable environment for this compound. Propylene glycol and glycerol are suitable options. A combination of antioxidants and co-solvents is often recommended.

  • Solvent Selection: For storage and some experimental conditions, certain organic solvents can offer better stability. Methanol (MeOH) and Dimethyl sulfoxide (DMSO) have been shown to preserve this compound better than chloroform (CHCl₃).

  • Complexation: Forming an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can greatly enhance the stability of this compound against both temperature and light.

  • Light Protection: Always protect this compound solutions from light by using amber vials or covering the containers with aluminum foil.

  • Temperature Control: Store this compound solutions at low temperatures, such as -30°C, to slow down degradation.

Troubleshooting Guides

Problem: I am observing a rapid loss of this compound in my chloroform-based stock solution.

Solution:

  • Switch Solvents: Chloroform is known to promote the degradation of this compound, potentially due to the formation of acidic byproducts upon exposure to light. For stock solutions, consider using solvents where this compound exhibits greater stability, such as methanol or DMSO.

  • Protect from Light: Ensure the solution is stored in a flame-sealed NMR tube or a tightly sealed amber vial to prevent both evaporation and light exposure.

  • Monitor Degradation: Use analytical techniques like quantitative ¹H NMR (qHNMR) or GC-MS to monitor the concentration of this compound and the appearance of degradation products over time.

Problem: My aqueous formulation of this compound for a biological assay is showing poor stability and reproducibility.

Solution:

  • Formulate with Stabilizers: For aqueous-based assays, it is highly recommended to use a stabilizing vehicle. A suitable formulation could contain a surfactant like Tween-80, an antioxidant such as Vitamin C, and a co-solvent like propylene glycol.

  • Prepare Fresh Solutions: Due to its inherent instability in aqueous environments, it is best to prepare the this compound formulation immediately before use.

  • Consider Complexation: If the experimental design allows, using a this compound/hydroxypropyl-β-cyclodextrin inclusion complex can significantly improve its stability in aqueous media.

Quantitative Data on this compound Stability

The following tables summarize quantitative data from various studies on the stability of this compound under different conditions.

Table 1: Influence of Solvents on the Stability of Purified this compound

SolventStorage ConditionDurationThis compound Remaining (%)Analytical MethodReference
CDCl₃Room Temperature, Daylight15 days0%qHNMR
CDCl₃Room Temperature, Dark15 days~50%qHNMR
CDCl₃-30°C41 days84.4%qHNMR
MeOH-d₄-30°C41 days95.6%qHNMR
DMSO-d₆-30°C41 days94.8%qHNMR
HEMWat -7 (upper phase)-30°C41 days~100%qHNMR

Table 2: Effect of a Stabilizing Vehicle on this compound Stability in an Aqueous Solution

FormulationStorage ConditionPredicted Shelf-Life (T₉₀)Reference
1.5% Tween-80, 0.3% Vitamin C, 20% Propylene Glycol25°C> 1.77 years

Experimental Protocols

Protocol 1: Stability Assessment of Purified this compound in Different Solvents by qHNMR

This protocol is adapted from studies investigating the impact of solvents and light on this compound stability.

  • Sample Preparation:

    • Dissolve a known amount of purified this compound (e.g., 5.4 mg) in a specific volume of deuterated solvent (e.g., 1500 µL of CDCl₃, MeOH-d₄, or DMSO-d₆).

    • For light exposure experiments, divide the solution equally into three NMR tubes.

  • Sealing:

    • Flame-seal the NMR tubes to create an enclosed system, preventing the evaporation of the solvent and any volatile degradation products.

  • Storage Conditions:

    • Expose one tube to ambient daylight.

    • Keep the second tube in complete darkness (e.g., wrapped in aluminum foil).

    • Expose the third tube to a continuous UV light source (e.g., 260 nm), if desired.

    • For temperature studies, store the sealed tubes at the desired temperature (e.g., room temperature or -30°C).

  • qHNMR Analysis:

    • Acquire ¹H NMR spectra at regular time intervals (e.g., daily, weekly).

    • Use a constant internal reference, such as the residual solvent signal (e.g., CHCl₃ in CDCl₃), to quantify the decrease of the this compound signal and the increase of degradation product signals. A characteristic signal for this compound quantification is at δ 6.286 (1H, H-7).

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the initial concentration.

Protocol 2: Preparation of a Stabilized Aqueous Formulation of this compound

This protocol is based on a study that developed a stable vehicle for this compound.

  • Vehicle Preparation:

    • Prepare an aqueous solution containing 1.5% (w/v) Tween-80.

    • Add 20% (v/v) propylene glycol to the Tween-80 solution and mix thoroughly.

    • Dissolve 0.3% (w/v) Vitamin C (ascorbic acid) in the mixture.

  • This compound Incorporation:

    • Accurately weigh the required amount of this compound.

    • Disperse the this compound in the prepared vehicle using appropriate mixing techniques (e.g., vortexing, sonication) until a homogenous solution or fine dispersion is achieved.

  • Stability Testing (Accelerated):

    • Store the formulation at elevated temperatures (e.g., 40°C, 50°C, 60°C) and protected from light.

    • At specified time points, withdraw samples and analyze the this compound content using a validated analytical method (e.g., HPLC).

    • Use the data to model the degradation kinetics (e.g., using the Weibull probability distribution as described in the reference) and predict the shelf-life at room temperature using the Arrhenius equation.

Visualizations

Ligustilide_Degradation_Pathway LIG Z-Ligustilide BP (Z)-butylidenephthalide LIG->BP Degradation PA Phthalic Acid Anhydride LIG->PA Degradation BA Butyraldehyde LIG->BA Degradation Dimer Dithis compound (Dimer) LIG->Dimer Light-induced Dimerization Other Other Products (e.g., Senkyunolide D, (E)-butylidenephthalide) LIG->Other Other Pathways Trimer Trithis compound (Trimer) Dimer->Trimer Further Reaction

Caption: Simplified degradation pathway of Z-Ligustilide.

Experimental_Workflow_Stability_Assessment start Start: Purified This compound Sample prep Prepare Solutions in Different Solvents (e.g., CDCl₃, MeOH, DMSO) start->prep divide Divide into Aliquots for Different Conditions prep->divide conditions light Condition 1: Daylight Exposure dark Condition 2: Darkness uv Condition 3: UV Exposure analysis Analyze at Time Intervals (t=0, t=1, t=2...) using qHNMR/GC-MS light->analysis dark->analysis uv->analysis results Quantify this compound and Degradation Products analysis->results end End: Determine Degradation Rates results->end

References

Technical Support Center: Overcoming the Poor Oral Bioavailability of Ligustilide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Ligustilide.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound is primarily attributed to three factors:

  • Low Aqueous Solubility: this compound is practically insoluble in water, which limits its dissolution in gastrointestinal fluids, a critical step for absorption[1][2][3].

  • Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the liver, which reduces the amount of active compound reaching systemic circulation. Studies in rats have shown that this extensive first-pass metabolism contributes to a very low oral bioavailability of approximately 2.6%[4][5].

  • Chemical Instability: this compound possesses an unstable structure with multiple conjugated double bonds, making it susceptible to degradation under physiological conditions.

Q2: What are the common strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of this compound. These include:

  • Nanoformulations: Encapsulating this compound in nano-sized carriers such as nanoemulsions can improve its solubility, protect it from degradation, and enhance its absorption.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, like hydroxypropyl-β-cyclodextrin, can increase the aqueous solubility and stability of this compound.

  • Structural Modification: Chemical modification of the this compound molecule can lead to derivatives with improved stability and pharmacokinetic profiles.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the solubilization and absorption of lipophilic drugs like this compound.

Q3: How significant is the improvement in bioavailability with these formulation strategies?

A3: The improvement in oral bioavailability can be substantial. For instance, complexation of Z-ligustilide with hydroxypropyl-β-cyclodextrin has been shown to increase the absolute bioavailability in rats from 7.5% to 35.9%. A structural derivative of this compound (LIGc) demonstrated an even more dramatic increase in absolute oral bioavailability to 83.97%, compared to 2.6% for the parent compound. Nanoemulsion formulations have also been reported to significantly increase the maximum plasma concentration (Cpmax) and the area under the curve (AUC).

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and characterization of this compound formulations.

Problem Possible Cause(s) Troubleshooting Steps
Low encapsulation efficiency of this compound in nanoparticles. 1. Poor affinity of this compound for the nanoparticle core material.2. Suboptimal formulation parameters (e.g., drug-to-carrier ratio, organic-to-aqueous phase ratio).3. Inefficient homogenization or sonication process.1. Screen different carrier materials with varying hydrophobicity.2. Optimize the formulation by systematically varying the component ratios.3. Adjust the energy input, duration, and temperature of the homogenization or sonication step.
Instability of the this compound formulation (e.g., particle aggregation, drug leakage). 1. Inadequate surface stabilization of nanoparticles.2. Chemical degradation of this compound within the formulation.3. Inappropriate storage conditions.1. Optimize the concentration and type of stabilizer (e.g., surfactant, polymer).2. Incorporate antioxidants into the formulation or protect it from light and oxygen.3. Store the formulation at a recommended temperature and protect from light.
Inconsistent in vitro drug release profiles. 1. Variability in particle size and distribution of the formulation.2. Incomplete dissolution of the released drug in the release medium.3. Issues with the dialysis membrane (if used) such as improper molecular weight cut-off or clogging.1. Ensure consistent and optimized manufacturing processes to achieve a narrow particle size distribution.2. Add a small percentage of a solubilizing agent (e.g., Tween 80) to the release medium to maintain sink conditions.3. Select a dialysis membrane with an appropriate molecular weight cut-off and ensure it is properly equilibrated before use.
Poor correlation between in vitro dissolution and in vivo bioavailability. 1. The in vitro test conditions do not adequately mimic the in vivo environment (e.g., pH, enzymes, gastrointestinal motility).2. The formulation may be interacting with components of the gastrointestinal tract (e.g., mucus).3. The formulation may be susceptible to efflux transporters (e.g., P-glycoprotein).1. Use biorelevant dissolution media that simulate fasted or fed states.2. Investigate the mucoadhesive properties of the formulation.3. Conduct in vitro cell permeability assays (e.g., Caco-2) to assess the potential for efflux.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and its Formulations in Rats

FormulationDoseCmax (mg/L)Tmax (h)AUC (mg·h/L)Absolute Bioavailability (%)Reference
Pure this compound (i.v.)---1.81 ± 0.24100
Pure this compound (oral)----2.6
Z-Ligustilide (oral)----7.5
LIG/HP-β-CD Complex (oral)----35.9
LIGc (oral)90 mg/kg9.89 ± 1.620.522.31 ± 2.8883.97
LIG Nanoemulsion (oral)20 mg/kgSignificantly higher than LIG group-Significantly higher than LIG groupImproved

Experimental Protocols

1. Preparation of Z-Ligustilide/Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by the Kneading Method

  • Objective: To prepare an inclusion complex of Z-Ligustilide with HP-β-CD to enhance its aqueous solubility and stability.

  • Materials: Z-Ligustilide, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Ethanol, Deionized water.

  • Procedure:

    • Determine the desired molar ratio of Z-Ligustilide to HP-β-CD (e.g., 1:1).

    • Weigh the calculated amount of HP-β-CD and place it in a mortar.

    • Add a small amount of a 50% ethanol-water solution to the HP-β-CD to form a paste.

    • Dissolve the corresponding amount of Z-Ligustilide in a minimal amount of ethanol.

    • Gradually add the Z-Ligustilide solution to the HP-β-CD paste while continuously kneading for a specified period (e.g., 45-60 minutes).

    • The resulting mixture is then dried under vacuum at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

    • The dried complex is pulverized and sieved to obtain a fine powder.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as UV-Vis spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and differential thermal analysis (DTA).

2. Preparation of this compound Nanoemulsion by High-Pressure Homogenization

  • Objective: To prepare a stable oil-in-water nanoemulsion of this compound to improve its oral absorption.

  • Materials: this compound, Oil phase (e.g., medium-chain triglycerides), Aqueous phase (deionized water), Surfactant (e.g., Tween 80), Co-surfactant (e.g., Transcutol P).

  • Procedure:

    • Dissolve this compound in the oil phase.

    • In a separate container, prepare the aqueous phase.

    • Add the surfactant and co-surfactant to the oil phase and mix until a clear solution is formed.

    • Slowly add the oil phase to the aqueous phase under constant stirring to form a coarse emulsion.

    • Subject the coarse emulsion to high-pressure homogenization at a specific pressure (e.g., 100 MPa) for a set number of cycles (e.g., 5-10 cycles).

    • The resulting nanoemulsion should be a translucent or milky-white liquid.

  • Characterization: The nanoemulsion should be characterized for its particle size, polydispersity index (PDI), zeta potential, and morphology (using transmission electron microscopy). The encapsulation efficiency of this compound should also be determined.

Visualizations

Ligustilide_Bioavailability_Challenges cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_liver Liver cluster_circulation Systemic Circulation This compound This compound (Lipophilic) Dissolution Poor Dissolution (Low Aqueous Solubility) This compound->Dissolution Insoluble in water Degradation Chemical Instability This compound->Degradation Absorption Absorption Dissolution->Absorption Limited FirstPass Extensive First-Pass Metabolism Absorption->FirstPass Bioavailability Low Oral Bioavailability FirstPass->Bioavailability Reduced drug concentration

Caption: Factors contributing to the poor oral bioavailability of this compound.

Ligustilide_Formulation_Strategies cluster_strategies Bioavailability Enhancement Strategies This compound Poorly Bioavailable this compound Nano Nanoformulations (e.g., Nanoemulsions) This compound->Nano Cyclo Cyclodextrin Complexation This compound->Cyclo Struct Structural Modification This compound->Struct Lipid Lipid-Based Formulations This compound->Lipid Improved Improved Oral Bioavailability Nano->Improved ↑ Solubility ↑ Stability ↑ Absorption Cyclo->Improved ↑ Solubility ↑ Stability Struct->Improved ↑ Stability ↑ Favorable PK Lipid->Improved ↑ Solubilization ↑ Absorption

Caption: Formulation strategies to enhance the oral bioavailability of this compound.

experimental_workflow cluster_prep Formulation Preparation cluster_char In Vitro Characterization cluster_vivo In Vivo Evaluation cluster_analysis Data Analysis prep Prepare Formulation (e.g., Nanoemulsion, Cyclodextrin Complex) char Physicochemical Characterization (Size, Zeta, EE%) prep->char release In Vitro Release Study char->release pk Pharmacokinetic Study in Animal Model release->pk pd Pharmacodynamic Study (Efficacy) pk->pd analysis Determine Bioavailability and Therapeutic Effect pd->analysis

Caption: General experimental workflow for developing and evaluating novel this compound formulations.

References

Technical Support Center: Complexation of Z-Ligustilide with Hydroxypropyl-β-Cyclodextrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the complexation of Z-ligustilide (LIG) with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Frequently Asked Questions (FAQs)

Q1: What is the primary benefit of complexing Z-ligustilide with HP-β-CD?

Complexing Z-ligustilide with HP-β-CD primarily aims to improve its stability and oral bioavailability.[1][2][3][4][5] Z-ligustilide is a lipophilic compound with neuroprotective properties, but its efficacy can be limited by instability. The inclusion complex with HP-β-CD has been shown to significantly enhance stability against temperature and light. Furthermore, the complexation has been demonstrated to increase the oral bioavailability of Z-ligustilide substantially.

Q2: What is the stoichiometric ratio of the Z-ligustilide:HP-β-CD inclusion complex?

The inclusion complex of Z-ligustilide and HP-β-CD forms at a 1:1 molar ratio.

Q3: Which methods are used to prepare the Z-ligustilide/HP-β-CD complex?

The kneading method is a documented technique for preparing the Z-ligustilide/HP-β-CD inclusion complex. This method involves mixing the two components with a small amount of a solvent, such as ethanol, to form a paste, which is then dried.

Q4: How can I confirm the formation of the inclusion complex?

Several analytical techniques can be used to confirm the formation of the complex:

  • UV-Vis Spectroscopy: Changes in the absorption spectrum of Z-ligustilide, such as a shift in the maximum absorbance wavelength (λmax) and an increase in absorbance, indicate an interaction between the drug and HP-β-CD.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Alterations in the characteristic peaks of Z-ligustilide upon complexation, such as shifts or decreases in the intensity of the C=O stretching vibration, suggest the molecule's inclusion within the cyclodextrin cavity.

  • Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA): The disappearance or shifting of the endothermic peak of Z-ligustilide in the thermogram of the complex is a strong indicator of inclusion complex formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shift changes in the protons of both Z-ligustilide and the inner cavity of HP-β-CD provide definitive evidence of inclusion.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Complexation

  • Problem: Characterization techniques (like DSC or FTIR) suggest the presence of a significant amount of uncomplexed Z-ligustilide.

  • Possible Causes & Solutions:

    • Improper Molar Ratio: Ensure that Z-ligustilide and HP-β-CD are weighed precisely for a 1:1 molar ratio.

    • Insufficient Kneading: The mixture must be kneaded thoroughly to ensure intimate contact between the molecules. The consistency should be maintained as a paste by adding drops of the solvent (e.g., ethanol) as needed.

    • Inadequate Solvent: Ensure the solvent used can dissolve Z-ligustilide effectively to facilitate its entry into the HP-β-CD cavity. Ethanol has been shown to be effective.

    • Inefficient Drying: The final product must be dried thoroughly (e.g., by lyophilization) to remove the solvent and obtain a stable powder complex.

Issue 2: Inconsistent Results in UV-Vis Spectroscopy

  • Problem: The expected hypsochromic shift (blue shift) or change in absorbance is not consistently observed.

  • Possible Causes & Solutions:

    • Incorrect Blank: Always use the corresponding concentration of HP-β-CD solution as the blank to nullify any background absorbance. HP-β-CD itself should have no significant absorption in the analytical range for Z-ligustilide (e.g., 300-400 nm).

    • Concentration Effects: Ensure that the concentrations of Z-ligustilide and HP-β-CD are within a range where changes in absorbance are detectable and linear.

    • pH of the Medium: The pH of the aqueous solution can influence both the guest molecule and the host cavity. Maintain a consistent pH across all experiments.

Issue 3: Ambiguous FTIR Spectra

  • Problem: The FTIR spectrum of the complex looks very similar to the physical mixture of Z-ligustilide and HP-β-CD.

  • Possible Causes & Solutions:

    • Incomplete Complexation: As mentioned in Issue 1, a significant portion of the drug may not be encapsulated. Review the preparation method.

    • Hygroscopic Nature of HP-β-CD: HP-β-CD is hygroscopic. Ensure all samples (pure HP-β-CD, physical mixture, and complex) are thoroughly dried and handled in a low-humidity environment to prevent broad water peaks (around 3400 cm⁻¹) from masking key spectral changes.

    • Sample Preparation for FTIR: Use the KBr pellet method for solid samples and ensure homogenous mixing to get clear and reproducible spectra.

Quantitative Data Summary

Table 1: Bioavailability Parameters of Z-ligustilide and its HP-β-CD Complex.

ParameterFree Z-ligustilideZ-ligustilide/HP-β-CD ComplexImprovement Factor
Absolute Bioavailability (Fabs%)7.5%35.9%~4.8-fold
Relative Bioavailability (Frel%)-~530%-

Table 2: Stability of Z-ligustilide vs. Z-ligustilide/HP-β-CD Complex.

ConditionFree Z-ligustilide (% degradation)Z-ligustilide/HP-β-CD Complex (% degradation)
Storage under light for 6 days77.9%22.2%

Experimental Protocols

Preparation of the Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation: Accurately weigh Z-ligustilide (LIG) and hydroxypropyl-β-cyclodextrin (HP-β-CD) in a 1:1 molar ratio.

  • Solubilization of LIG: Dissolve the weighed Z-ligustilide in a minimal amount of ethanol.

  • Kneading: Place the weighed HP-β-CD in a mortar. Gradually add the ethanolic solution of Z-ligustilide to the HP-β-CD while kneading thoroughly with a pestle.

  • Paste Formation: Continue kneading and add small drops of ethanol if necessary to maintain the consistency of a homogenous paste.

  • Drying: The resulting paste is frozen and then lyophilized (freeze-dried) to obtain a dry powder of the inclusion complex.

Phase-Solubility Study (Higuchi and Connors Method)
  • Preparation of HP-β-CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Addition of Excess Drug: Add an excess amount of Z-ligustilide to each HP-β-CD solution in separate vials.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) in a shaker bath until equilibrium is reached (typically 24-72 hours).

  • Sample Analysis: After equilibration, filter the solutions through a suitable membrane filter (e.g., 0.45 µm) to remove the undissolved Z-ligustilide.

  • Quantification: Determine the concentration of dissolved Z-ligustilide in each filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Data Plotting: Plot the concentration of dissolved Z-ligustilide (y-axis) against the concentration of HP-β-CD (x-axis). The resulting phase-solubility diagram can be used to determine the complex stoichiometry and stability constant.

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare individual samples of Z-ligustilide, HP-β-CD, a physical mixture (1:1 molar ratio), and the prepared inclusion complex.

  • KBr Pellet Formation: Mix a small amount of each sample (approx. 1-2 mg) with dry potassium bromide (KBr) (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Spectral Acquisition: Record the FTIR spectra for each pellet over a suitable wavenumber range (e.g., 4000 to 400 cm⁻¹).

  • Analysis: Compare the spectrum of the inclusion complex with those of the individual components and the physical mixture. Look for changes such as the disappearance of characteristic peaks of the guest molecule or shifts in stretching frequencies (e.g., C=O group of Z-ligustilide).

Characterization by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh a small amount (e.g., 2-5 mg) of each sample (Z-ligustilide, HP-β-CD, physical mixture, and inclusion complex) into aluminum DSC pans.

  • Thermal Analysis: Heat the samples under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 300°C). An empty pan is used as a reference.

  • Thermogram Analysis: Analyze the resulting thermograms. The disappearance or significant shift of the endothermic melting peak of Z-ligustilide in the thermogram of the inclusion complex indicates its amorphous state and successful encapsulation within the HP-β-CD.

Visualizations

experimental_workflow cluster_prep Complex Preparation cluster_char Characterization start Weigh LIG & HP-β-CD (1:1 Molar Ratio) dissolve Dissolve LIG in Ethanol start->dissolve knead Knead LIG solution with HP-β-CD dissolve->knead dry Freeze-Dry the Paste knead->dry complex LIG/HP-β-CD Complex Powder dry->complex uv UV-Vis complex->uv Analysis ftir FTIR complex->ftir Analysis dsc DSC/DTA complex->dsc Analysis nmr NMR complex->nmr Analysis

Caption: Workflow for the preparation and characterization of the Z-ligustilide/HP-β-CD complex.

phase_solubility_workflow prep_cd Prepare HP-β-CD solutions (increasing concentrations) add_lig Add excess LIG to each solution prep_cd->add_lig equilibrate Shake at constant temp until equilibrium add_lig->equilibrate filter Filter to remove undissolved LIG equilibrate->filter quantify Quantify dissolved LIG (UV-Vis or HPLC) filter->quantify plot Plot [LIG] vs [HP-β-CD] quantify->plot result Determine Stoichiometry & Stability Constant plot->result

References

Technical Support Center: Synthesis of Stable Ligustilide Derivatives (e.g., LIGc)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of stable Ligustilide (LIG) derivatives, with a specific focus on LIGc (this compound cyclopropyl lactam).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of LIGc, presented in a question-and-answer format.

Issue ID Question Possible Cause(s) Suggested Solution(s)
LIGc-S-01 Low or no yield of the desired LIGc product. 1. Degradation of (Z)-ligustilide starting material: (Z)-ligustilide is known to be unstable and can degrade upon exposure to light, heat, and oxygen.[1] 2. Incomplete reaction: The reaction conditions may not be optimal for the conversion of (Z)-ligustilide to LIGc. 3. Side reactions: Formation of undesired byproducts may be consuming the starting material. The reaction of (Z)-ligustilide with primary amines can sometimes lead to other adducts.[2]1. Starting Material Quality: Use freshly purified (Z)-ligustilide. Store it under an inert atmosphere (e.g., argon) at low temperatures and protected from light.[3][4] Purity can be checked by HPLC before use. 2. Reaction Optimization: a) Increase the reaction temperature in small increments (e.g., 10 °C). b) Extend the reaction time and monitor the progress by TLC or LC-MS. c) Use a slight excess of cyclopropylamine to drive the reaction to completion. 3. Minimize Side Reactions: a) Ensure the reaction is carried out under a strictly inert atmosphere. b) Add cyclopropylamine slowly to the reaction mixture to control the initial reaction rate.
LIGc-S-02 The reaction appears to stall and does not proceed to completion. 1. Insufficient activation: The lactone carbonyl of (Z)-ligustilide may not be sufficiently electrophilic for the nucleophilic attack by cyclopropylamine under the current conditions. 2. Reagent degradation: The cyclopropylamine may have degraded or be of low purity.1. Catalysis: Consider the addition of a Lewis acid or a mild Brønsted acid to activate the lactone carbonyl. This should be done cautiously to avoid degradation of the starting material. 2. Reagent Quality: Use freshly distilled or a new bottle of cyclopropylamine.
LIGc-P-01 Difficulty in purifying LIGc from the crude reaction mixture. 1. Similar polarity of LIGc and unreacted (Z)-ligustilide: This can make separation by column chromatography challenging. 2. Presence of multiple byproducts: Complex reaction mixtures can be difficult to resolve.1. Chromatographic Optimization: a) Use a shallow gradient of a more polar solvent during column chromatography. b) Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system. This can be highly effective for removing impurities if a crystalline product is obtained. 3. Preparative HPLC: For high-purity samples, preparative HPLC is a viable option.[3]
LIGc-C-01 The final product is colored, but LIGc is expected to be colorless. 1. Presence of colored impurities: These could be degradation products of (Z)-ligustilide or polymeric materials formed during the reaction. 2. Oxidation: The product may have undergone some oxidation during workup or purification.1. Decolorization: Treat a solution of the crude product with activated charcoal before filtration and solvent evaporation. 2. Rigorous Purification: Repeat the column chromatography or perform a recrystallization to remove the colored impurities. 3. Inert Atmosphere: Ensure that all steps of the workup and purification are performed under an inert atmosphere to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: Why is (Z)-ligustilide so unstable, and what precautions should I take when using it as a starting material?

A1: (Z)-ligustilide possesses a highly conjugated and strained lactone structure, making it susceptible to degradation. It is particularly sensitive to:

  • Light: Exposure to light can induce dimerization and trimerization.

  • Oxygen: The presence of oxygen can lead to oxidation products.

  • Heat: Elevated temperatures can accelerate degradation.

Precautions:

  • Always store (Z)-ligustilide under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C).

  • Protect it from light by using amber-colored vials or wrapping containers in aluminum foil.

  • It is highly recommended to purify (Z)-ligustilide by a rapid method like column chromatography immediately before use to remove any dimers or degradation products.

Q2: What is the general synthetic strategy for converting (Z)-ligustilide to LIGc?

A2: The synthesis of LIGc, a stable cyclopropyl lactam derivative, involves the reaction of (Z)-ligustilide with cyclopropylamine. This reaction proceeds via a nucleophilic attack of the amine on the lactone carbonyl, leading to the opening of the lactone ring, followed by an intramolecular cyclization to form the more stable lactam ring. This approach is based on the known reactivity of (Z)-ligustilide with primary amines, which can yield N-substituted lactams.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3:

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting material and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion rate and the presence of any side products.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of LIGc.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

    • Infrared (IR) Spectroscopy: To confirm the change in the carbonyl group from a lactone to a lactam.

Q4: Are there alternative methods for synthesizing stable this compound derivatives?

A4: Yes, other strategies to stabilize the this compound scaffold include:

  • Conjugate Addition: The electrophilic nature of (Z)-ligustilide allows for 1,6-conjugate addition reactions with nucleophiles like thiols.

  • Modification of the Butylidene Side Chain: Altering the double bond in the side chain can also lead to more stable analogs.

Experimental Protocols

Representative Synthesis of LIGc

This protocol is a representative method based on general organic synthesis principles for the formation of lactams from lactones and amines.

Materials:

  • (Z)-ligustilide (freshly purified)

  • Cyclopropylamine

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve freshly purified (Z)-ligustilide (1.0 eq) in anhydrous toluene under an argon atmosphere.

  • Reagent Addition: To this solution, add cyclopropylamine (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield LIGc as a colorless solid.

Quantitative Data Summary
Parameter (Z)-ligustilide (Starting Material) LIGc (Product) Reference
Molecular Weight 190.24 g/mol 231.31 g/mol -
Appearance Pale yellow oilColorless solid-
Purity (after purification) >98% (by HPLC)>99% (by HPLC)
Storage -20°C under Argon, protected from lightRoom temperature, protected from moisture

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Freshly Purified (Z)-Ligustilide react Dissolve in Anhydrous Toluene Add Cyclopropylamine Heat (80-90°C) start->react Inert Atmosphere workup Cool to RT Aqueous Workup Dry & Concentrate react->workup Monitor by TLC/LC-MS purify Column Chromatography workup->purify analysis Characterization (NMR, MS) Purity Check (HPLC) purify->analysis product Pure LIGc analysis->product PI3K_AKT_Pathway LIG This compound PI3K PI3K LIG->PI3K Inhibits AKT AKT PI3K->AKT Activates CellPro Cell Proliferation AKT->CellPro Promotes Migration Cell Migration AKT->Migration Promotes

References

Technical Support Center: Optimizing Storage Conditions for Ligustilide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ligustilide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is an unstable compound susceptible to degradation from several factors.[1][2][3] The most significant contributors to its degradation are:

  • Light: Exposure to both daylight and UV light has a profound impact on the chemical transformation of this compound, leading to the formation of dimers and trimers.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[1] While not as impactful as light, it is a significant factor.

  • Temperature: Elevated temperatures accelerate the degradation rate of this compound.

  • pH: The stability of this compound is influenced by the pH of the solution.

  • Solvent: The choice of solvent can affect this compound stability. For instance, degradation has been observed in chloroform (CDCl₃), which can produce HCl and phosgene when exposed to light.

Q2: What are the recommended long-term storage conditions for purified this compound?

A2: For optimal long-term stability, purified this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

  • Form: Storing this compound in a suitable solvent or as a complex can enhance stability compared to dry storage.

Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could they be?

A3: The appearance of unexpected peaks likely indicates the presence of this compound degradation products. Common degradation products identified through methods like NMR and LC-MS include:

  • (Z)-butylidenephthalide

  • Phthalic acid anhydride

  • Butyraldehyde

  • This compound dimers and trimers (especially with light exposure)

  • Senkyunolide D

  • 3,8-epoxythis compound

  • 6,7-epoxythis compound

  • Dehydrothis compound

Q4: How can I improve the stability of this compound in an aqueous solution for my experiments?

A4: To enhance the stability of this compound in aqueous solutions, consider the following strategies:

  • Antioxidants: The addition of antioxidants, such as Vitamin C, can significantly improve stability by reducing oxidative degradation.

  • Co-solvents: Using co-solvents like propylene glycol can help stabilize this compound.

  • Inclusion Complexes: Complexation with molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can greatly enhance both the stability and aqueous solubility of this compound.

Q5: What analytical methods are suitable for quantifying this compound and its degradation products?

A5: Several analytical techniques are effective for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a common and reliable method for quantifying this compound.

  • Quantitative Proton Nuclear Magnetic Resonance (qHNMR): qHNMR is a powerful non-destructive method that allows for the simultaneous quantification of this compound and its degradation products, providing a mass balance perspective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also used for the analysis of this compound, particularly in volatile oil extracts.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Standard Solution
Symptom Possible Cause Troubleshooting Steps
Decreasing peak area of this compound and appearance of new peaks in chromatogram over a short period.Light Exposure: Standard solution is being exposed to ambient or UV light.Prepare and store standard solutions in amber vials or vials wrapped in aluminum foil. Minimize exposure to light during handling.
Oxygen Exposure: Dissolved oxygen in the solvent is causing oxidation.Degas the solvent before preparing the solution. Purge the vial headspace with an inert gas like nitrogen or argon before sealing.
Inappropriate Solvent: The solvent may be reacting with this compound.Use acetonitrile for preparing standard solutions as it has been shown to minimize isomerization. Avoid chlorinated solvents like chloroform if possible.
High Temperature: Standard solution is stored at room temperature.Store stock solutions at -20°C or -80°C for long-term stability. For working solutions, prepare them fresh daily if possible.
Issue 2: Poor Recovery of this compound from Biological Samples
Symptom Possible Cause Troubleshooting Steps
Lower than expected concentration of this compound in extracted biological samples.Degradation during Extraction: this compound is degrading during the sample preparation process.Keep samples on ice throughout the extraction procedure. Minimize the duration of each extraction step. Use antioxidants in the extraction buffer if appropriate.
Inefficient Extraction: The extraction protocol is not effectively isolating this compound.Optimize the extraction solvent and pH. Ensure thorough vortexing and centrifugation. Consider solid-phase extraction (SPE) for cleaner samples.
Adsorption to Labware: this compound may be adsorbing to plastic tubes or pipette tips.Use low-adsorption polypropylene tubes and tips.

Data Presentation

Table 1: Influence of Storage Conditions on (Z)-Ligustilide Stability

Condition Storage Details Observation Reference
Light Exposure Purified this compound in a sealed NMR tube exposed to ambient daylight.Rapid degradation, with formation of dimers and trimers being the predominant transformation.
Dark Storage Purified this compound in a sealed NMR tube kept in the dark.Significantly more stable compared to light-exposed samples.
Oxygen Presence Sample stored in the presence of oxygen.Degradation occurs, though at a slower rate than with light exposure.
Inert Atmosphere Sample degassed with Argon (Ar).Slows down oxidation but does not completely prevent it.
Temperature Stored at -20°C.More stable than at room temperature.
Solvent Type Stored in deuterated DMSO or MeOH at -30°C.Mild decrease of 5.2% and 4.4% respectively after 41 days.
Stored in CDCl₃ at -30°C.Lowest stability with a decrease of 15.6% within 41 days.

Experimental Protocols

Protocol 1: Stability Testing of this compound using qHNMR

This protocol is adapted from studies investigating this compound stability under various conditions.

  • Sample Preparation:

    • Prepare solutions of purified this compound (e.g., 1.6 mg/mL) in the desired deuterated solvents (e.g., CDCl₃, DMSO-d₆, MeOH-d₃).

    • For studying the effect of oxygen, prepare two sets of samples: one in a standard NMR tube and another where the solvent is degassed with argon and the tube is flame-sealed.

    • For studying the effect of light, wrap one set of tubes in aluminum foil to keep them in the dark and expose another set to ambient daylight or a controlled UV light source.

  • Storage:

    • Store the prepared NMR tubes under the desired temperature conditions (e.g., -20°C, 4°C, room temperature).

  • qHNMR Analysis:

    • Acquire ¹H NMR spectra at defined time intervals (e.g., day 0, 1, 7, 15, 30).

    • Use a suitable internal or external standard for quantification (e.g., DMSO₂ as an external calibrant).

    • Quantify the amount of this compound remaining by integrating a characteristic, well-resolved proton signal (e.g., at δ 6.286 for H-7).

    • Simultaneously, identify and quantify the signals of major degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics under each condition.

Protocol 2: Quantification of this compound by HPLC-FLD

This protocol is based on a method for determining this compound in rat plasma.

  • Chromatographic Conditions:

    • Column: YMC-packed ODS-A C18 column (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water.

    • Detection: Fluorescence detector with excitation at 290 nm and emission at 395 nm.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in acetonitrile.

    • Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation (from plasma):

    • To a plasma sample, add an internal standard (e.g., podophyllotoxin).

    • Precipitate proteins by adding a suitable solvent (e.g., acetonitrile).

    • Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream at 30°C.

    • Reconstitute the residue in the mobile phase.

    • Centrifuge again and inject the supernatant into the HPLC system.

  • Analysis and Quantification:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Ligustilide_Degradation_Pathway cluster_factors Degradation Factors cluster_products Degradation Products This compound Z-Ligustilide Dimer Dimers/Trimers This compound->Dimer Photodimerization Oxidation_Products Oxidation Products (e.g., Epoxides) This compound->Oxidation_Products Oxidation Hydrolysis_Products Hydrolysis/Other Products (e.g., Phthalic Acid Anhydride) This compound->Hydrolysis_Products Various Pathways Isomers Isomers (e.g., E-Ligustilide) This compound->Isomers Isomerization Light Light Light->Dimer Oxygen Oxygen Oxygen->Oxidation_Products Heat Heat pH pH Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Solutions (Varying Solvents, Light/O2 exposure) Store Store under Controlled Conditions (Temperature, Time) Prep->Store Incubate Analyze Analyze at Time Intervals (HPLC, qHNMR) Store->Analyze Sample Data Quantify this compound & Degradants Analyze->Data Kinetics Determine Degradation Kinetics Data->Kinetics

References

Technical Support Center: Strategies to Reduce First-Pass Metabolism of Ligustilide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding strategies to overcome the significant first-pass metabolism of Ligustilide, a promising bioactive compound.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low?

A1: The low oral bioavailability of this compound, reported to be as low as 2.6%, is primarily due to extensive first-pass metabolism.[1] After oral administration, this compound is absorbed from the gastrointestinal tract and transported via the portal vein to the liver, where it is heavily metabolized before it can reach systemic circulation.[2][3] This metabolic process involves two main phases:

  • Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP450) enzymes. Studies in rat liver microsomes have identified CYP3A4, CYP2C9, and CYP1A2 as the major isoenzymes responsible for its metabolism.[4]

  • Phase II Metabolism: This involves conjugation reactions. Glucuronidation and glutathione conjugation have been identified as major metabolic pathways for this compound and its metabolites.[5]

Q2: What are the primary strategies to reduce the first-pass metabolism of this compound?

A2: Researchers can employ three main strategies to circumvent the first-pass effect and improve the systemic exposure of this compound:

  • Structural Modification (Prodrug Approach): This involves chemically modifying the this compound molecule to create a prodrug with improved stability and pharmacokinetic properties. This new compound remains inactive until it is metabolized back to the active this compound in the body.

  • Advanced Drug Delivery Systems (Nanoformulations): Encapsulating this compound in nanocarriers can protect it from metabolic enzymes, improve its solubility, and enhance its absorption through alternative pathways like the intestinal lymphatic system, which bypasses the liver.

  • Co-administration with Metabolic Inhibitors: The simultaneous use of agents that inhibit specific CYP450 enzymes can decrease the rate of this compound metabolism, allowing more of the active compound to reach systemic circulation.

Q3: How can nanoformulations specifically improve this compound's bioavailability?

A3: Nanoformulations, such as nanoemulsions, solid lipid nanoparticles (SLNs), and liposomes, offer several advantages for enhancing this compound's bioavailability:

  • Protection from Degradation: The nanocarrier shields the unstable this compound molecule from the harsh environment of the GI tract and from premature contact with metabolic enzymes.

  • Enhanced Absorption: The small size and lipophilic nature of many nanoparticles can facilitate absorption across the intestinal epithelium.

  • Promotion of Lymphatic Transport: Lipid-based nanoformulations, in particular, can be absorbed into the intestinal lymphatic system instead of the portal vein. This transport route bypasses the liver, thus avoiding first-pass metabolism and significantly increasing systemic bioavailability. A study on a Z-ligustilide nanoemulsion (LIGNE) demonstrated a significant increase in maximum plasma concentration (Cmax) and the area under the curve (AUC), leading to improved oral bioavailability.

Q4: What is the prodrug approach and how has it been successfully applied to this compound?

A4: The prodrug approach involves converting a bioactive compound into an inactive derivative that, after administration, is converted back to the active parent drug through enzymatic or chemical reactions. This strategy can overcome issues like poor stability and extensive first-pass metabolism.

A highly successful example is the synthesis of a this compound derivative known as LIGc (ligusticum cycloprolactam). This structural modification addressed the inherent instability of this compound and dramatically improved its pharmacokinetic profile. LIGc demonstrated an absolute oral bioavailability of 83.97%, a stark contrast to the 2.6% bioavailability of the parent this compound.

Q5: Is it feasible to co-administer this compound with a CYP450 inhibitor?

A5: Theoretically, co-administering this compound with a selective inhibitor of the primary metabolizing enzymes (CYP3A4, CYP2C9, and CYP1A2) is a feasible strategy to reduce its first-pass metabolism. However, this approach must be handled with extreme caution in a research setting. While it can validate the metabolic pathways, it presents significant challenges for clinical application due to the high risk of drug-drug interactions, which can alter the metabolism of other concomitant medications and lead to toxicity. Careful selection of a highly selective, non-toxic inhibitor and extensive dose-finding studies are critical.

Troubleshooting Guides

Problem Encountered Potential Cause & Explanation Recommended Solution & Next Steps
Low in vivo efficacy of this compound despite high in vitro activity. This is a classic sign of poor oral bioavailability, most likely due to extensive first-pass metabolism in the liver and gut wall. The compound is being eliminated before it can reach therapeutic concentrations in the bloodstream.1. Quantify Pharmacokinetics: Conduct a pharmacokinetic study to measure plasma concentrations of this compound over time. A low AUC will confirm poor bioavailability.2. Implement a Bioavailability-Enhancing Strategy: Select a strategy from the FAQs, such as developing a nanoemulsion or synthesizing a stable prodrug like LIGc.
High inter-subject variability in pharmacokinetic profiles during animal studies. This variability can stem from genetic polymorphisms in CYP450 enzymes among the animal population, leading to differences in metabolic rates.1. Utilize a Robust Formulation: Employ a nanoformulation strategy (e.g., SLNs, liposomes) to normalize absorption and protect the drug from enzymatic degradation, potentially reducing the impact of metabolic differences.2. Increase Sample Size: Ensure a sufficiently large group of animals is used to achieve statistical power and account for natural biological variation.
This compound degrades during formulation or storage. This compound is known to have an unstable structure, making it susceptible to degradation. This chemical instability can compromise the integrity and efficacy of the final product.1. Encapsulation: Use nanoencapsulation techniques (e.g., PLGA-mPEG nanoparticles) to protect the this compound molecule.2. Structural Modification: Pursue a prodrug strategy. The derivative LIGc was shown to be highly stable, with no impurity peaks found after four months at room temperature.

Quantitative Data Summary

Table 1: Comparison of Pharmacokinetic Parameters for this compound and its Derivatives/Formulations

Compound / FormulationAdministrationDose (mg/kg)Cmax (mg/L)Tmax (h)AUC (mg/L*h)Absolute Bioavailability (F%)Reference
This compound (LIG)Oral----2.6%
This compound Nanoemulsion (LIGNE)Oral20Significantly Higher than LIG-Significantly Higher than LIGImproved vs. LIG
This compound Derivative (LIGc)Oral45--13.67 ± 0.6783.97%
This compound Derivative (LIGc)Oral909.89 ± 1.620.522.31 ± 2.8883.97%
This compound Derivative (LIGc)Intravenous206.42 ± 1.65--100% (Reference)

Table 2: Key CYP450 Isozymes in this compound Metabolism and Their Selective Inhibitors

EnzymeRole in this compound MetabolismSelective Inhibitor ExamplePrimary Use in ExperimentsReference
CYP3A4 Major metabolizing enzymeKetoconazoleIn vitro phenotyping to confirm metabolic pathway
CYP2C9 Major metabolizing enzymeTrimethoprimIn vitro phenotyping to confirm metabolic pathway
CYP1A2 Major metabolizing enzymeα-NaphthoflavoneIn vitro phenotyping to confirm metabolic pathway

Experimental Protocols

Protocol 1: General Methodology for In Vitro this compound Metabolism Study Using Rat Liver Microsomes (Based on the methodology described in)

  • Preparation of Incubation Mixture: Prepare a 1.0 mL incubation mixture containing rat liver microsomes (0.5 mg/mL protein), this compound (at various concentrations), and a NADPH-generating system in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH-generating system.

  • Inhibition Assay (for phenotyping): For inhibitor studies, add a selective CYP450 inhibitor (e.g., ketoconazole for CYP3A4) to the pre-incubation mixture.

  • Termination of Reaction: After a set incubation time (e.g., 30 minutes), stop the reaction by adding an ice-cold solvent like acetonitrile. Add an internal standard (e.g., nitrendipine) for quantification.

  • Sample Processing: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

  • Quantification: Analyze the concentration of remaining this compound using a validated LC-MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Determine the rate of metabolism. For inhibition studies, compare the metabolic rate in the presence and absence of the inhibitor to identify the contribution of the specific CYP isoenzyme.

Protocol 2: General Methodology for Preparation of a this compound Nanoemulsion (LIGNE) (This is a generalized protocol based on standard nanoemulsion preparation techniques as specific details were not available in the cited abstract)

  • Preparation of Oil Phase: Dissolve a specific amount of this compound and an oil-soluble surfactant in a suitable oil (e.g., medium-chain triglycerides) to form the oil phase.

  • Preparation of Aqueous Phase: Dissolve a water-soluble surfactant or co-surfactant in deionized water to form the aqueous phase.

  • Formation of Coarse Emulsion: Add the oil phase to the aqueous phase dropwise under constant magnetic stirring to form a coarse emulsion.

  • High-Energy Homogenization: Subject the coarse emulsion to high-energy homogenization using a high-pressure homogenizer or a microfluidizer for a set number of cycles. This process reduces the droplet size to the nanometer range.

  • Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency using appropriate instrumentation (e.g., dynamic light scattering).

  • Sterilization and Storage: Filter the nanoemulsion through a sterile filter (e.g., 0.22 µm) for in vivo studies and store at 4°C.

Visualizations

Ligustilide_Metabolism This compound First-Pass Metabolism Pathway cluster_absorption Gastrointestinal Tract cluster_liver Liver (Primary Site of Metabolism) cluster_circulation Systemic Circulation Oral Oral Administration of this compound Gut Absorption in Small Intestine Oral->Gut PortalVein Portal Vein Transport Gut->PortalVein Phase1 Phase I Metabolism (CYP3A4, CYP2C9, CYP1A2) PortalVein->Phase1 Phase2 Phase II Metabolism (Glucuronidation, Sulfation) Phase1->Phase2 Systemic Reduced Concentration of Active this compound Phase1->Systemic Small Fraction Bypasses Phase2->Systemic Low Bioavailability Excretion Excretion of Metabolites Phase2->Excretion Strategies_Workflow Workflow to Mitigate this compound's First-Pass Metabolism cluster_strategies Select a Primary Strategy cluster_outcomes Mechanism & Expected Outcome Start Problem: Low Oral Bioavailability of this compound S1 Structural Modification (Prodrug Approach) Start->S1 S2 Advanced Formulation (Nano-delivery Systems) Start->S2 S3 Co-administration (Metabolic Inhibitors) Start->S3 O1 Improved Stability & Potential Lymphatic Uptake S1->O1 O2 Enzyme Protection & Enhanced Lymphatic Transport S2->O2 O3 Direct Inhibition of CYP450 Enzymes S3->O3 End Goal Achieved: Increased Systemic Bioavailability O1->End O2->End O3->End CYP450_Assay_Workflow Experimental Workflow for CYP450 Inhibition Assay Start Prepare Liver Microsome Incubation System Split Start->Split Control Group 1: Control (No Inhibitor) Split->Control Test Group 2: Test (Add Selective Inhibitor) Split->Test Incubate Incubate both groups at 37°C with this compound & NADPH Control->Incubate Test->Incubate Terminate Terminate Reaction & Process Samples Incubate->Terminate Analyze Analyze this compound Concentration via LC-MS Terminate->Analyze Compare Compare Metabolic Rates to Determine Inhibition Analyze->Compare

References

Technical Support Center: Predicting the Shelf-Life of Ligustilide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for predicting the shelf-life of Ligustilide formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a major concern?

A1: this compound is a primary bioactive phthalide compound found in medicinal plants of the Apiaceae family, such as Angelica sinensis (Danggui) and Ligusticum chuanxiong.[1][2][3] It is associated with a variety of pharmacological effects, including neuroprotective and anti-inflammatory activities.[2][3] However, this compound is known for its inherent structural instability and rapid chemical degradation, which poses a significant challenge for its formulation, preservation, and the assurance of therapeutic efficacy and product quality. Its poor stability can also limit its bioavailability and overall application in new drug development.

Q2: What are the primary factors that influence the stability of this compound?

A2: The stability of this compound is significantly affected by several factors. Exposure to light, particularly daylight and UV light, has a profound impact, leading to rapid transformation into dimers and trimers. Temperature is another critical factor; elevated temperatures accelerate degradation. Other influencing factors include the presence of oxygen, pH, and the type of solvent used in the formulation.

Q3: What are the main degradation products of (Z)-Ligustilide?

A3: (Z)-Ligustilide degrades into several products. Key degradation pathways involve dimerization and trimerization, especially under light exposure. Other identified degradation products include (Z)-butylidenephthalide, phthalic acid anhydride, butyraldehyde, senkyunolide D, and various epoxyligustilides. The formation of dehydrothis compound has also been noted as a degradation product.

Q4: How can the stability of this compound formulations be enhanced?

A4: Several strategies can be employed to improve the stability of this compound:

  • Use of Antioxidants: Adding antioxidants like Vitamin C can markedly improve stability in aqueous solutions by almost 35%.

  • Optimized Vehicle: A suitable vehicle containing co-solvents and surfactants, such as 1.5% Tween-80, 0.3% Vitamin C, and 20% propylene glycol (PG), has been shown to enhance stability.

  • Complexation with Cyclodextrins: Forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) has been demonstrated to greatly improve stability against both temperature and light.

  • Structural Modification: Synthesizing more stable derivatives, such as ligusticum cycloprolactam (LIGc), can resolve the inherent instability issues of the parent compound.

  • Storage Conditions: Storing formulations protected from light and at reduced temperatures (e.g., -20°C) is crucial for minimizing degradation.

Q5: What is a typical predicted shelf-life for a stabilized this compound formulation?

A5: The predicted shelf-life depends heavily on the formulation and storage conditions. For an optimized vehicle containing 1.5% Tween-80, 0.3% Vitamin C, and 20% propylene glycol, the shelf-life (T90, or 10% degradation) was predicted to be more than 1.77 years at 25°C using the Arrhenius equation and accelerated stability experiments.

Troubleshooting Guides

Q: I am observing rapid degradation of my this compound standard or sample during chromatographic analysis. What could be the cause and how can I fix it?

A: This is a common issue due to this compound's inherent instability.

  • Solvent Choice: The solvent can significantly impact stability. Studies have shown that acetonitrile is a suitable solvent for preparing standard solutions to minimize isomerization. In contrast, deuterochloroform (CDCl3), a common NMR solvent, can cause significant degradation in a short period.

  • Light Exposure: Protect all solutions from light by using amber vials or covering glassware with aluminum foil. Exposure to daylight can cause nearly complete degradation within 15 days.

  • Temperature Control: Maintain samples at a low, controlled temperature (e.g., 4°C) in the autosampler during the analytical run.

Q: My stability study chromatogram shows several unexpected peaks that increase over time. What are they?

A: These new peaks are likely degradation products of this compound.

  • Identify Degradants: Refer to the known degradation pathways of this compound. The major degradants to expect are (Z)-butylidenephthalide, phthalic acid anhydride, and various dimers and trimers.

  • Analytical Confirmation: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of these peaks by comparing their mass-to-charge ratios ([M+H]+) with known degradants.

Q: The mass balance in my forced degradation study does not add up. The loss of this compound is greater than the formation of known degradants. Why?

A: Achieving a complete mass balance for an unstable compound like this compound is challenging.

  • Use a Closed System: For accurate mass balance studies, it is essential to use a closed system where matter cannot enter or exit. Flame-sealed NMR tubes provide an inherently mass-balanced environment.

  • Comprehensive Quantification: Standard chromatographic methods may not detect all degradation products (e.g., volatile compounds like butyraldehyde or polymeric materials). Quantitative 1H NMR (qHNMR) is a powerful non-destructive technique that can help assess all proton-bearing species in the solution, providing a more comprehensive mass balance assessment.

Q: The shelf-life predicted from my accelerated stability data seems unreliable. What could be wrong?

A: Shelf-life prediction relies on appropriate kinetic modeling.

  • Kinetic Model Selection: The degradation of this compound may not follow simple zero- or first-order kinetics. Its degradation rates have been found to conform to a rate equation following a Weibull probability distribution. Using an inappropriate model will lead to inaccurate predictions. The Arrhenius equation is commonly used to relate the degradation rate constant to temperature.

  • Sufficient Data Points: Ensure you have a sufficient number of data points from your accelerated study (e.g., at least three time points for a 6-month study) to build a robust model.

  • Confirmation with Real-Time Studies: Predictions from accelerated studies should always be confirmed with long-term, real-time stability studies under the intended storage conditions.

Data Presentation

Table 1: Summary of Factors Influencing (Z)-Ligustilide Stability

FactorObservationRecommendationsSource(s)
Light Profound impact; rapid degradation in daylight and UV light, leading to dimerization and trimerization. No detectable this compound after 15 days in daylight.Store all materials and formulations in light-protected containers (e.g., amber glass) and minimize exposure during handling.
Temperature Degradation accelerates with increasing temperature. At 50°C, free this compound degraded completely within 5 days.Store formulations at refrigerated (e.g., 4°C) or frozen (e.g., -20°C) temperatures for long-term stability.
Oxygen The presence of oxygen can contribute to degradation.Consider degassing solvents or purging containers with an inert gas like argon for sensitive formulations.
pH Stability is influenced by the pH of the medium.Buffer formulations to an optimal pH range, which should be determined during pre-formulation studies.
Solvent Stability varies significantly between solvents. Acetonitrile is preferred for analytical standards, while chloroform can promote degradation.Select solvents carefully based on compatibility studies. Acetonitrile is recommended for analytical work.

Table 2: Comparative Stability of this compound in Various Conditions and Formulations

Condition / FormulationStorage ConditionsDurationRemaining this compound (%)Source(s)
Purified this compound (in CDCl₃)Daylight, Ambient Temp.15 days~0%
Purified this compound (in CDCl₃)Dark, Ambient Temp.15 days>95%
This compound in A. sinensis SFE Oil-20°C, Sealed with Parafilm®114 days~89.9%
Free this compoundLight, 4°C6 days22.1%
This compound/HP-β-CD ComplexLight, 4°C6 days77.8%
Free this compoundDark, 30°C6 days10.9%
This compound/HP-β-CD ComplexDark, 30°C6 days~100%

Table 3: Example of an Optimized Vehicle for (Z)-Ligustilide Injection Formulation

ComponentConcentrationPurposeSource(s)
Tween-801.5%Surfactant / Solubilizer
Vitamin C0.3%Antioxidant
Propylene Glycol (PG)20%Co-solvent
Water for Injectionq.s.Vehicle

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound Quantification

This protocol is a generalized method based on published literature for the quantification of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system with a UV or Fluorescence detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is 50:50 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection:

      • UV: Monitor at 350 nm to achieve baseline separation from related phthalides like butylidenephthalide.

      • Fluorescence (for higher sensitivity): Use excitation/emission wavelengths of 290/395 nm.

    • Injection Volume: 20-50 µL.

    • Column Temperature: 30°C.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh pure this compound reference standard and dissolve in acetonitrile to prepare a stock solution. Protect from light. Perform serial dilutions to create calibration standards.

    • Sample Preparation: Extract this compound from the formulation matrix using a suitable solvent. Centrifuge to remove excipients and inject the supernatant. For plasma samples, a liquid-liquid or solid-phase extraction is required, followed by evaporation and reconstitution in the mobile phase.

  • Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Quantify this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Accelerated Stability Study Design

This protocol outlines a general approach for conducting an accelerated stability study based on ICH guidelines.

  • Materials:

    • At least two or three pilot-scale batches of the final this compound formulation in the proposed container closure system.

  • Storage Conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Intermediate (if significant change at accelerated condition): 30°C ± 2°C / 65% RH ± 5% RH.

    • Long-Term (for confirmation): 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C (refrigerated).

    • Photostability: Expose the formulation to a light source under controlled conditions as per ICH Q1B guidelines.

  • Testing Frequency:

    • Accelerated Study: A minimum of three time points, typically 0, 3, and 6 months.

    • Long-Term Study: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Tests to be Performed:

    • Assay: Quantification of this compound content using a validated, stability-indicating HPLC method (see Protocol 1).

    • Degradation Products: Monitor for and quantify known and unknown degradation products.

    • Physical Properties: Visual appearance, pH, viscosity, particle size (as appropriate for the dosage form).

    • Microbiological Testing: As required for the formulation type.

  • Evaluation:

    • Plot the concentration of this compound versus time for each storage condition.

    • Determine the degradation kinetics by fitting the data to an appropriate mathematical model (e.g., Weibull distribution, first-order, etc.).

    • Use the Arrhenius equation to calculate the degradation rate constant at the long-term storage temperature.

    • Predict the shelf-life, which is the time point at which the this compound concentration is expected to fall to 90% of its initial value (T90).

Mandatory Visualizations

G cluster_pathway This compound Degradation Pathway LIG Z-Ligustilide BP Z-Butylidenephthalide LIG->BP Oxidation / Hydrolysis PA Phthalic Acid Anhydride LIG->PA Oxidation / Hydrolysis BA Butyraldehyde LIG->BA Oxidation / Hydrolysis DIMER This compound Dimers & Trimers LIG->DIMER Photodegradation (Light Exposure) OTHER Other Oxidation Products (e.g., Epoxides) LIG->OTHER Oxidation / Hydrolysis G cluster_workflow Experimental Workflow for Shelf-Life Prediction A 1. Prepare Final Formulation (min. 2-3 batches) B 2. Place Samples in Stability Chambers (Accelerated & Long-Term Conditions) A->B C 3. Sample at Predetermined Time Points (e.g., 0, 3, 6 months for accelerated) B->C D 4. Analyze Samples (HPLC Assay, Degradants, Physical Tests) C->D E 5. Determine Degradation Kinetics (Fit data to kinetic model) D->E F 6. Apply Arrhenius Equation (Predict rate at long-term temp.) E->F G 7. Predict Shelf-Life (T90) & Set Re-test Period F->G H 8. Confirm with Long-Term Data G->H G cluster_troubleshooting Troubleshooting Logic for Unexpected Chromatographic Peaks Start Observe unexpected peak in stability chromatogram Check1 Does peak area increase over time and/or under stress (heat, light)? Start->Check1 Result1 Likely a degradation product. Check1->Result1 Yes Result2 Likely an impurity from excipients or packaging. Check1->Result2 No Action1 Use LC-MS to identify. Compare mass with known This compound degradants. Result1->Action1

References

Addressing challenges in the large-scale purification of Ligustilide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale purification of Ligustilide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing purification protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the large-scale purification of this compound.

1. Low Yield of this compound After Extraction and Initial Purification

  • Question: We are experiencing a significantly lower than expected yield of this compound after our initial extraction and purification steps. What are the potential causes and how can we improve our yield?

  • Answer: Low yields of this compound are a common challenge, primarily due to its inherent instability.[1][2][3] Several factors can contribute to this issue:

    • Degradation During Extraction: this compound is susceptible to degradation at elevated temperatures.[4] If using methods like Soxhlet or other heat-involved extractions, significant loss can occur.

    • Exposure to Light and Oxygen: Exposure to light can lead to the formation of dimers and trimers, reducing the monomeric this compound content.[1] Similarly, the presence of oxygen can contribute to its degradation.

    • Inappropriate Solvent Selection: The choice of solvent can impact both extraction efficiency and stability. Some solvents may promote isomerization or degradation.

    • Suboptimal Purification Technique: Not all purification methods are equally effective for the labile nature of this compound. Techniques involving prolonged exposure to harsh conditions can lead to significant losses.

    Troubleshooting Steps:

    • Optimize Extraction Method: Consider using extraction methods that operate at or below room temperature, such as ultrasonic-assisted extraction or supercritical fluid extraction (SFE). Pressurized liquid extraction (PLE) can be efficient but requires careful optimization of temperature to prevent thermal degradation.

    • Control Environmental Conditions: Perform extraction and purification steps in the dark or under amber light to minimize light-induced degradation. Purging solvents and storage containers with an inert gas like argon can help prevent oxidation.

    • Select Appropriate Solvents: Studies have shown that this compound is more stable in non-polar solvents like cyclohexane and chloroform compared to being exposed to air. For chromatographic purification, solvent systems should be carefully selected to ensure good separation while minimizing degradation.

    • Employ Gentle Purification Techniques: High-Speed Counter-Current Chromatography (HSCCC) has been shown to be a gentle and effective method for purifying this compound, achieving high purity in a single step with good recovery. Preparative HPLC can also be used for final polishing to achieve high purity.

2. Purity of Final this compound Product is Below Target

  • Question: Our final purified this compound has a purity of less than 95% as determined by HPLC/GC. What are the likely impurities and how can we improve the purity?

  • Answer: Achieving high purity of this compound can be challenging due to the presence of structurally similar compounds and degradation products.

    • Common Impurities: The most common impurities are isomers and degradation products such as Z-butylidenephthalide, and this compound dimers and trimers.

    • Co-elution in Chromatography: Inadequate separation during chromatography can lead to the co-elution of these impurities with this compound.

    Troubleshooting Steps:

    • Multi-step Purification: A single purification step may not be sufficient to achieve high purity. A multi-step approach is often necessary. For instance, an initial purification by HSCCC can be followed by a final polishing step using preparative HPLC.

    • Optimize Chromatographic Conditions:

      • HSCCC: The choice of the two-phase solvent system is critical. Systems such as petroleum ether-ethanol-water or n-hexane-ethyl acetate-methanol-water-acetonitrile have been successfully used.

      • Preparative HPLC: Optimization of the mobile phase composition, flow rate, and column type is essential for resolving closely related impurities.

    • Characterization of Impurities: Utilize techniques like NMR and LC-HRMS to identify the impurities present. This information can help in designing a more effective purification strategy.

3. Degradation of Purified this compound During Storage

  • Question: We have observed a decrease in the purity of our isolated this compound over a short period of storage. What are the optimal storage conditions to ensure its stability?

  • Answer: The instability of this compound is a major concern even after purification.

    • Factors Affecting Stability: Temperature, light, oxygen, and the solvent in which it is stored are key factors influencing its stability.

    Recommended Storage Conditions:

    • Temperature: Store at low temperatures, such as -20°C.

    • Light: Protect from light by storing in amber vials or in the dark.

    • Atmosphere: To prevent oxidation, store under an inert atmosphere, for example, by using argon as a shielding gas.

    • Solvent: Storing this compound in a suitable organic solvent can improve its stability compared to storing it neat or in an unstable solvent. It has been found to be most stable when stored in solution in the mobile phase used for its purification (e.g., the upper phase of the HEMWat solvent system) at -30°C.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield and purity I can expect from large-scale purification of this compound?

A1: The yield and purity can vary significantly depending on the starting material and the purification methods employed. However, here is a summary of reported data:

Purification MethodStarting MaterialPurityYield/RecoveryReference
HSCCC (single step)Supercritical fluid extract of A. sinensis93.4%12.4% (w/w) from extract, 78.5% recovery
Preparative HPLC (after HSCCC)HSCCC-purified this compound98.0%-
HSCCCCrude extract of Ligusticum chuanxiong98% (Z-ligustilide)-
Semipreparative HPLCEnriched extract of A. sinensis99.6%4.57 mg/g of plant material
Two-step FCPC and HSCCCSupercritical CO2 fluid extract of A. sinensis99.4% (GC-MS), 98.9% (qHNMR)8.5% overall yield from extract

Q2: What are the main degradation products of this compound I should be aware of?

A2: The primary degradation products of this compound are its dimers and trimers, which form upon exposure to light. Other reported degradation products include Z-butylidenephthalide, phthalic acid anhydride, and butyraldehyde.

Q3: Are there any additives that can enhance the stability of this compound during processing and storage?

A3: Yes, antioxidants have been shown to significantly improve the stability of Z-ligustilide in aqueous solutions. A suitable vehicle for stabilizing Z-ligustilide was found to contain 1.5% Tween-80, 0.3% Vitamin C, and 20% propylene glycol (PG).

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of this compound

This protocol is based on methods described for extracting essential oils rich in this compound from Angelica sinensis.

  • Plant Material: Dried and powdered roots of Angelica sinensis.

  • Instrumentation: Supercritical fluid extractor.

  • Procedure:

    • Load the powdered plant material into the extraction vessel.

    • Set the extraction parameters. A comparison of standard and solvent-modified methods is presented below.

    • Collect the essential oil extract. The yield is typically around 1.5% (w/w) of the dry plant material.

ParameterStandard MethodSolvent-Modified Method
Extract Temperature 40°C40°C
Vessel Temperature 45°C45°C
Pressure 200 bar200 bar
Static Extract Time 20 min20 min
Flow Rate 2 L/min2 L/min
Modifier None5% Ethanol

Protocol 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is a generalized procedure based on successful separations reported in the literature.

  • Instrumentation: Preparative HSCCC instrument.

  • Two-Phase Solvent System Selection: The choice of the solvent system is crucial. A common system is composed of n-hexane-ethyl acetate-methanol-water-acetonitrile (8:2:5:5:3, v/v/v/v/v).

  • Procedure:

    • Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.

    • Fill the HSCCC column with the stationary phase (typically the upper organic phase).

    • Rotate the column at the desired speed (e.g., 800 rpm).

    • Pump the mobile phase (typically the lower aqueous phase) through the column at a specific flow rate (e.g., 2.0 mL/min).

    • Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a small volume of the biphasic solvent system.

    • Collect fractions and monitor the effluent using a UV detector (e.g., at 280 nm).

    • Analyze the collected fractions by HPLC or GC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

This compound Purification and Troubleshooting Workflow

Ligustilide_Purification_Workflow Start Start: Crude Plant Material (e.g., Angelica sinensis roots) Extraction Extraction Start->Extraction SFE Supercritical Fluid Extraction (SFE) Extraction->SFE Gentle Ultrasonic Ultrasonic-Assisted Extraction Extraction->Ultrasonic Room Temp Low_Yield Issue: Low Yield Extraction->Low_Yield High Temp? Crude_Extract Crude Extract SFE->Crude_Extract Ultrasonic->Crude_Extract Purification Purification Crude_Extract->Purification HSCCC High-Speed Counter-Current Chromatography (HSCCC) Purification->HSCCC Recommended Prep_HPLC Preparative HPLC Purification->Prep_HPLC Silica_Gel Silica Gel Column Chromatography Purification->Silica_Gel Low_Purity Issue: Low Purity Purification->Low_Purity Co-elution? Purified_this compound Purified this compound HSCCC->Purified_this compound Prep_HPLC->Purified_this compound Silica_Gel->Purified_this compound Analysis Purity Analysis (HPLC, GC, qHNMR) Purified_this compound->Analysis Storage Storage (-20°C, Dark, Inert Atmosphere) Analysis->Storage Degradation Issue: Degradation on Storage Storage->Degradation Improper Conditions?

Caption: Workflow for this compound purification with key troubleshooting points.

Key Factors Affecting this compound Stability

Ligustilide_Stability_Factors This compound This compound Stability Degradation Degradation Products This compound->Degradation Temperature Temperature Temperature->this compound High temp decreases stability Light Light Exposure Light->this compound Promotes dimerization Oxygen Oxygen (Air) Oxygen->this compound Causes oxidation pH pH Value pH->this compound Affects stability Solvent Solvent Type Solvent->this compound Can stabilize or destabilize Dimers Dimers & Trimers Degradation->Dimers Isomers Isomers Degradation->Isomers Other Other Oxidation/Hydrolysis Products Degradation->Other

Caption: Factors influencing the chemical stability of this compound.

References

Technical Support Center: Optimizing HPLC Parameters for Ligustilide Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Ligustilide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for achieving baseline separation of this compound isomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common this compound isomers that require separation?

A1: The most common isomers of this compound that are often targeted for separation are the geometric isomers, (Z)-Ligustilide and (E)-Ligustilide. These compounds have the same molecular formula and connectivity but differ in the spatial arrangement of substituents around the double bond. Achieving baseline separation is crucial for accurate quantification and pharmacological studies.

Q2: Which HPLC column is most suitable for separating this compound isomers?

A2: Reversed-phase columns, particularly C18 columns, are the most frequently used for the separation of this compound isomers. The selection of a specific C18 column can influence selectivity. For challenging separations, consider columns with different silica properties or end-capping to minimize secondary interactions that can lead to peak tailing. In some cases, phenyl-based columns may offer alternative selectivity due to π-π interactions with the aromatic ring of the analytes.

Q3: What is a typical mobile phase for this compound isomer separation?

A3: A typical mobile phase for the reversed-phase HPLC separation of this compound isomers consists of a mixture of acetonitrile or methanol and water.[1][2] Often, a small amount of acid, such as formic acid or acetic acid, is added to the mobile phase to improve peak shape and reproducibility.[3] The organic solvent to water ratio is a critical parameter that needs to be optimized to achieve the desired resolution.

Q4: What detection wavelength is recommended for this compound isomers?

A4: Based on the UV spectra of this compound isomers, a detection wavelength of around 350 nm is often chosen for quantitative analysis.[2] This wavelength provides good sensitivity for both (Z)- and (E)-Ligustilide while minimizing interference from other components.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers.

Problem 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Overlapping peaks for (Z)- and (E)-Ligustilide.

  • Resolution value below 1.5.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Optimize the organic solvent percentage: A lower percentage of the organic solvent (acetonitrile or methanol) generally increases retention times and can improve the separation between isomers. Perform a gradient or isocratic elution optimization study.
Mobile Phase pH: While this compound itself is not highly ionizable, the pH of the mobile phase can influence the ionization of silanol groups on the column, affecting secondary interactions. Adding a small amount of acid (e.g., 0.1% formic acid) can suppress these interactions and improve peak shape and resolution.
Suboptimal Column Choice Column Chemistry: If a standard C18 column does not provide adequate separation, consider a C18 column from a different manufacturer with different bonding density or a phenyl-hexyl column for alternative selectivity.
Inadequate Flow Rate Reduce the flow rate: A lower flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
Elevated Column Temperature Optimize column temperature: Temperature can affect selectivity. Experiment with different temperatures (e.g., 25°C, 30°C, 35°C) to find the optimal condition for your specific column and mobile phase.
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor peak integration and inaccurate quantification.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Column Use an end-capped column: Modern, high-purity, end-capped C18 columns are designed to minimize interactions with residual silanol groups, which are a common cause of peak tailing for many compounds.
Mobile Phase Modifier: The addition of a small amount of a competing base, like triethylamine, to the mobile phase can sometimes reduce tailing, but this should be done cautiously as it can affect column longevity and MS compatibility. A more common approach is to use an acidic modifier.
Column Overload Reduce sample concentration: Injecting a sample that is too concentrated can lead to peak fronting or tailing. Dilute the sample and re-inject.
Column Contamination or Degradation Wash the column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. If the problem persists, the column may be degraded and need replacement.
Extra-column Effects Minimize tubing length and diameter: Excessive tubing length or large inner diameter tubing between the injector, column, and detector can contribute to band broadening and peak tailing.

Experimental Protocols

General HPLC Method for this compound Isomer Separation

This protocol provides a starting point for method development. Optimization will likely be required for your specific instrument and sample matrix.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Degas both mobile phases before use.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient is often used for initial screening. For example: 0-20 min, 40-60% B; 20-25 min, 60-80% B; 25-30 min, 80-40% B. An isocratic mobile phase (e.g., Acetonitrile:Water 60:40, v/v) can also be effective.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 30°C.

  • Detection Wavelength: 350 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Comparison of Reported HPLC Parameters for this compound Analysis

ParameterMethod 1Method 2Method 3
Column Alltima C18 (4.6 x 150 mm, 5 µm)Not specifiedNot specified
Mobile Phase Acetonitrile:Water (60:40)Methanol:0.5% Acetic AcidAcetonitrile:1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min0.3 mL/min0.3 mL/min
Detection 350 nm350 nm325 nm
Temperature AmbientNot specifiedNot specified

Mandatory Visualization

Troubleshooting_Workflow cluster_start cluster_problem Problem Identification cluster_solutions_coelution Solutions for Co-elution cluster_solutions_tailing Solutions for Peak Tailing cluster_end start Start: Poor Isomer Separation coelution Co-elution / Poor Resolution start->coelution Identify Issue tailing Peak Tailing start->tailing Identify Issue optimize_mp Optimize Mobile Phase (Organic % or pH) coelution->optimize_mp check_column Check Column (End-capping, Contamination) tailing->check_column change_column Change Column (Different C18 or Phenyl) optimize_mp->change_column If no improvement end End: Baseline Separation Achieved optimize_mp->end Successful adjust_flow Adjust Flow Rate or Temperature change_column->adjust_flow Fine-tuning change_column->end Successful adjust_flow->end sample_conc Reduce Sample Concentration check_column->sample_conc If column is OK check_column->end Successful system_check Check System (Extra-column Volume) sample_conc->system_check If still tailing sample_conc->end Successful system_check->end

Caption: Troubleshooting workflow for optimizing this compound isomer separation.

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_result sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection mp_prep Mobile Phase Preparation (Mix & Degas) equilibration Column Equilibration mp_prep->equilibration equilibration->injection separation Chromatographic Separation (Gradient or Isocratic) injection->separation detection UV Detection (350 nm) separation->detection integration Peak Integration & Quantification detection->integration result Result: Separated Isomer Peaks integration->result

Caption: General experimental workflow for HPLC analysis of this compound isomers.

References

Mitigating the impact of light and temperature on Ligustilide stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the impact of light and temperature on the stability of Ligustilide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: this compound is a highly unstable compound susceptible to degradation under various conditions. The primary factors influencing its stability are exposure to light and elevated temperatures.[1][2] Other contributing factors include the presence of oxygen, the pH of the solution, and the type of solvent used.[1][2]

Q2: What are the common degradation products of this compound?

A2: Degradation of this compound can lead to the formation of several products, including dimers, isomers, and oxidation products. Some of the identified degradation products are endo-(Z,Z')-(3.8',8.3',H-7)-dithis compound, (Z)-butylidenephthalide, phthalic acid anhydride, and butyraldehyde.[1] Exposure to light, in particular, promotes the formation of dimers and trimers.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, it is crucial to protect this compound from light and heat. Store stock solutions and experimental samples in amber vials or wrapped in aluminum foil at low temperatures (-20°C is recommended for storage of essential oil extracts). When in solution, the choice of solvent is important; for instance, this compound is more stable in cyclohexane and chloroform compared to being exposed to air. The use of antioxidants, such as Vitamin C, in formulations can also significantly improve its stability in aqueous solutions.

Q4: What is the recommended vehicle for administering Z-ligustilide to improve its stability?

A4: A suitable vehicle for Z-ligustilide that has been shown to enhance its stability for pharmaceutical applications contains 1.5% Tween-80, 0.3% Vitamin C, and 20% propylene glycol (PG). This formulation can significantly improve its stability in aqueous solutions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of this compound concentration in solution. Photodegradation due to exposure to ambient or UV light.Work under low-light conditions. Use amber-colored vials or wrap containers in aluminum foil. Prepare solutions fresh and use them promptly. For prolonged experiments, consider using a photostability chamber with controlled lighting.
Thermal degradation from storage at room temperature or higher.Store stock solutions and samples at low temperatures, such as -20°C for essential oil extracts and 4°C for short-term storage of purified compounds. Avoid repeated freeze-thaw cycles.
Oxidation.Degas solvents and purge sample vials with an inert gas like argon or nitrogen before sealing. The inclusion of antioxidants in the formulation can also mitigate oxidative degradation.
Inconsistent results in bioassays. Degradation of this compound during the assay procedure.Ensure all buffers and media are pre-cooled. Minimize the exposure of the compound to light during incubation and analysis. Run a stability check of this compound under your specific assay conditions.
Isomerization of Z-ligustilide to its less active E-isomer.The choice of solvent can influence the rate of isomerization. Storing this compound in appropriate organic solvents like cyclohexane or chloroform can help prevent this.
Formation of precipitates in aqueous solutions. Low aqueous solubility and potential degradation to less soluble products.Consider using a solubilizing agent or a suitable vehicle. A formulation containing 1.5% Tween-80 and 20% propylene glycol has been shown to be effective. Complexation with hydroxypropyl-β-cyclodextrin can also improve solubility and stability.

Quantitative Data on this compound Stability

The following tables summarize the quantitative data on the stability of this compound under different conditions.

Table 1: Influence of Light on the Stability of Purified this compound

ConditionDurationThis compound Remaining (%)Reference
Exposed to ambient daylight15 daysNot detectable
Kept in the dark15 daysMinimal degradation
Continuously exposed to UV light (260 nm)6 daysSignificant degradation (similar to daylight)

Table 2: Stability of this compound in A. sinensis Supercritical Fluid Extraction (SFE) Essential Oil

Storage ConditionDurationThis compound ContentReference
Sealed with Parafilm®, stored at -20°C in the dark4 monthsStable
Flame-sealed, stored at room temperature in daylight4 monthsSignificant degradation
Degassed with Argon, flame-sealed, stored at -20°C4 monthsStable

Experimental Protocols

Protocol 1: Photostability Testing of this compound

This protocol is adapted from general guidelines for photostability testing and specific studies on this compound.

Objective: To evaluate the stability of a this compound solution under controlled light exposure.

Materials:

  • This compound (pure compound or in a defined formulation)

  • Solvent (e.g., methanol, acetonitrile, or a specific vehicle)

  • Chemically inert and transparent containers (e.g., quartz or borosilicate glass vials)

  • Amber vials (for dark control)

  • Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., xenon lamp or a combination of cool white and near-UV fluorescent lamps)

  • Calibrated radiometer/lux meter

  • HPLC system with a suitable detector (e.g., UV or fluorescence) for quantification

Procedure:

  • Sample Preparation: Prepare a solution of this compound of a known concentration in the desired solvent or vehicle. Aliquot the solution into both transparent and amber vials.

  • Dark Control: Place the amber vials in the photostability chamber, shielded from light (e.g., wrapped in aluminum foil), to serve as the dark control. This will help differentiate between thermal degradation and photodegradation.

  • Light Exposure: Place the transparent vials in the photostability chamber. Expose the samples to a controlled level of illumination. According to ICH Q1B guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended for confirmatory studies.

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Compare the degradation in the light-exposed samples to the dark control to determine the extent of photodegradation.

Protocol 2: Thermal Degradation Study of this compound

Objective: To assess the stability of this compound at different temperatures.

Materials:

  • This compound (pure compound or in a defined formulation)

  • Solvent or vehicle

  • Sealed vials (e.g., flame-sealed NMR tubes or screw-capped vials with airtight seals)

  • Temperature-controlled ovens or incubators

  • HPLC system for quantification

Procedure:

  • Sample Preparation: Prepare a solution of this compound of a known concentration. If studying the effect of oxygen, some samples can be purged with an inert gas (e.g., argon) before sealing.

  • Incubation: Place the sealed vials in ovens or incubators set at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), remove a set of vials from each temperature condition.

  • Analysis: Allow the samples to cool to room temperature and analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: Determine the degradation rate at each temperature. The data can be used to calculate the degradation kinetics (e.g., first-order or second-order) and to estimate the shelf-life of the product using the Arrhenius equation.

Visualizations

Ligustilide_Degradation_Pathway cluster_main This compound Degradation cluster_light Light-Induced Degradation cluster_oxidation Oxidation & Isomerization This compound Z-Ligustilide Dimer endo-(Z,Z')-dithis compound This compound->Dimer hv Trimer Trithis compound A This compound->Trimer hv Butylidenephthalide (Z)-Butylidenephthalide This compound->Butylidenephthalide Oxidation Epoxythis compound 3,8-Epoxythis compound This compound->Epoxythis compound Oxidation Ethis compound (E)-Ligustilide (Isomerization) This compound->Ethis compound PhthalicAnhydride Phthalic Acid Anhydride Butylidenephthalide->PhthalicAnhydride Further Degradation Butyraldehyde Butyraldehyde Butylidenephthalide->Butyraldehyde Further Degradation

Caption: Proposed degradation pathway of Z-Ligustilide.

Experimental_Workflow_Photostability cluster_workflow Photostability Testing Workflow prep Sample Preparation (this compound Solution) aliquot Aliquot into Transparent & Amber Vials prep->aliquot exposure Light Exposure (Photostability Chamber) aliquot->exposure dark Dark Control (Wrapped in Foil) aliquot->dark sampling Time-Point Sampling exposure->sampling dark->sampling analysis HPLC Analysis (Quantification) sampling->analysis data Data Analysis (% Degradation vs. Time) analysis->data

Caption: Workflow for photostability testing of this compound.

References

Validation & Comparative

Validating the Efficacy of Ligustilide in APP/PS1 Mouse Models of Alzheimer's: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ligustilide's efficacy in the APP/PS1 mouse model of Alzheimer's disease against other potential therapeutic alternatives, including Donepezil, Curcumin, and Resveratrol. The data presented is compiled from multiple preclinical studies, offering an objective overview supported by experimental evidence.

Comparative Efficacy: Behavioral and Neuropathological Outcomes

The following tables summarize the quantitative data from studies investigating the effects of this compound and its alternatives on cognitive function, amyloid-beta (Aβ) pathology, and synaptic integrity in APP/PS1 mice.

Cognitive Improvement: Morris Water Maze

The Morris Water Maze (MWM) is a standard behavioral test to assess spatial learning and memory. A reduction in escape latency indicates improved cognitive function.

CompoundDosageTreatment DurationMouse AgeEscape Latency (seconds) - Day 5Fold Change vs. APP/PS1 Control
This compound 10 mg/kg/day8 weeks7 months~25s[1]~2x decrease[1]
40 mg/kg/day8 weeks7 months~20s[1]~2.5x decrease[1]
Donepezil 1 mg/kg/day4 weeksNot Specified~30sSignificant decrease
Curcumin 100 mg/kg/day5 months4 monthsShorter than controlSignificant decrease[2]
150 mg/kg/day4 weeksNot SpecifiedShorter than controlSignificant decrease
Resveratrol 60 mg/kg/day60 days2.5 monthsShorter than controlSignificant decrease
Reduction of Aβ Pathology

Treatments aiming to modify the course of Alzheimer's disease often target the reduction of Aβ plaques, a hallmark of the disease.

CompoundDosageTreatment DurationMouse AgeMethodKey Findings
This compound 10 & 40 mg/kg/day8 weeks7 monthsThioflavin-S Staining, Western BlotDecreased Aβ plaque deposition and reduced levels of Aβ1-42 oligomers and monomers.
Donepezil Not SpecifiedNot SpecifiedNot SpecifiedELISADecreased insoluble Aβ40/Aβ42 and soluble Aβ40 levels.
Curcumin 750 ppm in diet5 months4 monthsThioflavin-S StainingDid not significantly affect amyloid plaque load in the hippocampus.
Resveratrol 60 mg/kg/day60 days2.5 monthsNot SpecifiedReduced amyloid plaque formation and Aβ42 levels.
Synaptic Protein Expression

Synaptic loss is a major correlate of cognitive decline in Alzheimer's disease. The levels of key synaptic proteins, such as PSD-95 and Synaptophysin, are often measured to assess synaptic integrity.

CompoundDosageTreatment DurationMouse AgeProteinChange in Expression vs. APP/PS1 Control
This compound 10 & 40 mg/kg/day8 weeks7 monthsPSD-95, Synaptophysin, Synapsin 1Increased
Donepezil Not SpecifiedNot SpecifiedNot SpecifiedSynaptophysinDecreased immunoexpression was slowed
Curcumin 100-400 mg/kg/day3 months3 monthsPSD-95, Shank1Increased
Resveratrol Not SpecifiedNot SpecifiedNot SpecifiedPSD-95, SynaptophysinIncreased

Mechanistic Insights: Signaling Pathways

The therapeutic effects of these compounds are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound

This compound has been shown to exert its neuroprotective effects through multiple pathways:

  • Mitochondrial Dynamics and Function: this compound treatment in APP/PS1 mice led to a reduction in the mitochondrial fission protein Drp1 and an increase in the fusion proteins Mfn1, Mfn2, and Opa1. This shift towards mitochondrial fusion is associated with improved mitochondrial morphology and function.

  • PKA/AKAP1 Signaling Pathway: this compound has been shown to upregulate the PKA/AKAP1 signaling pathway, which is involved in mitochondrial function and antioxidant responses.

  • α-Secretase Pathway: this compound can enhance the non-amyloidogenic α-secretase pathway of APP processing by increasing the levels of ADAM10 and sAPPα, thereby reducing Aβ production.

This compound's Proposed Mechanism of Action

Ligustilide_Pathway cluster_Mitochondria Mitochondrial Integrity cluster_APP APP Processing cluster_PKA PKA/AKAP1 Pathway This compound This compound Drp1 Drp1 (Fission) ↓ This compound->Drp1 Inhibits Mfn_Opa1 Mfn1/2, Opa1 (Fusion) ↑ This compound->Mfn_Opa1 Promotes ADAM10 ADAM10 ↑ This compound->ADAM10 Enhances PKA_AKAP1 PKA/AKAP1 ↑ This compound->PKA_AKAP1 Mito_Function Improved Mitochondrial Function & Morphology Mfn_Opa1->Mito_Function Neuroprotection Neuroprotection & Cognitive Improvement Mito_Function->Neuroprotection sAPPa sAPPα ↑ ADAM10->sAPPa Abeta Aβ Production ↓ sAPPa->Abeta Reduces Abeta->Neuroprotection Less Toxicity Antioxidant Antioxidant Response ↑ PKA_AKAP1->Antioxidant Antioxidant->Neuroprotection MWM_Workflow start Start acclimation Acclimation to Testing Room start->acclimation training Acquisition Phase (5-7 days, 4 trials/day) acclimation->training probe Probe Trial (24h after last training) training->probe data_acq Data Acquisition: Escape Latency, Path Length training->data_acq data_probe Data Acquisition: Time in Target Quadrant, Platform Crossings probe->data_probe data_acq->training Repeat for all trials & days analysis Statistical Analysis data_acq->analysis data_probe->analysis end End analysis->end

References

A Comparative Guide to HPLC and GC-MS Methods for Ligustilide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Ligustilide, a key bioactive phthalide in medicinal plants like Angelica sinensis, selecting the appropriate analytical technique is paramount for accurate quantification and validation. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this compound analysis, supported by experimental data and protocols.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for this compound analysis hinges on the specific requirements of the study, such as the sample matrix, desired sensitivity, and the need for structural confirmation. HPLC is a robust and widely used technique for the quantification of this compound in various samples, including raw plant material and biological fluids.[1][2][3][4][5] GC-MS, on the other hand, is particularly well-suited for the analysis of volatile and semi-volatile compounds and offers excellent sensitivity and specificity, making it a powerful tool for identifying and quantifying this compound, especially in essential oils or when coupled with specific extraction techniques.

Below is a summary of key quantitative performance parameters for both methods, compiled from various studies.

Performance ParameterHPLCGC-MS
Linearity Range 2.44–10,000 ng/mL0.02–20 µg/mL
Limit of Detection (LOD) 29 µg/mL (DAD), 1.0 ng/mL (in blood/tissue)10 ng/mL
Limit of Quantification (LOQ) 89 µg/mL (DAD), 2.44 ng/mL (FLD)Not explicitly stated in the provided results
Intra-day Precision (%RSD) 0.7%, < 6%< 9%, 1.58–3.88%
Inter-day Precision (%RSD) 1.2%, < 6%Not explicitly stated in the provided results, 2.99-4.91%
Accuracy/Recovery (%) 88.93–99.52%98.2–101.5%

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline typical experimental protocols for both HPLC and GC-MS analysis of this compound.

HPLC Method for this compound Analysis

A common approach for HPLC analysis of this compound involves reversed-phase chromatography with UV or fluorescence detection.

  • Chromatographic System: An HPLC system equipped with a diode array detector (DAD) or fluorescence detector (FLD) is typically used.

  • Column: A C18 column, such as a Hibar RT LiChrospher® 100 C18, is a popular choice for separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water) and an organic solvent (e.g., acetonitrile or methanol) is often employed. For example, a gradient of acetonitrile and water may be used.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection:

    • DAD: Detection wavelength is often set around 280 nm or 350 nm.

    • FLD: For enhanced sensitivity, fluorescence detection can be utilized with excitation and emission wavelengths set appropriately for this compound, for instance, excitation at 336 nm and emission at 453 nm.

  • Sample Preparation: Samples are typically extracted with a suitable solvent like methanol or acetonitrile, followed by filtration before injection into the HPLC system. For biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary.

GC-MS Method for this compound Analysis

GC-MS is a highly sensitive and specific method for analyzing the volatile components of a sample, including this compound.

  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer is used.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a VF-5ms (5% phenyl-95% dimethylpolysiloxane) or an SH-Rxi-5Sil column, is commonly employed.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate, for example, 1.0 mL/min.

  • Injector: The sample is injected in splitless mode with an injector temperature of around 250 °C.

  • Oven Temperature Program: A temperature program is used to separate the compounds. For instance, the oven temperature can start at 50 °C and increase at a rate of 10 °C/min up to 250 °C, where it is held for a period.

  • Mass Spectrometer: The mass spectrometer is operated in electron impact (EI) ionization mode. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound (e.g., m/z 190).

  • Sample Preparation: For plant materials, extraction methods like supercritical fluid extraction (SFE) or steam distillation can be used to isolate the volatile compounds. For biological samples, headspace single-drop microextraction (HS-SDME) or liquid-liquid extraction can be employed.

Workflow Diagrams

The following diagrams illustrate the general experimental workflows for HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Sample Extraction Extraction (e.g., Methanol) Start->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Detection (DAD/FLD) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample Extraction Volatile Extraction (e.g., SFE, HS-SDME) Start->Extraction Injection Injection Extraction->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection LibrarySearch Library Search (Identification) Detection->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: General workflow for GC-MS analysis of this compound.

References

Head-to-head comparison of different Ligustilide extraction techniques

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Ligustilide Extraction Techniques

This compound, a primary bioactive phthalide compound found predominantly in the rhizomes of Ligusticum chuanxiong and Angelica sinensis, is renowned for its extensive pharmacological activities, including neuroprotective and anti-inflammatory effects.[1][2][3] The efficiency of extracting this valuable compound from its plant matrix is paramount for research, development, and manufacturing of pharmaceuticals and nutraceuticals. This guide provides a comparative analysis of various extraction methodologies, offering a quantitative and qualitative assessment to aid researchers in selecting the most suitable technique for their objectives.

Quantitative Comparison of Extraction Techniques

The selection of an extraction method depends on a balance of yield, purity, efficiency, and environmental impact. The following table summarizes key performance indicators from various studies on this compound extraction.

Extraction TechniquePlant SourceKey ParametersYieldPurityReference
Ultrasonic-Assisted Extraction (UAE) Radices levistici (Lovage Root)Solvent: Petroleum ether; Room temperature; 4 extractions for 0.5h each.0.52 - 0.55%98.23 - 98.59%[4]
Supercritical Fluid Extraction (SFE) Ligusticum chuanxiongTemperature: 313.15 K; Pressure: 14 MPa; CO₂ Flow Rate: 10 g/min .Not Specified98.5%[5]
Enzyme & Ultrasonic Co-Assisted Aqueous Two-Phase Extraction (EUA-ATPE) Angelicae Sinensis RadixOptimized enzyme, temperature, pH, and ultrasonic time.Higher efficiency than traditional methods.Not Specified
Pressurized Liquid Extraction (PLE) Angelica sinensisOptimized solvent, particle size, pressure, temperature, and time.Higher efficiency than Soxhlet and sonication.Not Specified
Microwave-Assisted Extraction (MAE) Ligusticum chuanxiongProtic ionic liquids as extractants; Optimized temperature and time.High efficiency, equilibrium reached in a short time.Not Specified
HPLC Purification Method Angelica sinensisDecomposition of dimers, followed by semipreparative HPLC.4.57 mg/g99.6%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of extraction results. Below are protocols derived from the literature for key this compound extraction techniques.

Ultrasonic-Assisted Extraction (UAE) Protocol

This method utilizes ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration.

  • Material Preparation: Dry the roots of Radices levistici or a similar source and pulverize them into a fine powder.

  • Soaking: Add petroleum ether to the powdered material at a liquid-to-solid ratio of 5-10 mL/g. Allow the mixture to soak at room temperature for 1-5 hours.

  • Ultrasonication: Perform ultrasonic extraction on the mixture. This process is repeated 1-5 times, with each cycle lasting between 0.5 and 2 hours.

  • Filtration and Concentration: Combine the extracts from all cycles and filter to remove solid plant material. Concentrate the resulting solution under reduced pressure to obtain a paste-like crude extract.

  • Purification (Optional): For higher purity, the crude extract can be further purified using silica gel column chromatography to yield this compound with a purity exceeding 98%.

Supercritical Fluid Extraction (SFE) Protocol

SFE employs a supercritical fluid, typically CO₂, as a solvent, offering high selectivity and leaving no residual organic solvents.

  • Material Preparation: Grind dried rhizomes of Ligusticum chuanxiong to a uniform particle size.

  • SFE System Setup: Pack the ground material into the extraction vessel of the SFE system.

  • Extraction Parameters: Set the system to the optimal conditions:

    • Temperature: 313.15 K (40°C)

    • Pressure: 14 MPa

    • CO₂ Flow Rate: 10 g/min

  • Extraction Process: Initiate the flow of supercritical CO₂ through the extraction vessel. The extraction is typically completed in 10 to 60 minutes.

  • Separation: The this compound-rich CO₂ stream is depressurized in a separator. This change in pressure causes the CO₂ to return to a gaseous state, precipitating the pure this compound extract.

  • Collection: Collect the purified this compound from the separator. The solvent-free extract can achieve purities of up to 98.5%.

Enzyme and Ultrasonic Co-Assisted Aqueous Two-Phase Extraction (EUA-ATPE) Protocol

This sustainable method combines enzymatic hydrolysis and ultrasonic-assisted extraction with an aqueous two-phase system to improve efficiency and reduce organic solvent use.

  • Enzymatic Pre-treatment: Add the powdered Angelicae Sinensis Radix to a buffer solution containing a selected enzyme (e.g., cellulase). Incubate at an optimized temperature and pH to facilitate the breakdown of plant cell walls.

  • Aqueous Two-Phase System (ATPS) Formation: Create an ATPS by adding specific concentrations of ethanol and a salt (e.g., (NH₄)₂SO₄) to the mixture.

  • Ultrasonication: Subject the mixture to ultrasonic irradiation at a specified power (e.g., 300-700 W) and for an optimized duration. This enhances mass transfer and cell disruption.

  • Phase Separation: Allow the mixture to settle, leading to the formation of two distinct aqueous phases. The target compounds will partition preferentially into one of the phases.

  • Extraction and Analysis: Separate the phases and determine the concentration of this compound in the target phase. This method has been shown to have higher extraction efficiency compared to conventional techniques.

Visualizing the Workflows

The following diagrams illustrate the logical flow of the described extraction techniques.

General_Extraction_Workflow RawMaterial Plant Material (e.g., Angelica sinensis) Preparation Drying & Grinding RawMaterial->Preparation Extraction Extraction (Solvent-based) Preparation->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Removal (Concentration) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (e.g., Chromatography) CrudeExtract->Purification FinalProduct High-Purity This compound Purification->FinalProduct

Caption: A generalized workflow for phytochemical extraction.

SFE_Workflow cluster_SFE Supercritical Fluid Extractor Extractor Extraction Vessel (Plant Material + SC-CO₂) Separator Separator Extractor->Separator FinalProduct Pure this compound (Solvent-Free) Separator->FinalProduct CO2_Recycle CO₂ Recycle Separator->CO2_Recycle CO2_Source CO₂ Tank Pump High-Pressure Pump CO2_Source->Pump Heater Heater Pump->Heater Heater->Extractor CO2_Recycle->CO2_Source

Caption: Workflow for Supercritical Fluid Extraction (SFE).

UAE_Workflow PlantMaterial Powdered Plant Material Mixture Mixture in Extraction Vessel PlantMaterial->Mixture Solvent Solvent (e.g., Petroleum Ether) Solvent->Mixture Ultrasonication Ultrasonic Bath (Cavitation) Mixture->Ultrasonication Filtration Filtration Ultrasonication->Filtration Concentration Solvent Evaporation Filtration->Concentration FinalProduct Crude this compound Extract Concentration->FinalProduct

Caption: Workflow for Ultrasonic-Assisted Extraction (UAE).

References

Ligustilide's Anti-Inflammatory Efficacy in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Ligustilide, a key bioactive component of Angelica sinensis, against established anti-inflammatory agents. The data presented is collated from various preclinical studies in established animal models of inflammation, offering a comprehensive overview for researchers in inflammation and drug discovery.

Executive Summary

This compound has demonstrated significant anti-inflammatory properties across multiple animal models, including those for acute lung injury, paw edema, and arthritis. Its efficacy is attributed to the modulation of key inflammatory signaling pathways, such as NF-κB, MAPK, and SIRT1. This guide presents a comparative analysis of this compound's performance against commonly used anti-inflammatory drugs like Dexamethasone, Indomethacin, and Celecoxib, based on quantitative data from comparable in vivo studies. While direct head-to-head trials are limited, this compilation of data from standardized models provides valuable insights into the potential of this compound as a therapeutic agent.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative data from studies evaluating this compound and other anti-inflammatory agents in three distinct animal models of inflammation.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model mimics the inflammatory response seen in bacterial infections and sepsis, leading to acute respiratory distress.

Treatment AgentDosageAdministration RouteKey Efficacy MarkersPercentage Reduction of Inflammatory Markers
This compound 20, 40 mg/kgIntraperitonealTNF-α, IL-1β, IL-6 in BALFUp to 50-60%
Dexamethasone 5 mg/kgIntraperitonealTNF-α, IL-6 in lung tissueTNF-α: ~40%, IL-6: ~50%
Carrageenan-Induced Paw Edema in Rats

A widely used model for acute inflammation, where paw swelling is a primary indicator of the inflammatory response.

Treatment AgentDosageAdministration RouteKey Efficacy MarkersPercentage Inhibition of Paw Edema
This compound 10, 20, 40 mg/kgOralPaw volumeUp to 60% at 4 hours
Indomethacin 10 mg/kgOralPaw volume~50-60% at 4 hours
Collagen-Induced Arthritis (CIA) in Mice

This model replicates many of the pathological features of human rheumatoid arthritis, including joint inflammation, cartilage destruction, and bone erosion.

Treatment AgentDosageAdministration RouteKey Efficacy MarkersEffect on Paw Thickness/Arthritis Score
This compound 20, 40 mg/kgIntraperitonealPaw thickness, arthritis scoreSignificant reduction in both parameters
Celecoxib 30 mg/kgOralPaw thickness, clinical scoreSignificant reduction in both parameters

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

LPS-Induced Acute Lung Injury
  • Animal Model: Male C57BL/6 mice (6-8 weeks old).

  • Induction of Injury: Mice are anesthetized, and Lipopolysaccharide (LPS) from E. coli (10 mg/kg) is administered intranasally to induce lung injury.

  • Treatment: this compound (20 or 40 mg/kg) or Dexamethasone (5 mg/kg) is administered intraperitoneally 1 hour before LPS challenge.

  • Endpoint Measurement: 24 hours after LPS administration, bronchoalveolar lavage fluid (BALF) is collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA. Lung tissue is also harvested for histological analysis.

Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats (150-200g).

  • Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.

  • Treatment: this compound (10, 20, or 40 mg/kg) or Indomethacin (10 mg/kg) is administered orally 1 hour before carrageenan injection.

  • Endpoint Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of edema inhibition is calculated by comparing the increase in paw volume in treated groups to the control group.

Collagen-Induced Arthritis
  • Animal Model: DBA/1 mice (8-10 weeks old).

  • Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection is given 21 days later.

  • Treatment: this compound (20 or 40 mg/kg, intraperitoneally) or Celecoxib (30 mg/kg, orally) is administered daily starting from the day of the booster injection.

  • Endpoint Measurement: The severity of arthritis is evaluated by measuring paw thickness with a caliper and assigning a clinical arthritis score based on the degree of inflammation in the paws.

Mechanistic Insights: Signaling Pathways and Visualizations

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and a typical experimental workflow.

Ligustilide_Signaling_Pathways cluster_LPS LPS-Induced Inflammation cluster_Pathways Intracellular Signaling cluster_this compound This compound Intervention cluster_Outcome Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines SIRT1 SIRT1 Pathway SIRT1->NFkB This compound This compound This compound->MAPK This compound->NFkB This compound->SIRT1

Caption: this compound's modulation of inflammatory signaling pathways.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Protocol cluster_Analysis Data Collection & Analysis AnimalModel Select Animal Model (e.g., Mice, Rats) Induction Induce Inflammation (e.g., LPS, Carrageenan, Collagen) AnimalModel->Induction Grouping Divide into Groups: - Control - this compound - Alternative Drug Induction->Grouping Administration Administer Treatment (Oral, IP) Grouping->Administration Measurement Measure Inflammatory Markers (e.g., Paw Edema, Cytokine Levels) Administration->Measurement Analysis Statistical Analysis & Comparison Measurement->Analysis

Caption: A generalized workflow for in vivo anti-inflammatory studies.

Logical_Relationship cluster_Premise Underlying Premise cluster_Hypothesis Hypothesis cluster_Evidence Supporting Evidence cluster_Conclusion Conclusion Inflammation Inflammation is a key pathological process. LigustilideEffect This compound possesses anti-inflammatory properties. Inflammation->LigustilideEffect InVivoData In vivo animal models demonstrate efficacy. LigustilideEffect->InVivoData PathwayModulation Modulation of NF-κB, MAPK, and SIRT1 pathways. LigustilideEffect->PathwayModulation TherapeuticPotential This compound shows potential as a therapeutic agent. InVivoData->TherapeuticPotential PathwayModulation->TherapeuticPotential

Navigating the Delivery Challenge: A Comparative Analysis of Ligustilide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacokinetic profiles of various Ligustilide formulations reveals significant strides in overcoming the inherent bioavailability challenges of this promising natural compound. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear comparison of different delivery strategies, from unmodified this compound to advanced nanoformulations.

This compound, a primary bioactive component of several traditional medicinal plants, has garnered considerable interest for its diverse pharmacological activities. However, its clinical potential is hampered by poor oral bioavailability, often attributed to its lipophilic nature and susceptibility to first-pass metabolism.[1][2] To address these limitations, various formulation strategies have been explored, including the development of derivatives and the use of novel drug delivery systems such as nanoemulsions, solid lipid nanoparticles (SLNs), liposomes, and self-emulsifying drug delivery systems (SEDDS). This report provides a comparative analysis of the pharmacokinetic parameters of these different formulations, supported by detailed experimental protocols.

Enhancing Systemic Exposure: A Quantitative Look at Pharmacokinetic Parameters

The oral bioavailability of unmodified this compound has been reported with some variability. One study in Sprague-Dawley rats demonstrated a surprisingly high absolute bioavailability ranging from 68.26% to 75.44% for oral doses of 12.5, 25, and 50 mg/kg, respectively.[3] In contrast, other research has cited a much lower oral bioavailability of approximately 2.6%.[4][5] This discrepancy may be attributable to differences in experimental conditions, vehicle solutions, or analytical methods.

A chemically modified derivative, referred to as LIGc, has shown a dramatic improvement in oral bioavailability, reaching 83.97%. This enhancement is accompanied by a dose-dependent increase in the area under the curve (AUC), a key indicator of total drug exposure. Furthermore, nanoemulsion formulations of Z-ligustilide have been shown to significantly increase the maximum plasma concentration (Cmax) and AUC when compared to a control this compound group, indicating improved absorption.

FormulationAnimal ModelDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Absolute Bioavailability (%)Reference
This compound (Unmodified) Sprague-Dawley Rat50 mg/kg (oral)1.5 ± 0.20.65 ± 0.0734 ± 6-
This compound (Unmodified) Sprague-Dawley Rat50 mg/kg (oral)---75.44
This compound Derivative (LIGc) Wistar Rat90 mg/kg (oral)9.89 ± 1.620.522.31 ± 2.8883.97
Z-Ligustilide Nanoemulsion (LIGNE) Wistar Rat20 mg/kg (oral)Significantly Increased-Significantly IncreasedImproved

Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations. Note: "-" indicates data not available in the cited source. The significant increase for LIGNE is reported in comparison to a control this compound group.

Under the Microscope: Experimental Methodologies

The evaluation of pharmacokinetic profiles relies on robust and validated experimental protocols. The following sections detail the methodologies employed in the cited studies for in-vivo pharmacokinetic analysis and bioanalytical quantification.

In-Vivo Pharmacokinetic Study Protocol (Rat Model)

A common experimental workflow for assessing the pharmacokinetics of this compound formulations in rats involves the following key steps:

G cluster_pre Pre-Administration cluster_admin Administration cluster_sample Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Fasting Overnight Fasting (with free access to water) Animal_Acclimatization->Fasting Oral_Admin Oral Gavage Administration of this compound Formulation Fasting->Oral_Admin IV_Admin Intravenous Administration (for bioavailability calculation) Fasting->IV_Admin Blood_Collection Serial Blood Sampling (e.g., retro-orbital plexus) Oral_Admin->Blood_Collection IV_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (e.g., -80°C) Plasma_Separation->Sample_Storage Sample_Prep Plasma Sample Preparation (e.g., LLE or SPE) Sample_Storage->Sample_Prep Quantification Quantification (e.g., HPLC-FLD, GC-MS) Sample_Prep->Quantification PK_Analysis Pharmacokinetic Analysis (e.g., Non-compartmental) Quantification->PK_Analysis

References

Validating Klotho Upregulation in Ligustilide's Neuroprotective Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ligustilide's neuroprotective effects, focusing on the validation of Klotho upregulation as a key mechanism. We objectively compare its performance with alternative neuroprotective agents—Resveratrol, Curcumin, and the Nrf2 activator Sulforaphane—supported by experimental data from preclinical Alzheimer's disease models. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate a comprehensive understanding for research and development purposes.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of this compound and alternative compounds has been predominantly evaluated in transgenic mouse models of Alzheimer's disease, such as the APP/PS1 and SAMP8 lines. These models exhibit key pathological hallmarks of the disease, including amyloid-beta (Aβ) plaque deposition and cognitive deficits. The following tables summarize the quantitative data from studies assessing the effects of these compounds on cognitive performance and key molecular targets.

In Vivo Efficacy: Cognitive Improvement in Alzheimer's Disease Models

Behavioral tests, such as the Morris Water Maze (MWM) and Y-maze, are standard methods to assess spatial learning and memory in rodent models. A reduction in escape latency in the MWM and an increase in spontaneous alternation in the Y-maze are indicative of improved cognitive function.

CompoundMouse ModelDosage & DurationBehavioral TestKey Finding
This compound SAMP810 & 40 mg/kg/day (8 weeks)Morris Water MazeSignificant reduction in escape latency compared to untreated SAMP8 mice.
APP/PS15 µM in drinking water (14 weeks)Y-mazeSignificantly increased percentage of spontaneous alternations.[1]
Resveratrol APP/PS1Not specifiedY-mazeElevated mean alternation percentage compared to the control group.[2]
Curcumin APP/PS1DietMorris Water Maze & Y-mazeShorter escape latencies and a significant increase in percent alternation compared to untreated transgenic mice.[3]
Sulforaphane PS1V97L Tg4 monthsNot specifiedCognition remained normal compared to wild-type mice at an age when dementia typically emerges in this model.[4]
5xFAD10 mg/kg (every other day for 2 months)Morris Water MazeImproved impaired learning and memory.
In Vivo Efficacy: Modulation of Key Biomarkers

The neuroprotective mechanisms of these compounds are often elucidated by examining their effects on specific protein expression and signaling pathways in the brain.

CompoundMouse ModelDosage & DurationBiomarker AnalyzedKey Finding
This compound SAMP810 & 40 mg/kg/day (8 weeks)Klotho, p-AktUpregulated Klotho expression in the cerebral choroid plexus and serum; decreased Akt phosphorylation.[5]
APP/PS15 µM in drinking water (14 weeks)Soluble Klotho (sKL)Stimulated the release of sKL as measured by ELISA.
Curcumin APP/PS1Intragastric admin. (2 weeks)Akt, GSK3βIncreased Akt gene expression and decreased GSK3β expression.
Sulforaphane SAMP80.3% w/w SGS in diet (until 13 months)Nrf2 target genes (Hmox1, Nqo1)Expression of Hmox1 and Nqo1 was increased in the hippocampus.
Mouse microgliaNot specifiedNrf2 target genes (HO-1, NQO1)Significantly elevated HO-1 and NQO1 levels.

Signaling Pathways and Experimental Workflows

This compound's Neuroprotective Signaling Pathway

This compound is proposed to exert its neuroprotective effects through a multi-faceted mechanism involving the upregulation of the anti-aging protein Klotho. This upregulation is linked to the enhancement of α-secretase (ADAM10) activity, which cleaves both the amyloid precursor protein (APP) and transmembrane Klotho. The resulting increase in soluble Klotho (sKL) inhibits the Insulin/IGF-1 signaling pathway, leading to decreased phosphorylation of Akt and mTOR. This cascade ultimately contributes to reduced Aβ production and enhanced neuronal survival.

Ligustilide_Pathway This compound This compound ADAM10 ADAM10 (α-secretase) This compound->ADAM10 enhances APP APP ADAM10->APP cleaves MembraneKlotho Transmembrane Klotho ADAM10->MembraneKlotho cleaves sAPPalpha sAPPα (Neuroprotective) APP->sAPPalpha Abeta (Neurotoxic) APP->Abeta Neuroprotection Neuroprotection (Reduced Aβ, Neuronal Survival) sAPPalpha->Neuroprotection Abeta->Neuroprotection sKlotho Soluble Klotho (sKL) MembraneKlotho->sKlotho IGF1R IGF-1 Receptor sKlotho->IGF1R inhibits Akt Akt IGF1R->Akt mTOR mTOR Akt->mTOR mTOR->Neuroprotection

This compound's neuroprotective pathway.

Experimental Workflow for Validating this compound's Mechanism

The validation of this compound's neuroprotective mechanism involves a series of in vivo and in vitro experiments. This workflow outlines the key steps from animal model treatment to behavioral and molecular analyses.

Experimental_Workflow cluster_vivo In Vivo Validation cluster_vitro In Vitro Validation AnimalModel Alzheimer's Mouse Model (e.g., APP/PS1, SAMP8) Treatment This compound Treatment vs. Vehicle Control AnimalModel->Treatment Behavioral Behavioral Testing (Morris Water Maze, Y-maze) Treatment->Behavioral Tissue Brain Tissue & Serum Collection Treatment->Tissue Cognitive Cognitive Function Data Behavioral->Cognitive Biochem Biochemical Analysis (ELISA for Klotho, Western Blot for p-Akt) Tissue->Biochem Biomarker Biomarker Level Data Biochem->Biomarker DataAnalysis Data Analysis & Comparison Cognitive->DataAnalysis Biomarker->DataAnalysis CellCulture Neuronal Cell Culture LigustilideTreat This compound Treatment CellCulture->LigustilideTreat Toxicity Induce Neurotoxicity (e.g., Aβ oligomers) LigustilideTreat->Toxicity Viability Cell Viability Assay (MTT) Toxicity->Viability Mechanism Mechanism Analysis (Western Blot for signaling proteins) Toxicity->Mechanism ViabilityData Neuronal Viability Data Viability->ViabilityData MechanismData Signaling Pathway Data Mechanism->MechanismData ViabilityData->DataAnalysis MechanismData->DataAnalysis Conclusion Validate Role of Klotho Upregulation DataAnalysis->Conclusion

Experimental workflow for validation.

Comparison of Neuroprotective Mechanisms

This diagram illustrates the distinct primary mechanisms of action for this compound and the selected alternative neuroprotective agents.

Mechanism_Comparison cluster_this compound This compound cluster_resveratrol Resveratrol cluster_curcumin Curcumin cluster_sulforaphane Sulforaphane (Nrf2 Activator) LIG This compound KL Klotho Upregulation LIG->KL IGF1 IGF-1 Pathway Inhibition KL->IGF1 Neuroprotection Neuroprotection IGF1->Neuroprotection RES Resveratrol SIRT1 SIRT1 Activation RES->SIRT1 AMPK AMPK Activation RES->AMPK SIRT1->Neuroprotection AMPK->Neuroprotection CUR Curcumin AntiInflam Anti-inflammatory (HMGB1-RAGE/TLR4-NF-κB↓) CUR->AntiInflam Antioxidant Antioxidant CUR->Antioxidant AntiInflam->Neuroprotection Antioxidant->Neuroprotection SUL Sulforaphane NRF2 Nrf2 Activation SUL->NRF2 ARE Antioxidant Response Element (ARE) Gene Expression↑ NRF2->ARE ARE->Neuroprotection

Comparison of primary mechanisms.

Detailed Experimental Protocols

Morris Water Maze (MWM) for Spatial Learning and Memory

This protocol is adapted from procedures used in studies with Alzheimer's disease model mice.

  • Apparatus: A circular pool (approximately 120 cm in diameter) filled with opaque water (22-24°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. The pool is located in a room with various extra-maze visual cues.

  • Acquisition Phase (5 days):

    • Mice are subjected to four trials per day.

    • For each trial, the mouse is gently placed into the water at one of four randomized starting positions, facing the pool wall.

    • The mouse is allowed to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-20 seconds before being removed.

    • The time taken to reach the platform (escape latency) and the path taken are recorded using a video tracking system.

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are recorded.

Klotho Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for the quantification of soluble Klotho in mouse serum.

  • Materials: Mouse Klotho ELISA kit, microplate reader, serum samples.

  • Procedure:

    • Prepare standards, samples, and reagents according to the kit manufacturer's instructions.

    • Add 100 µL of standard or sample to each well of the antibody-pre-coated microplate.

    • Incubate for 2 hours at room temperature.

    • Aspirate and wash each well three times with the provided wash buffer.

    • Add 100 µL of biotin-conjugated detection antibody to each well and incubate for 2 hours at room temperature.

    • Aspirate and wash the wells as in step 4.

    • Add 100 µL of Streptavidin-HRP to each well and incubate for 20 minutes at room temperature, protected from light.

    • Aspirate and wash the wells.

    • Add 100 µL of TMB substrate solution to each well and incubate for 20 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

    • Immediately measure the optical density at 450 nm using a microplate reader.

    • Calculate the Klotho concentration in the samples by comparing their absorbance to the standard curve.

Western Blot for Phosphorylated Akt (p-Akt) and Total Akt

This protocol is for the analysis of protein expression in mouse brain tissue homogenates.

  • Sample Preparation:

    • Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling with Laemmli sample buffer.

    • Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities using densitometry software. The ratio of p-Akt to total Akt is calculated to determine the level of Akt phosphorylation.

Neuronal Viability (MTT) Assay

This in vitro assay is used to assess the neuroprotective effects of compounds against a toxic insult.

  • Procedure:

    • Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

    • Treat the cells with the test compound (e.g., this compound) for a predetermined time.

    • Introduce a neurotoxic agent (e.g., Aβ oligomers) to induce cell death.

    • After the incubation period with the neurotoxin, add MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Conclusion

The evidence presented in this guide supports the role of Klotho upregulation in the neuroprotective mechanism of this compound. In preclinical models of Alzheimer's disease, this compound has demonstrated the ability to improve cognitive function and modulate the Klotho-IGF-1 signaling pathway. When compared to other neuroprotective agents with distinct mechanisms of action, such as the SIRT1/AMPK activator Resveratrol, the anti-inflammatory and antioxidant Curcumin, and the Nrf2 activator Sulforaphane, this compound presents a unique, targeted approach through the enhancement of the Klotho pathway.

The provided experimental protocols offer a framework for the continued investigation and validation of these findings. Further research, particularly studies with more directly comparable experimental designs, will be crucial for elucidating the relative efficacy of these different neuroprotective strategies and for advancing the development of novel therapeutics for neurodegenerative diseases.

References

A Comparative Analysis of Ligustilide Content in Different Angelica Species

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Ligustilide content across various species of the Angelica genus and related plants, intended for researchers, scientists, and professionals in drug development. The analysis is supported by experimental data from peer-reviewed studies, detailing the methodologies used for quantification and exploring the pharmacological significance of this compound.

Quantitative Comparison of this compound Content

This compound, a primary bioactive phthalide, is a key marker for the quality and therapeutic potential of several medicinal plants, particularly within the Apiaceae family. Its concentration varies significantly among different species and even based on the geographical origin of the plant. The following table summarizes the quantitative findings from various studies.

Plant SpeciesCommon NamePart AnalyzedThis compound ContentAnalytical Method
Angelica sinensisChinese DangguiRoot5.63 - 24.53 mg/g (mean of 11.02 mg/g)[1]HPLC-DAD-MS
Angelica sinensisChinese DangguiRoot61-69% of essential oil (as (Z)-ligustilide)[2]GC/MS
Angelica sinensisChinese DangguiRoot Essential Oil14.56%[3]qHNMR
Angelica acutiloba & var. sugiyamaeJapanese DangguiRoot~1.00 mg/g[1]HPLC-DAD-MS
Angelica gigasKorean DangguiRootNot Detected[4]LC-MS, HPLC-DAD-MS
Angelica archangelicaEuropean AngelicaRootNot DetectedHPLC-DAD-MS
Levisticum officinaleLovage / European DangguiRoot~2.78 mg/gHPLC-DAD-MS
Ligusticum striatumRoot Essential Oil6.61%qHNMR
Ligusticum porteriRoot Essential Oil3.74%qHNMR
Ligusticum sinenseRoot Essential Oil1.16%qHNMR

Summary of Findings:

  • Angelica sinensis consistently shows the highest concentration of this compound among the studied Angelica species, making it a primary source of this compound.

  • Japanese Danggui (A. acutiloba) contains significantly lower amounts of this compound.

  • Notably, this compound was not detected in Korean Danggui (A. gigas) or European Angelica (A. archangelica), indicating that these species are not suitable sources for this specific phthalide and likely possess different bioactive profiles.

  • Other related genera, such as Ligusticum, also contain this compound, with varying concentrations.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Protocol: Quantification of Z-Ligustilide and E-Ligustilide by HPLC-DAD-MS

This protocol is a synthesized methodology based on practices reported in multiple studies.

1. Sample Preparation (Dried Root):

  • Grinding: Dry the plant roots thoroughly and grind them into a fine, homogenous powder (e.g., passing through a 500 μm sieve).

  • Extraction: Accurately weigh 500 mg of the powdered sample. Extract the powder with 5 mL of methanol or acetonitrile using an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the resulting extract at 10,000 rpm for 10 minutes to pellet solid debris.

  • Filtration: Transfer the supernatant to a clean vial and filter it through a 0.2 μm syringe filter before injection into the HPLC system.

2. Standard Solution Preparation:

  • Prepare a stock solution of purified Z-Ligustilide standard in acetonitrile. Acetonitrile is the preferred solvent as it minimizes the isomerization of Z-Ligustilide to its E-isomer.

  • Create a series of working standard solutions by serially diluting the stock solution to generate a calibration curve (e.g., concentrations ranging from 1.0 to 200 µg/mL).

3. Chromatographic Conditions:

  • Instrument: HPLC system equipped with a Diode Array Detector (DAD) and preferably coupled to a Mass Spectrometer (MS) for unambiguous peak identification.

  • Column: Reversed-phase C18 column (e.g., Gemini 5 µm C18, 150 x 4.6 mm).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: 1% aqueous acetic acid

  • Elution: Gradient elution program. The specific gradient will depend on the system and column but generally involves increasing the proportion of Solvent A over time to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • DAD: Monitor at 350 nm, a wavelength that allows for baseline separation of this compound isomers while avoiding interference from related compounds.

    • MS: Use an Atmospheric Pressure Chemical Ionization (APCI) source in positive ion mode to confirm the identity of peaks by their quasi-molecular ions ([M+H]+).

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the Z-Ligustilide standard against its concentration.

  • Calculate the concentration of Z-Ligustilide in the plant samples by interpolating their peak areas from the linear regression equation of the calibration curve.

The workflow for this process is visualized below.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Data Processing & Quantification p1 Dried Angelica Root p2 Grind to Homogenous Powder p1->p2 p3 Ultrasonic Extraction (Methanol/Acetonitrile) p2->p3 p4 Centrifuge & Filter p3->p4 p5 Final Sample for Injection p4->p5 a1 Inject Sample/Standard into Reversed-Phase C18 Column p5->a1 s1 Z-Ligustilide Standard s2 Prepare Stock & Serial Dilutions (in Acetonitrile) s1->s2 s2->a1 a2 Gradient Elution (Acetonitrile/Aqueous Acid) a1->a2 a3 Detection (DAD @ 350nm) & Confirmation (MS) a2->a3 d1 Generate Calibration Curve from Standards a3->d1 d2 Integrate Sample Peak Area a3->d2 d3 Calculate this compound Concentration (mg/g) d1->d3 d2->d3

Experimental workflow for this compound quantification.

Pharmacological Activity & Signaling Pathway

This compound exhibits a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and anti-cancer properties. Its anti-inflammatory activity is particularly well-documented and is mediated through the suppression of key inflammatory signaling cascades.

Anti-Inflammatory Mechanism of (Z)-Ligustilide

In inflammatory conditions, cells like macrophages can be stimulated by agents such as lipopolysaccharide (LPS). This activation triggers intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to the production of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

(Z)-Ligustilide exerts its anti-inflammatory effects by intervening at crucial points in these pathways. It has been shown to inhibit the phosphorylation of key MAPK proteins (p38, ERK, and JNK) and prevent the degradation of IκBα, an inhibitor protein that keeps NF-κB inactive in the cytoplasm. By blocking these upstream signals, this compound effectively down-regulates the expression of iNOS and COX-2, thereby reducing the inflammatory response.

The diagram below illustrates this inhibitory mechanism.

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS (Stimulus) p38 p38 MAPK LPS->p38 ERK ERK LPS->ERK JNK JNK LPS->JNK Ikk IKK Complex LPS->Ikk This compound (Z)-Ligustilide This compound->p38 This compound->ERK This compound->JNK IkBa IκBα Phosphorylation & Degradation This compound->IkBa Inflammation iNOS & COX-2 Expression (Pro-inflammatory Mediators) p38->Inflammation ERK->Inflammation JNK->Inflammation Ikk->IkBa NFkB NF-κB Activation & Nuclear Translocation IkBa->NFkB NFkB->Inflammation

Inhibitory action of (Z)-Ligustilide on inflammatory pathways.

References

Evaluating the Therapeutic Potential of Ligustilide Versus Other Senolytics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving field of geroscience, the quest for effective senolytic compounds—agents that selectively clear senescent cells—is paramount for the development of novel therapeutics for age-related diseases. This guide provides a comprehensive evaluation of the therapeutic potential of Ligustilide, a novel natural senolytic, in comparison to established senolytics: Dasatinib, Quercetin, Fisetin, and Navitoclax. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on available experimental data, detailed methodologies for key experiments, and visualization of relevant signaling pathways.

Executive Summary

Senescent cells, which accumulate in tissues with age, contribute to a plethora of age-related pathologies through the secretion of a pro-inflammatory milieu known as the Senescence-Associated Secretory Phenotype (SASP). Senolytics hold the promise of mitigating these detrimental effects by selectively inducing apoptosis in senescent cells. While Dasatinib, Quercetin, Fisetin, and Navitoclax have been extensively studied, this compound, a primary bioactive component of Angelica acutiloba, has recently emerged as a promising candidate with demonstrated senolytic activity, particularly in the context of skin aging.[1][2] This guide synthesizes the current understanding of these compounds, highlighting their mechanisms of action, efficacy, and the experimental basis for these claims.

Comparative Analysis of Senolytic Activity

The following tables summarize the quantitative data on the senolytic activity of this compound and other prominent senolytics. It is important to note that the effective concentrations and efficacy can vary significantly depending on the cell type, the inducer of senescence, and the specific experimental conditions.

Table 1: In Vitro Senolytic Efficacy

SenolyticCell TypeSenescence InducerEffective ConcentrationKey Efficacy ReadoutsReference
This compound Human Dermal FibroblastsReplicative, Ionizing Radiation40-60 µMSignificant reduction in senescent cell viability; Increased apoptosis (Annexin V/TUNEL positive cells)[1][2]
Dasatinib + Quercetin Human Umbilical Vein Endothelial Cells (HUVECs), Mouse Embryonic Fibroblasts (MEFs)VariousD: ~200 nM, Q: ~50 µMSelective elimination of senescent cells; Reduced expression of p16 and p21[3]
Fisetin HUVECs, IMR90 (Human Lung Fibroblasts)Irradiation500 nM - 5 µMPotent selective induction of apoptosis in senescent HUVECs; Reduced senescence markers
Navitoclax (ABT-263) HUVECs, IMR90Various~1 µMInduction of apoptosis in senescent cells through Bcl-2 family inhibition

Table 2: Modulation of Senescence-Associated Secretory Phenotype (SASP)

SenolyticCell TypeKey SASP Factors ModulatedMethod of AnalysisReference
This compound Human Dermal Fibroblasts↓ IL-1α, IL-6, TNFα, MMP3ELISA, RT-qPCR
Dasatinib + Quercetin Human Adipose Tissue↓ IL-6, CXCL1Gene Expression Analysis
Fisetin Not specifiedReduction of SASPGeneral observation
Navitoclax (ABT-263) Not specifiedAllays effects of cell stressors, potentially reducing SASPInferred from mechanism

Mechanisms of Action and Signaling Pathways

Senolytics exert their effects by targeting pro-survival pathways that are upregulated in senescent cells.

This compound: The precise senolytic mechanism of this compound is still under investigation and appears to be context-dependent. In senescent human dermal fibroblasts, this compound induces apoptosis. However, in hepatic stellate cells, it has been shown to promote senescence through the cGAS-STING pathway, suggesting a complex, cell-type-specific role. Another study in osteoblasts pointed to an anti-apoptotic effect via the GPR30/EGFR pathway. The pro-apoptotic mechanism in senescent fibroblasts likely involves the intrinsic apoptosis pathway, as evidenced by caspase activation.

Dasatinib and Quercetin (D+Q): This combination therapy targets multiple pathways. Dasatinib is a tyrosine kinase inhibitor, while Quercetin inhibits PI3K/AKT and other kinases. Together, they disrupt key nodes in the senescent cell anti-apoptotic pathways (SCAPs).

Fisetin: This flavonoid also targets the PI3K/AKT pathway and has been shown to inhibit the anti-apoptotic protein BCL-xL.

Navitoclax (ABT-263): Navitoclax is a potent inhibitor of the BCL-2 family of anti-apoptotic proteins, including BCL-2, BCL-xL, and BCL-w. By neutralizing these proteins, Navitoclax unleashes the pro-apoptotic machinery in senescent cells.

SA_beta_gal_Workflow start Culture Cells induce Induce Senescence (e.g., Irradiation, Replicative Exhaustion) start->induce wash1 Wash with PBS induce->wash1 fix Fix with Formaldehyde/Glutaraldehyde wash1->fix wash2 Wash with PBS fix->wash2 stain Incubate with SA-β-gal Staining Solution (pH 6.0) at 37°C wash2->stain visualize Visualize and Quantify Blue Cells (Microscopy) stain->visualize end Senescence Confirmed visualize->end

References

Unraveling the Molecular Blueprint of Ligustilide: A Comparative Guide to its Mechanism of Action Confirmed by Gene Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Ligustilide's mechanism of action, validated through gene knockout studies, against other therapeutic alternatives. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document serves as a critical resource for understanding the molecular intricacies of this promising natural compound.

This compound, a primary bioactive component of several traditional medicinal plants, has garnered significant attention for its therapeutic potential in a range of diseases, including those with inflammatory and oxidative stress-related pathologies. While numerous studies have proposed its mechanisms of action, definitive confirmation through genetic models is crucial for advancing its clinical development. This guide focuses on the evidence derived from gene knockout studies that solidify our understanding of how this compound exerts its effects, primarily through the activation of the Nrf2 and PPARγ signaling pathways.

Comparative Analysis of this compound's Efficacy in Wild-Type vs. Gene Knockout Models

The following tables summarize the quantitative data from key studies, highlighting the differential effects of this compound in the presence and absence of specific genes, thereby confirming their role in its mechanism of action.

Table 1: this compound's Nrf2-Dependent Antioxidant and Anti-Atherosclerotic Effects
Model Treatment Parameter Measured Result in Wild-Type/Control
Human umbilical vein endothelial cells (HUVECs)This compoundHeme Oxygenase-1 (HO-1) ExpressionSignificant Induction
Human endothelial-like cells (EA.hy926)Z-LigustilideReactive Oxygen Species (ROS) LevelsSignificant Reduction
Ldlr-deficient miceZ-LigustilideAortic Plaque AreaSignificant Reduction
Table 2: this compound's PPARγ-Mediated Anti-Inflammatory Effects in Colitis
Model Treatment Parameter Measured Result in Wild-Type
DSS-induced colitis in miceThis compoundDisease Activity Index (DAI)Significant Reduction
Macrophages (RAW 264.7 and BMDMs)This compoundPro-inflammatory Cytokine Production (TNF-α, IL-6)Significant Inhibition

Detailed Experimental Protocols

To ensure reproducibility and critical evaluation, the following are detailed methodologies from the cited pivotal studies.

Nrf2-Dependent Mechanism Confirmation
  • Cell Culture and RNA Interference: In the study investigating cerebral ischemia-reperfusion injury, PC12 cells were cultured under standard conditions. To confirm the role of Nrf2, cells were transfected with Nrf2-specific small interfering RNA (siRNA) or a scrambled control siRNA using a lipofectamine reagent. Following transfection, cells were subjected to oxygen-glucose deprivation/reperfusion (OGD/R) to mimic ischemic conditions and then treated with this compound. The protective effects were assessed by measuring cell viability and the expression of downstream targets like HO-1.

  • Animal Model of Atherosclerosis: To evaluate the anti-atherosclerotic effects of Z-Ligustilide, Ldlr-deficient (Ldlr-/-) mice, a well-established gene knockout model for studying atherosclerosis, were used. These mice were fed a high-fat diet to induce atherosclerotic plaques. A cohort of these mice was orally administered Z-Ligustilide. The extent of atherosclerosis was quantified by measuring the aortic plaque area after a specified treatment period.

PPARγ-Mediated Mechanism Confirmation
  • In Vivo Colitis Model: The role of PPARγ in the anti-inflammatory effects of this compound was confirmed in a dextran sulfate sodium (DSS)-induced colitis mouse model. To block the PPARγ pathway, mice were treated with a PPARγ antagonist. The severity of colitis was assessed daily by monitoring the Disease Activity Index (DAI), which includes body weight loss, stool consistency, and rectal bleeding. At the end of the study, colon tissues were collected for histological analysis and measurement of inflammatory markers.

  • In Vitro Macrophage Studies: To further validate the PPARγ-dependent mechanism, bone marrow-derived macrophages (BMDMs) and RAW 264.7 macrophage cell lines were utilized. These cells were pre-treated with a PPARγ inhibitor before being stimulated with a pro-inflammatory agent (e.g., LPS) in the presence or absence of this compound. The production of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant was then quantified using ELISA to determine the extent of the inflammatory response.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways of this compound as confirmed by the gene knockout studies and the general experimental workflow used to validate these mechanisms.

Ligustilide_Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Induces GCLC GCLC ARE->GCLC Induces NQO1 NQO1 ARE->NQO1 Induces Antioxidant_Response Antioxidant & Cytoprotective Effects HO1->Antioxidant_Response GCLC->Antioxidant_Response NQO1->Antioxidant_Response

Caption: this compound's Nrf2-mediated antioxidant signaling pathway.

Ligustilide_PPARg_Pathway This compound This compound PPARg PPARγ This compound->PPARg Activates NFkB NF-κB PPARg->NFkB Inhibits AP1 AP-1 PPARg->AP1 Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes AP1->Pro_inflammatory_Genes Inflammation Reduced Inflammation Pro_inflammatory_Genes->Inflammation Leads to

Caption: this compound's PPARγ-mediated anti-inflammatory pathway.

Gene_Knockout_Workflow cluster_in_vitro In Vitro Model cluster_in_vivo In Vivo Model WT_cells Wild-Type Cells Treatment Treatment with this compound vs. Vehicle Control WT_cells->Treatment KO_cells Gene Knockout/Knockdown Cells (e.g., siRNA) KO_cells->Treatment WT_animals Wild-Type Animals WT_animals->Treatment KO_animals Gene Knockout Animals KO_animals->Treatment Analysis Comparative Analysis of Therapeutic Effects and Biomarker Expression Treatment->Analysis

Caption: Experimental workflow for validating drug mechanism using gene knockout models.

Comparison with Alternative Therapies

While this compound shows significant promise, it is important to consider its performance in the context of other therapeutic agents whose mechanisms have also been validated through gene knockout studies.

  • Bardoxolone Methyl (Nrf2 Activator): Similar to this compound, Bardoxolone Methyl is a potent activator of the Nrf2 pathway. In studies using Nrf2 knockout mice, the protective effects of Bardoxolone Methyl against oxidative stress and inflammation were significantly diminished, confirming its on-target activity. A comparative advantage of this compound may lie in its natural origin and potentially broader spectrum of activity, including its effects on the PPARγ pathway.

  • Thiazolidinediones (TZDs) (PPARγ Agonists): TZDs, such as Pioglitazone and Rosiglitazone, are well-established PPARγ agonists used in the treatment of type 2 diabetes. Their insulin-sensitizing effects are lost in PPARγ knockout models. While effective, TZDs are associated with side effects like weight gain and fluid retention. This compound's activation of PPARγ in the context of inflammation suggests a potentially different and possibly safer therapeutic window, although further research is needed.

Conclusion

Safety Operating Guide

Proper Disposal Procedures for Ligustilide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Ligustilide, a bioactive compound frequently used in research. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Immediate Safety and Hazard Information

This compound is classified as toxic or harmful if swallowed.[1][2][3] One safety data sheet also indicates that it is very toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative that this compound and its containers are treated as hazardous waste and not disposed of via standard drains or municipal trash.[4]

Quantitative Data for this compound

For reference and handling calculations, the following quantitative data for this compound has been summarized.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Physical Form Oil or Pale yellow liquid
Acute Toxicity (Oral) Category 3
Solubility DMSO: 100 mg/mL
Theoretical Oxygen Demand 2,439 mg/mg
Hazard Statements H301: Toxic if swallowed
H302: Harmful if swallowed
H410: Very toxic to aquatic life with long lasting effects

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated labware.

Step 1: Personal Protective Equipment (PPE)

Before handling any this compound waste, ensure you are wearing appropriate PPE to prevent exposure.

  • Eye Protection: Safety goggles with side-shields are required.

  • Hand Protection: Wear suitable protective gloves.

  • Body Protection: An impervious lab coat or clothing is necessary.

  • Respiratory Protection: Use a suitable respirator, especially if there is a risk of generating aerosols or if working outside a ventilated hood.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Do Not Mix with Incompatible Materials: Keep this compound waste separate from strong acids/alkalis and strong oxidizing/reducing agents.

  • Solid vs. Liquid Waste:

    • Solid Waste: This includes unused or expired pure this compound, as well as contaminated items like gloves, weigh boats, and absorbent pads. Place these items in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: This includes this compound solutions or reaction mixtures. Collect this waste in a separate, compatible, and leak-proof hazardous waste container. Do not pour down the drain.

  • Sharps Waste: Needles, syringes, or contaminated glassware should be disposed of in a designated sharps container suitable for chemical waste.

Step 3: Packaging and Labeling

All waste containers must be correctly packaged and labeled to ensure safety and compliance.

  • Container Integrity: Use only approved and chemically compatible containers for hazardous waste. Ensure containers are tightly sealed to prevent leaks or spills.

  • Labeling: All containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." List all other components of the waste mixture and their approximate concentrations. Ensure the label is legible and securely attached to the container.

Step 4: Temporary Storage

Store waste containers in a designated and secure area while awaiting pickup.

  • Location: Store in a cool, well-ventilated area.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks.

  • Access: The storage area should be locked or otherwise secured to prevent unauthorized access.

Step 5: Final Disposal

The final disposal must be handled by trained professionals.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup.

  • Regulatory Compliance: Dispose of the contents and the container in accordance with all local, regional, and national regulations. This ensures that the waste is managed in an environmentally responsible manner at an approved waste disposal plant.

Experimental Protocols

The Safety Data Sheets (SDS) referenced for these disposal procedures do not contain specific experimental methodologies. The guidance provided herein is a procedural plan for safe operational handling and disposal based on hazard classifications and chemical properties. For experimental protocols involving the use of this compound, please refer to relevant scientific literature, such as studies on its antioxidant and anti-inflammatory activities or its role in cellular processes.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Ligustilide_Disposal_Workflow start Start: Generate This compound Waste ppe Step 1: Wear Appropriate PPE start->ppe identify_waste Step 2: Identify Waste Type ppe->identify_waste solid_waste Solid Waste (e.g., contaminated gloves, unused compound) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated glassware, needles) identify_waste->sharps_waste Sharps segregate Step 3: Segregate from Incompatible Chemicals solid_waste->segregate package_solid Step 4a: Package in Labeled Solid Waste Container liquid_waste->segregate package_liquid Step 4b: Package in Labeled Liquid Waste Container sharps_waste->segregate package_sharps Step 4c: Package in Labeled Sharps Container segregate->package_solid segregate->package_liquid segregate->package_sharps storage Step 5: Store in Secure, Designated Area with Secondary Containment package_solid->storage package_liquid->storage package_sharps->storage disposal Step 6: Arrange Pickup by Certified Hazardous Waste Handler storage->disposal end End: Compliant Disposal disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Protective Measures for Handling Ligustilide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Ligustilide, a bioactive compound known for its potential therapeutic effects and its inherent risks. Adherence to these procedural steps is critical for minimizing exposure and ensuring proper disposal.

This compound is classified as toxic if swallowed and is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, stringent safety protocols are necessary throughout the handling process, from initial preparation to final disposal.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of this equipment is the first line of defense against accidental exposure.

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes.
Hand Protection Protective gloves (tested to EN 374)Prevents skin contact.
Body Protection Impervious clothing (e.g., lab coat)Protects against contamination of personal clothing.
Respiratory Protection A suitable, fit-tested respirator (e.g., NIOSH-certified N95 or better)Required when there is a risk of generating airborne powder or aerosols[3].

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety and for maintaining the integrity of the compound. This compound is noted for its instability, and proper handling is key to its preservation[4].

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area. A chemical fume hood is recommended.[1]

  • Verify that a safety shower and an eye wash station are readily accessible and operational.

  • Prepare all necessary materials and equipment before handling the compound.

  • Designate a specific area for handling this compound to prevent cross-contamination.

2. Donning Personal Protective Equipment (PPE):

  • Before entering the designated handling area, correctly put on all required PPE as specified in the table above.

3. Handling the Compound:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not inhale dust or aerosols.

  • When handling, do not eat, drink, or smoke.

  • After handling, wash hands and any exposed skin thoroughly.

4. Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area.

  • The recommended storage temperature is -20°C.

  • Protect from light and store under a nitrogen atmosphere.

5. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wear full PPE, including respiratory protection.

  • Contain the spill using an absorbent, liquid-binding material such as diatomaceous earth or sand.

  • Collect the absorbed material into an appropriate container for disposal.

  • Clean the spill area thoroughly.

6. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations.

  • Do not allow the substance to enter drains or water courses.

Visual Workflow for Safe Handling

The following diagram illustrates the logical progression of steps for the safe handling of this compound.

Ligustilide_Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep_area Prepare Handling Area (Fume Hood, Spill Kit) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle Handle this compound don_ppe->handle store Store Properly (-20°C, N2, Dark) handle->store doff_ppe Doff PPE Correctly handle->doff_ppe spill Spill Occurs handle->spill Potential store->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash dispose Dispose as Hazardous Waste wash->dispose spill_response Execute Spill Response Protocol spill->spill_response spill_response->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ligustilide
Reactant of Route 2
Ligustilide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.